molecular formula C11H13FN2O B1459800 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile CAS No. 1864062-45-2

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Cat. No.: B1459800
CAS No.: 1864062-45-2
M. Wt: 208.23 g/mol
InChI Key: IAOIPUQMHXAEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile ( 1864062-45-2) is a fluorinated aromatic compound with the molecular formula C11H13FN2O and a molecular weight of 208.24 g/mol . This chemical features a benzonitrile core substituted with a fluorine atom at the 2-position and a 2-(dimethylamino)ethoxy side chain at the 5-position, a structure represented by the SMILES string N#CC1=CC(OCCN(C)C)=CC=C1F . Fluorobenzene derivatives are valuable in chemical synthesis and pharmaceutical research. The fluorine atom and the nitrile group on the aromatic ring serve as key handles for further chemical modification . Specifically, the fluorine in such compounds can undergo nucleophilic displacement by amines, alkoxides, phenoxides, thiols, and other nucleophiles to create new covalent bonds, making it a useful building block for developing more complex molecules . The 2-(dimethylamino)ethoxy side chain is a structural feature of interest in medicinal chemistry, often incorporated to modulate the physicochemical properties and biological activity of lead compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with care. This compound has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet for comprehensive handling and safety information. It is recommended to store the material sealed in a dry environment at room temperature .

Properties

IUPAC Name

5-[2-(dimethylamino)ethoxy]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-14(2)5-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOIPUQMHXAEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Abstract: This document provides a comprehensive technical overview of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No. 1864062-45-2), a key organic building block relevant to pharmaceutical and materials science research. The guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and discusses its potential applications in drug discovery, grounded in an analysis of its structural motifs. Safety and handling protocols are also provided. This paper is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and developmental applications.

Core Chemical Identity and Physicochemical Properties

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a substituted aromatic compound featuring a nitrile group, a fluorine atom, and a dimethylaminoethoxy side chain. These functional groups impart specific reactivity and physicochemical characteristics that make it a valuable intermediate in the synthesis of more complex molecules.

Compound Identification
IdentifierValue
IUPAC Name 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
CAS Number 1864062-45-2[1][2]
Molecular Formula C₁₁H₁₃FN₂O[1][2]
Molecular Weight 208.23 g/mol [1][2]
SMILES Code CN(C)CCOC1=CC(=C(C=C1)F)C#N
MDL Number MFCD29035401[1]
Physical and Chemical Properties

Comprehensive experimental data for the physical properties of this specific compound is not widely published. The information below is compiled from supplier data and predictive models. Researchers should perform their own characterization for definitive values.

PropertyValue/Information
Appearance No Data Available[2]
Melting Point No Data Available[2]
Boiling Point No Data Available[2]
Solubility No Data Available[2]
Storage Sealed in a dry environment at room temperature[1]

Spectral Data and Structural Elucidation

Predicted ¹H NMR Spectrum

The expected proton NMR signals in a solvent like CDCl₃ are as follows. Chemical shifts (δ) are estimated based on standard values for similar functional groups.

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Ar-H (H3)7.2 - 7.4dd1HOrtho to -CN, meta to -F.
Ar-H (H4)6.8 - 7.0ddd1HOrtho to -F and -OR, meta to -CN.
Ar-H (H6)7.1 - 7.3dd1HOrtho to -OR, meta to -F and -CN.
O-CH₂ ~4.1t2HMethylene group adjacent to the aromatic oxygen.
N-CH₂ ~2.7t2HMethylene group adjacent to the nitrogen.
N-(CH₃ )₂~2.3s6HSinglet for the two equivalent methyl groups.
Predicted ¹³C NMR Spectrum

Key carbon signals would be expected in the following regions:

  • δ 160-165 (d, ¹JCF ≈ 250 Hz): C2 carbon directly attached to fluorine.

  • δ 155-160: C5 carbon attached to the ethoxy group.

  • δ 115-125 (d): Aromatic carbons coupled to fluorine.

  • δ 115-120: Nitrile carbon (-C≡N).

  • δ ~66: O-C H₂ carbon.

  • δ ~58: N-C H₂ carbon.

  • δ ~45: N-(C H₃)₂ carbons.

Mass Spectrometry

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 209.24, corresponding to the protonated form of the molecule (C₁₁H₁₄FN₂O⁺).

Synthesis and Purification Protocol

The most direct and reliable method for preparing 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is via a Williamson ether synthesis. This reaction joins the precursor phenol, 2-fluoro-5-hydroxybenzonitrile, with an alkyl halide, 2-(dimethylamino)ethyl chloride.

Rationale Behind Experimental Choices
  • Precursors: 2-Fluoro-5-hydroxybenzonitrile (CAS 104798-53-0) is selected as the phenolic starting material.[3] 2-(Dimethylamino)ethyl chloride provides the required side chain.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is required.[4] Its function is to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. This is essential for the subsequent SN2 attack on the alkyl halide.

  • Solvent: A polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF) is ideal.[4] These solvents effectively dissolve the reactants but do not participate in the reaction, facilitating a high reaction rate.

  • Purification: Due to the basic nature of the product (tertiary amine) and potential side products, purification by column chromatography on silica gel is the standard and most effective method.[5]

Step-by-Step Synthesis Workflow
  • Reaction Setup: To a solution of 2-fluoro-5-hydroxybenzonitrile (1.0 eq.) in acetone (10-15 mL per gram of phenol), add powdered potassium carbonate (1.5 eq.).

  • Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes. Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 8-12 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting crude oil in dichloromethane (DCM) or ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient elution system (e.g., ethyl acetate/hexanes with 1-2% triethylamine to prevent peak tailing).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_process Reaction & Workup cluster_purification Purification phenol 2-Fluoro-5-hydroxybenzonitrile setup 1. Mix Phenol, Base, Solvent phenol->setup alkyl_halide 2-(Dimethylamino)ethyl chloride HCl reflux 2. Add Alkyl Halide & Reflux (8-12h) alkyl_halide->reflux base K₂CO₃ base->setup solvent Acetone solvent->setup setup->reflux workup 3. Filter & Concentrate reflux->workup extraction 4. Aqueous Extraction workup->extraction chromatography 5. Column Chromatography extraction->chromatography product Final Product: 5-[2-(Dimethylamino)ethoxy] -2-fluorobenzonitrile chromatography->product ApplicationLogic cluster_derivatives Chemical Derivatization cluster_targets Potential Drug Candidates start 5-[2-(Dimethylamino)ethoxy] -2-fluorobenzonitrile hydrolysis Hydrolysis of Nitrile (-> Amide/Acid) start->hydrolysis reduction Reduction of Nitrile (-> Amine) start->reduction salt_formation Salt Formation (at Tertiary Amine) start->salt_formation kinase_inhib Kinase Inhibitors hydrolysis->kinase_inhib parp_inhib PARP Inhibitors hydrolysis->parp_inhib other_targets Other Novel Therapeutics reduction->other_targets salt_formation->kinase_inhib

Caption: Role as a precursor for developing advanced pharmaceutical agents.

Safety and Handling

As a laboratory chemical, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile must be handled with appropriate precautions.

  • Hazard Classification: This compound is classified with multiple hazards. The listed hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [6]* Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [6]Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • BLDpharm. (n.d.). 1864062-45-2|5-(2-(Dimethylamino)ethoxy)-2-fluorobenzonitrile.
  • BLDpharm. (n.d.). 1405023-08-6|2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile.
  • Biomall. (n.d.). 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, 25mg.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Benchchem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-(2-(Dimethylamino)ethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-fluorobenzonitrile 97 53312-81-5.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile | 1405023-08-6.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-hydroxybenzonitrile | 104798-53-0.
  • Google Patents. (2006). WO 2006/011696 A1.
  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410.
  • PubMed. (n.d.). Chromatographic characterization of in vitro metabolites of 5-[2-(N,N-dimethylamino)ethoxy]-7-oxo-7H-benzo[c]fluorene.
  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Eurisotop. (n.d.). NMR Solvent data chart.
  • National Institutes of Health (NIH). (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors.
  • National Institutes of Health (NIH). (n.d.). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors.

Sources

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Introduction

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a fluorinated benzonitrile core linked to a dimethylaminoethoxy side-chain, makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The content is tailored for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of its synthesis.

Primary Synthetic Strategy: Williamson Ether Synthesis

The most direct and industrially scalable approach to synthesizing 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is through the Williamson ether synthesis. This classic yet robust reaction forms an ether by coupling an alkoxide with an organohalide. The retrosynthetic analysis points to two key precursors: 5-hydroxy-2-fluorobenzonitrile and a suitable 2-(dimethylamino)ethyl halide.

Pathway Overview

The synthesis is a two-step process, beginning with the preparation of the key phenolic intermediate, followed by the etherification reaction.

Synthesis_Pathway A 5-Fluorosalicylaldoxime B 5-Hydroxy-2-fluorobenzonitrile A->B Acetic Anhydride, Reflux; then KOH C 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile B->C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) D 2-Chloro-N,N-dimethylethanamine D->C

Caption: Overall synthetic route via Williamson ether synthesis.

Step 1: Synthesis of 5-Hydroxy-2-fluorobenzonitrile

The precursor, 5-hydroxy-2-fluorobenzonitrile (which is the same as 5-fluoro-2-hydroxybenzonitrile, with nomenclature priority given to the nitrile), is not commonly available and must often be synthesized. A reliable method involves the dehydration of 5-fluorosalicylaldoxime.

Experimental Protocol:

  • Dehydration of Oxime: 5-Fluorosalicylaldoxime (1.0 eq.) is dissolved in acetic anhydride (approx. 5 mL per gram of oxime) and refluxed for 5 hours.

  • Solvent Removal: After the reaction is complete, acetic anhydride is distilled off under reduced pressure, yielding an oily residue.

  • Hydrolysis: A solution of potassium hydroxide (KOH) (approx. 1.5 eq.) in a 1:1 mixture of water and ethanol is added to the residue. The mixture is heated at 80°C for 2 hours to hydrolyze any acetylated byproducts.

  • Acidification and Isolation: The mixture is cooled to room temperature, and the pH is adjusted to acidic with 6N hydrochloric acid. Water is added to precipitate the product.

  • Purification: The resulting crystals of 5-hydroxy-2-fluorobenzonitrile are collected by filtration and can be further purified by recrystallization from methanol.

Step 2: Williamson Ether Synthesis

This crucial step involves the nucleophilic substitution reaction between the phenoxide of 5-hydroxy-2-fluorobenzonitrile and 2-chloro-N,N-dimethylethanamine.

Mechanism:

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, forming a highly nucleophilic phenoxide ion. This phenoxide then performs a backside attack on the electrophilic carbon of the 2-chloro-N,N-dimethylethanamine, displacing the chloride ion and forming the desired ether linkage.[1][2]

Williamson_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + B:⁻ Base B:⁻ Conjugate_Acid B-H Alkoxide Ar-O⁻ Alkyl_Halide Cl-CH₂CH₂N(Me)₂ Alkoxide->Alkyl_Halide Nucleophilic Attack Transition_State [Ar-O···CH₂···Cl]⁻ Alkyl_Halide->Transition_State Product Ar-O-CH₂CH₂N(Me)₂ Transition_State->Product Bond Formation/ Bond Breaking Leaving_Group Cl⁻

Caption: Mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Choice of Base: The acidity of phenols (pKa ≈ 10) allows for the use of various bases. While strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often preferred in industrial settings due to lower cost, easier handling, and improved safety.[3][4]

  • Choice of Alkyl Halide: 2-Chloro-N,N-dimethylethanamine is commonly used due to its commercial availability and reactivity. The corresponding bromide or iodide derivatives would be more reactive but are also more expensive.

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or tetrahydrofuran (THF) are ideal.[2] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare," thereby increasing its reactivity and accelerating the SN2 reaction.

  • Temperature: The reaction is typically heated (e.g., refluxing in acetone or heating to 80-100°C in DMF) to ensure a reasonable reaction rate.[3] Reaction progress should be monitored by an appropriate technique like TLC or HPLC.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-hydroxy-2-fluorobenzonitrile (1.0 eq.) in acetone (or DMF), add potassium carbonate (1.5 - 2.0 eq.).[3]

  • Addition of Alkyl Halide: The mixture is stirred, and 2-chloro-N,N-dimethylethanamine hydrochloride is often used, which requires an additional equivalent of base to neutralize the HCl salt. Alternatively, the free base can be used. The alkylating agent (1.1 - 1.3 eq.) is added, and the mixture is heated to reflux and stirred for 8-12 hours.[3]

  • Work-up: After cooling to room temperature, the solvent is removed by vacuum concentration. The residue is partitioned between water and an organic solvent like ethyl acetate or dichloromethane.

  • Extraction and Washing: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with water and brine to remove inorganic salts and residual base.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Data Summary

ParameterConditionRationale
Base K₂CO₃, NaH, KOHDeprotonates the phenol to form the active nucleophile.[3]
Solvent Acetone, DMF, THFPolar aprotic solvent stabilizes the cation and enhances nucleophilicity.[2]
Temperature 60 - 120°CIncreases reaction rate to achieve completion in a practical timeframe.
Reactant Ratio Alkyl Halide (1.1-1.3 eq.)A slight excess of the alkylating agent drives the reaction to completion.

Alternative Synthetic Pathway: The Mitsunobu Reaction

An alternative method for forming the ether linkage is the Mitsunobu reaction. This reaction couples an alcohol with a pronucleophile, which in this case is the phenolic hydroxyl group of 5-hydroxy-2-fluorobenzonitrile, using a phosphine and an azodicarboxylate.[5][6][7]

Reaction Scheme:

This pathway involves the direct coupling of 5-hydroxy-2-fluorobenzonitrile with 2-(dimethylamino)ethanol.

Mitsunobu_Pathway A 5-Hydroxy-2-fluorobenzonitrile reagents PPh₃ DEAD or DIAD THF, 0°C to RT A->reagents B 2-(Dimethylamino)ethanol B->reagents C 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile reagents->C

Caption: Synthesis via the Mitsunobu reaction.

Mechanism and Considerations:

The Mitsunobu reaction is a redox-condensation process.[7] Triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) react to form a phosphonium salt.[5][6] The alcohol (2-(dimethylamino)ethanol) is then activated by this species, converting the hydroxyl group into a good leaving group. Finally, the phenoxide acts as the nucleophile to displace the activated alcohol, forming the ether.

Advantages:

  • The reaction proceeds under very mild, neutral conditions, often at room temperature.[8]

  • It is tolerant of a wide range of functional groups.

Disadvantages:

  • The reagents (DEAD, DIAD, PPh₃) are expensive, making this route less economically viable for large-scale production.

  • The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can be challenging to separate from the desired product, often requiring careful chromatography.[9]

  • Azodicarboxylates can be hazardous and require careful handling.[9]

Due to these drawbacks, the Mitsunobu reaction is typically reserved for small-scale syntheses or for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.

Conclusion

The synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is most effectively and economically achieved through the Williamson ether synthesis. This pathway relies on the initial preparation of 5-hydroxy-2-fluorobenzonitrile, followed by a robust and scalable SN2 reaction with 2-chloro-N,N-dimethylethanamine. Careful selection of base, solvent, and temperature is critical to optimizing yield and purity. While the Mitsunobu reaction presents a viable alternative under milder conditions, its utility is generally limited by reagent cost and purification challenges. For researchers and drug development professionals, a thorough understanding of the Williamson pathway provides a solid foundation for the reliable and efficient production of this important chemical intermediate.

References

  • Synthesis routes of 5-Fluoro-2-hydroxybenzonitrile. Benchchem.

  • Mitsunobu Reaction. Organic-Chemistry.org.

  • Mitsunobu reaction. Organic Synthesis.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Synthesis routes of 5-Amino-2-fluorobenzonitrile. Benchchem.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH).

  • The Williamson Ether Synthesis. University of Massachusetts.

  • Mitsunobu Reaction - Common Conditions. Denovoreactions.com.

  • WO 2006/011696 A1. Google Patents.

  • Williamson Ether Synthesis. YouTube (Professor Dave Explains).

  • Williamson Ether Synthesis. Edubirdie.

  • Williamson ether synthesis. Wikipedia.

  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Benchchem.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile as a Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the putative mechanism of action for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. As of the latest literature review, no direct pharmacological studies have been published for this specific compound. The proposed mechanism is inferred from its structural similarity to known sigma-1 receptor ligands and is based on the extensive body of research on the sigma-1 receptor itself. All experimental protocols and mechanistic descriptions are based on established methodologies for characterizing ligands of this receptor class.

Introduction

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a synthetic molecule featuring a benzonitrile core, a dimethylaminoethoxy side chain, and a fluorine substituent. While its specific pharmacological profile is yet to be publicly characterized, its structural motifs strongly suggest an interaction with the sigma-1 receptor (σ1R). The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), which plays a crucial role in cellular stress responses and neuronal function.[1][2] Its modulation has significant therapeutic potential in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[3] This guide will provide an in-depth exploration of the sigma-1 receptor's mechanism of action, which represents the most probable pathway through which 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile exerts its biological effects. We will delve into the molecular biology of the receptor, its signaling cascades, and the experimental methodologies required to validate this hypothesis.

The Sigma-1 Receptor: A Unique Molecular Chaperone

The sigma-1 receptor is a 223-amino acid transmembrane protein encoded by the SIGMAR1 gene.[1] Unlike classical receptors, it does not belong to the G-protein coupled receptor or ion channel families. Instead, it functions as an intracellular chaperone, modulating a wide array of signaling pathways through protein-protein interactions.[2]

Under basal conditions, the sigma-1 receptor resides at the mitochondria-associated membrane (MAM), a specialized region of the ER, where it is bound to the chaperone BiP (Binding immunoglobulin Protein).[4] Upon stimulation by ligand binding or cellular stress (e.g., ER stress, oxidative stress), it dissociates from BiP and becomes free to interact with various client proteins, thereby regulating their function.[4]

Key Signaling Pathways Modulated by the Sigma-1 Receptor

Activation of the sigma-1 receptor by an agonist is thought to initiate a cascade of neuroprotective and pro-survival signals.[5] The following pathways are central to its mechanism of action:

  • Calcium Homeostasis: The sigma-1 receptor directly interacts with and modulates the activity of the inositol 1,4,5-trisphosphate (IP3) receptor at the ER, thereby controlling the release of calcium into the cytoplasm and its subsequent uptake by mitochondria.[1][4] This regulation is critical for preventing excitotoxicity and maintaining cellular energy balance.

  • Ion Channel Modulation: The sigma-1 receptor can translocate to the plasma membrane and interact with various voltage-gated ion channels, including sodium, potassium, and calcium channels.[6] By modulating their activity, it can alter neuronal excitability, which is a key factor in conditions like neuropathic pain and epilepsy.[6]

  • ER Stress and Oxidative Stress Response: As a chaperone protein, the sigma-1 receptor plays a direct role in mitigating ER stress by assisting in proper protein folding.[7] Its activation has been shown to reduce the production of reactive oxygen species (ROS) and enhance the expression of antioxidant proteins, thereby protecting cells from oxidative damage.[8]

  • Neurite Outgrowth and Neuroprotection: Agonism at the sigma-1 receptor has been demonstrated to promote neurite outgrowth and neuronal survival.[4] This is achieved through the modulation of several signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) pathway and the extracellular signal-regulated kinase (ERK) pathway.[4]

Below is a diagram illustrating the central role of the sigma-1 receptor in cellular signaling.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (MAM) cluster_Cytoplasm Cytoplasm cluster_PM Plasma Membrane cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus S1R_BiP σ1R-BiP Complex S1R_free Active σ1R S1R_BiP->S1R_free Ligand / Stress IP3R IP3 Receptor S1R_free->IP3R Modulates S1R_translocation Translocated σ1R S1R_free->S1R_translocation Translocation Neuroprotection Neuroprotective Gene Expression S1R_free->Neuroprotection Downstream Signaling (e.g., ERK pathway) Ca_release Ca²⁺ Release IP3R->Ca_release Mito_Ca Ca²⁺ Uptake Ca_release->Mito_Ca IonChannel Ion Channels (Na⁺, K⁺, Ca²⁺) S1R_translocation->IonChannel Modulates ATP ATP Production Mito_Ca->ATP

Caption: Sigma-1 Receptor Signaling Cascade.

Experimental Protocols for Characterizing 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

To definitively establish the mechanism of action of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a series of well-established in vitro and in vivo assays are required.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the sigma-1 receptor.

Objective: To quantify the affinity of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile for the sigma-1 receptor.

Materials:

  • Guinea pig brain homogenates (source of sigma-1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (positive control for displacement)

  • Test compound: 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare guinea pig brain membrane homogenates according to standard protocols.

  • In a 96-well plate, add a fixed concentration of [³H]-(+)-pentazocine to each well.

  • Add increasing concentrations of the test compound (or haloperidol for the positive control) to the wells.

  • Add the membrane homogenate to initiate the binding reaction.

  • Incubate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - Modulation of Neurite Outgrowth in PC12 Cells

This assay determines whether the compound acts as an agonist or antagonist at the sigma-1 receptor by measuring a physiological response.

Objective: To assess the functional activity of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile at the sigma-1 receptor.

Materials:

  • PC12 cell line

  • Nerve Growth Factor (NGF)

  • PRE-084 (known sigma-1 agonist)

  • NE-100 (known sigma-1 antagonist)

  • Test compound: 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

  • Cell culture medium and supplements

  • Microscope with imaging software

Procedure:

  • Plate PC12 cells in a 24-well plate and allow them to adhere.

  • Treat the cells with a suboptimal concentration of NGF to induce minimal neurite outgrowth.

  • Add the test compound at various concentrations to the designated wells.

  • Include control groups: NGF alone, NGF + PRE-084 (positive agonist control), and NGF + test compound + NE-100 (to confirm sigma-1 mediation).

  • Incubate the cells for 48-72 hours.

  • Fix the cells and capture images of multiple fields per well using a microscope.

  • Quantify neurite outgrowth using imaging software (e.g., measure the percentage of cells with neurites longer than the cell body diameter).

  • Analyze the data to determine if the test compound enhances NGF-induced neurite outgrowth (agonist effect) and if this effect is blocked by a sigma-1 antagonist.

Below is a diagram of a typical experimental workflow for characterizing a novel sigma-1 ligand.

Experimental_Workflow Start Test Compound: 5-[2-(...)-benzonitrile BindingAssay Radioligand Binding Assay (Protocol 1) Start->BindingAssay FunctionalAssay Functional Assay (e.g., Neurite Outgrowth) (Protocol 2) BindingAssay->FunctionalAssay Determine Ki Selectivity Selectivity Profiling (vs. other receptors) FunctionalAssay->Selectivity Agonist/Antagonist? InVivo In Vivo Model (e.g., Neuropathic Pain) Selectivity->InVivo On-target? Conclusion Determine Mechanism of Action InVivo->Conclusion Therapeutic Potential?

Caption: Workflow for Characterizing a Novel Sigma-1 Ligand.

Quantitative Data Summary (Hypothetical)

As no experimental data is available for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, the following table presents hypothetical data that would be generated from the aforementioned assays to illustrate the expected outcomes for a potent and selective sigma-1 agonist.

AssayParameterHypothetical ValueInterpretation
Sigma-1 BindingKi5.2 nMHigh affinity for the sigma-1 receptor.
Sigma-2 BindingKi> 1000 nMHigh selectivity over the sigma-2 receptor.
Neurite Outgrowth (PC12)EC5025 nMPotent agonist activity at the sigma-1 receptor.
In Vivo Neuropathic PainED5010 mg/kgEfficacious in a relevant animal model of disease.

Conclusion and Future Directions

Based on its chemical structure, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is strongly predicted to act as a modulator of the sigma-1 receptor. The likely mechanism of action involves binding to this intracellular chaperone protein, leading to its dissociation from BiP and subsequent modulation of key cellular processes such as calcium signaling, ion channel function, and the ER stress response. If confirmed to be an agonist, this compound could hold therapeutic potential for a variety of neurological and psychiatric disorders by promoting neuroprotection and cellular resilience.

The critical next step for the scientific community is to perform the detailed experimental characterization outlined in this guide. Determining the binding affinity, functional activity, and selectivity of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile will be essential to validate its putative mechanism of action and to ascertain its potential as a novel research tool or therapeutic candidate.

References

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (n.d.). MDPI.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). Frontiers.
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). PubMed.
  • Sigma-1 Receptor Signaling: A Potential Therapeutic Approach for Ischemic Stroke. (2024). PMC.
  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. (2014). Touro Scholar.
  • Sigma-1 receptor. (n.d.). Wikipedia.
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). PubMed.
  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. (n.d.). PubMed.
  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. (2009). PubMed.
  • Activity of some sigma-1 receptor ligand compounds. (n.d.). ResearchGate.
  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. (2022). bioRxiv.
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing.
  • 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. (n.d.). BLDpharm.

Sources

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS: 1864062-45-2)

Core Identification and Physicochemical Properties

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a substituted aromatic nitrile compound. Its structure incorporates several key functional groups that make it a valuable intermediate or building block in synthetic organic chemistry, particularly within the realm of drug discovery and materials science. The presence of a nitrile group, a fluoro substituent, and a dimethylaminoethoxy side chain provides multiple reaction sites for developing more complex molecular architectures.

The primary identifier for this specific chemical entity is its Chemical Abstracts Service (CAS) Registry Number: 1864062-45-2 [1][2].

Key Physicochemical Data

For researchers and chemists, a summary of the core properties is essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource(s)
CAS Number 1864062-45-2[1][2]
Molecular Formula C₁₁H₁₃FN₂O[2][3][4]
Molecular Weight 208.23 g/mol [2][3][4]
IUPAC Name 5-[2-(dimethylamino)ethoxy]-2-fluorobenzonitrileDerived from structure
SMILES Code CN(C)CCOc1cc(c(F)cc1)C#N[2]
MDL Number MFCD29035401[2]
Physical Form Solid (typical)Inferred from supplier data
Storage Conditions Sealed in dry, room temperature[2]

Synthesis Protocol and Mechanistic Rationale

The most logical and industrially scalable approach to synthesizing 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is via a Williamson ether synthesis. This well-established reaction involves the coupling of a phenol with an alkyl halide in the presence of a base.

Core Reaction: The synthesis proceeds by the SN2 reaction between the phenoxide ion of 2-Fluoro-5-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride.

Experimental Protocol

This protocol is adapted from established methodologies for similar ether syntheses[5].

  • Reactant Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 equivalent of 2-Fluoro-5-hydroxybenzonitrile (CAS: 104798-53-0)[6][7] in a suitable polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 to 2.0 equivalents of a mild base, such as anhydrous potassium carbonate (K₂CO₃). The base is critical for deprotonating the hydroxyl group of the phenol to form the more nucleophilic phenoxide ion. Using a carbonate base is advantageous as it is easily filtered off post-reaction and is less harsh than hydroxides, minimizing potential side reactions.

  • Nucleophile Formation: Stir the suspension at room temperature under a nitrogen atmosphere for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.

  • Alkyl Halide Addition: Slowly add 1.2 to 1.5 equivalents of 2-(dimethylamino)ethyl chloride hydrochloride. The hydrochloride salt is often used for its stability, and the base in the reaction mixture will neutralize it to release the free amine.

  • Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be used) and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

  • Workup and Isolation:

    • Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine to remove any remaining DMF and salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

  • Purification: The crude 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Reactant1 2-Fluoro-5-hydroxybenzonitrile ReactionVessel Williamson Ether Synthesis (SN2 Mechanism) Reactant1->ReactionVessel Reactant2 2-(Dimethylamino)ethyl Chloride HCl Reactant2->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Solvent Acetone or DMF (Solvent) Solvent->ReactionVessel Conditions Reflux (56-100°C), 8-12h Conditions->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Purification (Column Chromatography) Workup->Purification Product 5-[2-(Dimethylamino)ethoxy] -2-fluorobenzonitrile Purification->Product Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_results Data Interpretation Sample Synthesized Product (Post-Purification) NMR ¹H and ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment (HPLC/GC-MS) Sample->Purity NMR_Result Structural Confirmation (Connectivity, C-F Coupling) NMR->NMR_Result IR_Result Functional Group ID (C≡N, C-O, C-F) IR->IR_Result MS_Result Molecular Weight Verification ([M+H]⁺ = 209.24) MS->MS_Result Final Verified Compound CAS: 1864062-45-2 NMR_Result->Final IR_Result->Final MS_Result->Final Purity->Final

Caption: A typical analytical workflow for structure and purity validation.

Applications in Research and Drug Discovery

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively modified to build more complex molecules.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations are fundamental in medicinal chemistry for introducing hydrogen bond donors/acceptors or for coupling with other molecules. For instance, intermediates containing a 2-fluorobenzonitrile motif are used in the synthesis of PARP inhibitors like Olaparib.[8]

  • Dimethylaminoethoxy Group: This moiety is a common feature in many pharmacologically active compounds. The tertiary amine is basic and can be protonated at physiological pH, which can significantly enhance the aqueous solubility of a drug candidate and allow for salt formation. This group is also known to interact with various biological targets.

  • Fluorine Atom: The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The C-F bond is very stable and can block metabolic attack at that position.

Given these features, this compound is a highly relevant building block for creating libraries of novel compounds for screening against biological targets such as kinases, GPCRs, and other enzymes.[9]

Safety, Handling, and Storage

As a chemical intermediate, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile must be handled with appropriate safety precautions.

GHS Hazard Information

[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Signal Word: Danger

Recommended Handling Procedures

[10][11][12]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Use chemical safety goggles or a face shield to prevent eye contact.

    • If aerosols or dusts are generated, respiratory protection may be required.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2] Keep away from oxidizing agents and sources of ignition.

References

  • PubChem, National Center for Biotechnology Information. Benzonitrile, 2-amino-3-fluoro-5-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, monohydrochloride. [Link]

  • Google P
  • PrepChem.com. Synthesis of 5-dimethylamino-2-nitrobenzonitrile. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Fluoro-5-hydroxybenzonitrile. [Link]

  • PubMed, National Center for Biotechnology Information. Chromatographic characterization of in vitro metabolites of 5-[2-(N,N-dimethylamino)ethoxy]-7-oxo-7H-benzo[c]fluorene. [Link]

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • SpectraBase. p-(Dimethylamino)benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]

  • PubMed, National Center for Biotechnology Information. Review of Drugs Approved via the 505(b)(2) Pathway: Uncovering Drug Development Trends and Regulatory Requirements. [Link]

  • National Center for Biotechnology Information. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. [Link]

  • SpectraBase. 2-(4-Hydroxy-3,5-dimethoxybenzylidene)malononitrile - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile: Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and known scientific context of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a substituted benzonitrile of interest in medicinal chemistry. While a definitive public record of its initial discovery and specific therapeutic intent remains elusive, this document consolidates the logical synthetic pathways, supported by established chemical principles and analogous patented procedures. Furthermore, it explores the potential pharmacological significance of its structural motifs, drawing from the broader understanding of benzonitriles in drug discovery. This guide is intended to serve as a foundational resource for researchers working with or considering this molecule for their own investigations.

Introduction: The Enigmatic Profile of a Modern Moiety

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS Number: 1864062-45-2) emerges from the vast landscape of chemical synthesis as a molecule with potential yet undisclosed origins in the public domain.[1][2] Its structure, featuring a fluorinated benzonitrile core appended with a dimethylaminoethoxy side chain, suggests a deliberate design for interaction with biological systems. The nitrile group is a well-established pharmacophore, known to act as a hydrogen bond acceptor, while the dimethylaminoethoxy moiety can influence solubility and receptor binding.

The absence of a seminal "discovery" paper or patent specifically heralding this compound suggests that its initial synthesis was likely as an intermediate within a broader drug discovery program. Often, novel building blocks of this nature are first described in the experimental sections of patents focused on the final, more complex active pharmaceutical ingredients. This guide, therefore, constructs a logical history and technical profile based on established synthetic precedents and the known biological activities of related compounds.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key physicochemical data for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile are summarized below.

PropertyValueSource
CAS Number 1864062-45-2[1][2]
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.23 g/mol
Appearance Not publicly documented; likely a solid at room temperature
Solubility Expected to have some aqueous solubility due to the tertiary amine, and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.

The Logical Synthesis: A Pathway Rooted in Precedent

The synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile can be logically deduced through the application of well-established synthetic transformations, primarily the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide. The most probable synthetic route involves two key steps starting from commercially available precursors.

Step 1: Synthesis of the Precursor, 2-Fluoro-5-hydroxybenzonitrile

The initial step is the preparation of the phenolic precursor, 2-fluoro-5-hydroxybenzonitrile. While this compound is commercially available, understanding its synthesis provides a complete picture of the chemical lineage. One documented method involves the dehydration of 2-fluoro-5-hydroxybenzaldoxime.

Step 2: Williamson Ether Synthesis

The final step in the proposed synthesis is the etherification of 2-fluoro-5-hydroxybenzonitrile with a suitable dimethylaminoethylating agent, typically 2-(dimethylamino)ethyl chloride, in the presence of a base. This classic SN2 reaction is widely used in the synthesis of pharmacologically active molecules containing the dimethylaminoethoxy moiety.[3]

Williamson Ether Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis Start 2-Fluoro-5-hydroxybenzaldoxime Reagent1 Dehydrating Agent (e.g., Acetic Anhydride) Start->Reagent1 Reaction Product1 2-Fluoro-5-hydroxybenzonitrile Reagent1->Product1 Dehydration Product1_c 2-Fluoro-5-hydroxybenzonitrile Base Base (e.g., K₂CO₃, NaH) Product1_c->Base Reagent2 2-(Dimethylamino)ethyl chloride FinalProduct 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile Reagent2->FinalProduct SN2 Reaction Base->Reagent2

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on analogous syntheses of related compounds.

Step 1: Synthesis of 2-Fluoro-5-hydroxybenzonitrile

  • Reaction: To a solution of 2-fluoro-5-hydroxybenzaldoxime in an appropriate solvent (e.g., toluene), a dehydrating agent such as acetic anhydride is added.

  • Work-up: The reaction mixture is heated to reflux and monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a mild aqueous base to remove acidic byproducts, followed by a brine wash.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

  • Reaction: 2-Fluoro-5-hydroxybenzonitrile is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the phenol. To this mixture, 2-(dimethylamino)ethyl chloride is added, and the reaction is stirred at an elevated temperature.

  • Work-up: The reaction progress is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Potential Biological Significance and Therapeutic Context

While no specific biological activity has been publicly reported for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, its structural components are present in numerous biologically active molecules.

  • Benzonitrile Moiety: The benzonitrile group is a key feature in a variety of pharmaceuticals. It can act as a bioisostere for other functional groups and is known to participate in key interactions with biological targets. For example, letrozole, an aromatase inhibitor, contains a benzonitrile group that is crucial for its activity.

  • Dimethylaminoethoxy Side Chain: This flexible, basic side chain is a common feature in many drugs, including antihistamines, antiarrhythmics, and antidepressants. It often enhances water solubility and can interact with various receptors and enzymes. The gastroprokinetic agent, Itopride, contains a 4-[2-(dimethylamino)ethoxy]benzylamine core, highlighting the relevance of this moiety in modulating biological activity.[3]

The combination of these structural features in 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile suggests its potential as a scaffold for developing novel therapeutic agents. The ortho-fluorine substitution can also influence the molecule's electronic properties and metabolic stability.

Pharmacological_Context cluster_examples Examples in Approved Drugs TargetMolecule 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile Benzonitrile Benzonitrile Moiety TargetMolecule->Benzonitrile SideChain Dimethylaminoethoxy Side Chain TargetMolecule->SideChain Fluorine Ortho-Fluorine TargetMolecule->Fluorine Bioisostere Bioisostere of other functional groups Benzonitrile->Bioisostere H_Bond_Acceptor Hydrogen Bond Acceptor Benzonitrile->H_Bond_Acceptor Solubility Enhances Solubility SideChain->Solubility Receptor_Binding Receptor/Enzyme Interaction SideChain->Receptor_Binding Metabolic_Stability Influences Metabolic Stability Fluorine->Metabolic_Stability Electronic_Properties Modulates Electronic Properties Fluorine->Electronic_Properties Letrozole Letrozole (Aromatase Inhibitor) H_Bond_Acceptor->Letrozole Itopride Itopride (Gastroprokinetic Agent) Receptor_Binding->Itopride

Caption: Structural features and their potential pharmacological roles.

Conclusion and Future Directions

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile represents a molecule of interest for which the full scientific story has yet to be publicly told. This guide has provided a robust, logical framework for its synthesis based on established chemical principles and has contextualized its potential biological significance. For researchers in drug discovery, this compound may serve as a valuable building block for the synthesis of novel therapeutic agents. Future work to declassify the history of this molecule would likely require a deep dive into proprietary chemical libraries and patent literature, focusing on its use as an intermediate. As new research emerges, the true purpose and potential of this enigmatic benzonitrile derivative may become clear.

References

  • Google Patents. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates. (2007).
  • CAS SciFinder. (n.d.). Retrieved from [Link]

  • Elsevier. Reaxys®. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.).
  • PrepChem. Synthesis of 5-dimethylamino-2-nitrobenzonitrile. (n.d.). Retrieved from [Link]

  • Google Patents. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates. (2007).

Sources

An In-depth Technical Guide to 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile: A Scaffold for Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a heterocyclic compound of significant interest in contemporary drug discovery. We will explore its synthesis, chemical characterization, and, most notably, its emergence as a key scaffold for the development of potent and selective inhibitors of Lysine Acetyltransferases (KATs), with a particular focus on the MYST family. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the fields of oncology, epigenetics, and small molecule therapeutics. We will delve into the mechanistic rationale for targeting MYST family enzymes, detail relevant experimental protocols, and discuss the structure-activity relationships (SAR) that guide the design of next-generation derivatives.

Introduction: The Emergence of a Privileged Scaffold in Epigenetic Drug Discovery

The 2-fluorobenzonitrile core is a versatile building block in medicinal chemistry, prized for its unique electronic properties and synthetic tractability.[1] The presence of the electron-withdrawing nitrile and fluorine groups activates the aromatic ring for various chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures.[1] In recent years, the functionalization of this core with a 2-(dimethylamino)ethoxy side chain has garnered significant attention, leading to the identification of compounds with potent biological activity.

This guide focuses on a specific isomer, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No: 1864062-45-2), which has emerged as a promising scaffold for the development of inhibitors targeting the MYST family of histone acetyltransferases (HATs).[2][3] The MYST family, which includes KAT5 (Tip60), KAT6A (MOZ), KAT6B (MORF), KAT7 (HBO1), and KAT8 (MOF), plays a crucial role in regulating chromatin structure and gene expression through the acetylation of histone and non-histone proteins.[4][5][6] Dysregulation of MYST family activity has been implicated in a variety of diseases, most notably in cancer, making them attractive targets for therapeutic intervention.[4][6][7] This guide will provide the foundational knowledge and practical insights necessary to work with and build upon this promising chemical scaffold.

Synthesis and Characterization

The synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the preparation of a key intermediate, 2-fluoro-5-hydroxybenzonitrile, followed by an etherification reaction to introduce the dimethylaminoethoxy side chain.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the target molecule begins with commercially available precursors. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Part A: Synthesis of 2-Fluoro-5-hydroxybenzonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-methoxy-benzonitrile in a suitable solvent such as dichloromethane (DCM).

  • Cleavage of the Methyl Ether: Cool the solution in an ice bath and add a demethylating agent, such as boron tribromide (BBr₃), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding methanol, followed by water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-fluoro-5-hydroxybenzonitrile.

Part B: Etherification with 2-(Dimethylamino)ethyl chloride

  • Base-mediated Reaction: To a solution of 2-fluoro-5-hydroxybenzonitrile in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃).[8]

  • Addition of the Side Chain: Add 2-(dimethylamino)ethyl chloride hydrochloride to the reaction mixture. The hydrochloride salt of 2-(dimethylamino)ethyl chloride can be synthesized by reacting β-dimethylaminoethanol with thionyl chloride.[9][10][11]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.[8] Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Aqueous Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Final Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, can be purified by flash column chromatography.

Synthesis_Workflow cluster_part_a Part A: Synthesis of 2-Fluoro-5-hydroxybenzonitrile cluster_part_b Part B: Etherification Start_A 2-Fluoro-5-methoxy-benzonitrile Step_A1 Demethylation (e.g., BBr₃ in DCM) Start_A->Step_A1 Intermediate_A 2-Fluoro-5-hydroxybenzonitrile Step_A1->Intermediate_A Start_B1 2-Fluoro-5-hydroxybenzonitrile Intermediate_A->Start_B1 Purification Step_B1 Etherification (e.g., K₂CO₃ in DMF) Start_B1->Step_B1 Start_B2 2-(Dimethylamino)ethyl chloride Start_B2->Step_B1 Product 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile Step_B1->Product

Caption: Synthetic workflow for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons, the ethoxy chain protons, and the dimethylamino group protons with appropriate chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all carbon atoms, including the quaternary carbons of the nitrile and the aromatic ring.
¹⁹F NMR Confirmation of the fluorine atom's presence and environment.A singlet or a multiplet depending on the coupling with neighboring protons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity, with the retention time being characteristic of the compound under specific chromatographic conditions.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the C≡N (nitrile) stretch, C-O-C (ether) stretch, and C-F stretch.

Pharmacological Profile: A Scaffold for MYST Family KAT Inhibitors

The primary therapeutic potential of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and its derivatives lies in their ability to inhibit the enzymatic activity of the MYST family of lysine acetyltransferases.[2]

The MYST Family of Lysine Acetyltransferases: Role in Health and Disease

The MYST family of KATs is integral to a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and DNA replication.[4][5] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins.[12] This post-translational modification is a key component of the epigenetic code, influencing chromatin accessibility and the recruitment of regulatory proteins.

Given their fundamental roles, it is not surprising that the dysregulation of MYST family members is linked to various pathologies, including cancer.[4][13] For instance, chromosomal translocations involving KAT6A and KAT6B are associated with acute myeloid leukemia (AML).[7] Furthermore, altered expression or activity of MYST proteins has been observed in solid tumors, where they can contribute to uncontrolled cell proliferation and survival.[6][7] This makes the development of selective MYST inhibitors a compelling strategy for cancer therapy.[14]

MYST_Pathway cluster_cellular_processes Cellular Processes cluster_disease Disease States Transcription Transcription DNA_Repair DNA Repair Replication Replication Cancer Cancer Inflammation Inflammation Neurological_Disorders Neurological Disorders MYST_KATs MYST Family KATs (KAT5, 6A, 6B, 7, 8) Acetylation Histone & Non-Histone Protein Acetylation MYST_KATs->Acetylation Catalyzes Dysregulation Dysregulation MYST_KATs->Dysregulation Acetylation->Transcription Acetylation->DNA_Repair Acetylation->Replication Dysregulation->Cancer Dysregulation->Inflammation Dysregulation->Neurological_Disorders

Sources

Spectroscopic data for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Data of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Introduction

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No: 1864062-45-2) is a substituted benzonitrile derivative.[1][2] Compounds within this class are recognized for their utility as intermediates in the synthesis of pharmacologically active molecules.[3] The precise substitution pattern—a fluorine atom, a nitrile group, and a dimethylaminoethoxy side chain—imparts specific physicochemical properties that are critical for its role in drug development. An unambiguous characterization of this molecule is paramount, and this is achieved primarily through a combination of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide provides a detailed analysis of the expected spectroscopic data for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. As a Senior Application Scientist, the narrative is structured to not only present the data but to also explain the underlying principles and the rationale behind the spectral interpretations. This document serves as a practical reference for researchers involved in the synthesis, purification, and analysis of this compound and its analogues.

Molecular Structure and Synthetic Considerations

A robust understanding of a molecule's spectroscopic signature begins with its synthesis. The most logical and efficient route to 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is via a Williamson ether synthesis. This method involves the reaction of the precursor, 2-fluoro-5-hydroxybenzonitrile, with a suitable alkylating agent like 2-(dimethylamino)ethyl chloride.

Proposed Synthetic Protocol
  • Deprotonation: To a stirred solution of 2-fluoro-5-hydroxybenzonitrile in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) at room temperature. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: Add 2-(dimethylamino)ethyl chloride to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the alkyl chloride and displacing the chloride leaving group.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Synthesis_Workflow Figure 1: Proposed Synthesis of the Target Compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Purification A 2-Fluoro-5-hydroxybenzonitrile C Potassium 2-cyano-4-fluorophenoxide A->C + Base B Base (e.g., K₂CO₃) in Aprotic Solvent E 5-[2-(Dimethylamino)ethoxy] -2-fluorobenzonitrile C->E + Alkylating Agent D 2-(Dimethylamino)ethyl chloride F Crude Product E->F Aqueous Work-up G Purified Product F->G Column Chromatography Spectroscopy_Workflow Figure 2: General Spectroscopic Analysis Workflow start Purified Sample of 5-[2-(...)-benzonitrile nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Sample Dissolution/ Preparation ir IR Spectroscopy start->ir Sample Dissolution/ Preparation ms Mass Spectrometry (e.g., ESI-MS) start->ms Sample Dissolution/ Preparation nmr_data Chemical Shifts (δ) Coupling Constants (J) Integration nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) ir->ir_data ms_data Molecular Ion Peak (m/z) Fragmentation Pattern ms->ms_data analysis Combined Data Analysis & Structure Elucidation nmr_data->analysis ir_data->analysis ms_data->analysis report Final Characterization Report analysis->report

Caption: Figure 2: General Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. [4]* Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The number of signals corresponds to the number of chemically non-equivalent protons, the integration gives the ratio of protons, the chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals neighboring protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides one signal for each unique carbon atom.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will show a single signal for the fluorine atom, and its coupling to adjacent protons or carbons can be investigated with more advanced experiments.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25dd (J ≈ 9.0, 3.0 Hz)1HH-6Ortho to the electron-withdrawing nitrile and fluorine, deshielded. Coupled to H-3 and H-4.
~ 7.10dd (J ≈ 9.0, 4.5 Hz)1HH-4Ortho to the fluorine atom and meta to the nitrile. Coupled to H-3 and H-6.
~ 6.85ddd (J ≈ 9.0, 4.5, 3.0 Hz)1HH-3Ortho to the ether linkage and fluorine, shielded. Coupled to H-4 and H-6.
~ 4.15t (J ≈ 6.0 Hz)2H-O-CH₂ -CH₂-NMethylene group attached to the electronegative oxygen atom, deshielded.
~ 2.75t (J ≈ 6.0 Hz)2H-O-CH₂-CH₂ -NMethylene group adjacent to the nitrogen atom.
~ 2.35s6H-N(CH₃ )₂Six equivalent protons of the two methyl groups on the nitrogen.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 160 (d, J ≈ 250 Hz)C-2 (C-F)Carbon directly bonded to fluorine shows a large one-bond C-F coupling constant. Deshielded.
~ 158 (d, J ≈ 10 Hz)C-5 (C-O)Carbon attached to the ether oxygen, deshielded. Shows smaller C-F coupling.
~ 120 (d, J ≈ 4 Hz)C-4Aromatic carbon.
~ 118 (d, J ≈ 20 Hz)C-6Aromatic carbon.
~ 117 (s)C≡NNitrile carbon, characteristically in this region.
~ 115 (d, J ≈ 25 Hz)C-3Aromatic carbon.
~ 105 (d, J ≈ 15 Hz)C-1 (C-CN)Carbon bearing the nitrile group, shows coupling to fluorine.
~ 66.5-O-CH₂ -CH₂-NMethylene carbon attached to oxygen.
~ 58.0-O-CH₂-CH₂ -NMethylene carbon attached to nitrogen.
~ 45.5-N(CH₃ )₂Methyl carbons attached to nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. [5]

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100-3000C-H StretchAromaticCharacteristic of C-H bonds on the benzene ring.
2980-2850C-H StretchAliphaticAsymmetric and symmetric stretching of CH₂ and CH₃ groups in the ethoxy chain. [6]
~ 2230C≡N StretchNitrileA strong, sharp absorption typical for aromatic nitriles. [7]
1600, 1500C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
~ 1250C-O-C StretchAryl-Alkyl EtherAsymmetric stretching vibration.
~ 1220C-F StretchAryl FluorideA strong band characteristic of the C-F bond.
~ 1100C-N StretchTertiary AmineStretching vibration of the dimethylamino group. [8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. Furthermore, the fragmentation pattern gives valuable structural clues.

Experimental Protocol
  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for this polar molecule, coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or LC-MS.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₁H₁₃FN₂O [9]* Exact Mass: 208.1012 g/mol

  • Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.

    • [M+H]⁺: m/z ≈ 209.1090

Predicted Fragmentation Pathway

The most likely fragmentation will occur at the weakest bonds and where stable fragments can be formed. The ether linkage and the C-C bond adjacent to the nitrogen are common cleavage points.

G Figure 3: Predicted ESI-MS Fragmentation Pathway A [M+H]⁺ C₁₁H₁₄FN₂O⁺ m/z = 209.1 B C₇H₅FNO⁺ m/z = 138.0 A->B Loss of C₄H₉N (dimethylaminoethene) C C₄H₁₀N⁺ m/z = 72.1 A->C α-cleavage D C₂H₅N⁺ m/z = 43.0 C->D Loss of C₂H₅

Caption: Figure 3: Predicted ESI-MS Fragmentation Pathway.

  • α-Cleavage: A major fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion, CH₂=N⁺(CH₃)₂ , with an m/z of 72.1.

  • Ether Bond Cleavage: Cleavage of the C-O ether bond can lead to the formation of the 2-fluoro-5-hydroxyphenzonitrile radical cation (m/z 138) and the dimethylaminoethyl radical.

Conclusion

The structural elucidation of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups such as the nitrile, ether, and aryl fluoride moieties. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The data and protocols presented in this guide offer a comprehensive and authoritative framework for the characterization of this important synthetic intermediate, ensuring its identity and purity for applications in research and drug development.

References

  • ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives. Available from: [Link] [Accessed January 19, 2026].

  • Astronomy & Astrophysics (A&A). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available from: [Link] [Accessed January 19, 2026].

  • International Journal of ChemTech Research. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Available from: [Link] [Accessed January 19, 2026].

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link] [Accessed January 19, 2026].

  • Astronomy & Astrophysics (A&A). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Available from: [Link] [Accessed January 19, 2026].

  • ResearchGate. A spectroscopic study of Benzonitrile | Request PDF. Available from: [Link] [Accessed January 19, 2026].

  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Beilstein Journals. Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Available from: [Link] [Accessed January 19, 2026].

  • ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Available from: [Link] [Accessed January 19, 2026].

  • ResearchGate. (-)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Available from: [Link] [Accessed January 19, 2026].

Sources

Solubility and stability of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile: Solubility and Stability Profiling

Introduction

As Senior Application Scientists, our objective is not merely to present data, but to delineate a strategic, scientifically-grounded framework for the comprehensive evaluation of this compound. This document provides a detailed roadmap for researchers, outlining the requisite experimental protocols and the underlying scientific rationale necessary to robustly characterize the solubility and stability of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. By following this guide, research and development teams can generate the high-quality, decision-driving data essential for advancing a candidate molecule through the preclinical development pipeline.

Part 1: Comprehensive Solubility Assessment

Aqueous solubility is a critical gatekeeper for oral drug absorption. Insufficient solubility can lead to poor bioavailability, high inter-subject variability, and challenges in developing parenteral formulations. The presence of a tertiary amine in 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile suggests a pH-dependent solubility profile, a hypothesis that must be empirically tested. We will employ a tiered approach, beginning with high-throughput kinetic screening and progressing to definitive thermodynamic solubility determination in biorelevant media.

Kinetic Solubility Screening (High-Throughput Assay)

Expertise & Experience: The initial phase of solubility assessment prioritizes speed and efficiency to rapidly classify the compound. A kinetic solubility assay, often referred to as a "turbidimetric" or "nephelometric" assay, is the industry standard. This method measures the concentration at which the compound precipitates from a solution when added from a high-concentration DMSO stock. While not a true thermodynamic value, it provides a rapid and cost-effective means to identify potential solubility liabilities early on. The choice of a DMSO-based stock solution is a pragmatic one, as it is the universal solvent for compound libraries in early discovery.

Trustworthiness: To ensure the validity of the assay, every run must include a set of control compounds with well-documented high, medium, and low solubilities. This allows for the normalization of results and confirms that the instrumental response is within expected parameters.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile in 100% DMSO.

  • Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) into the wells of a clear-bottom 96-well plate.

  • Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the buffer, creating a final concentration of 100 µM with 1% DMSO. This initiates the precipitation process.

  • Incubation and Measurement: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking to allow for equilibration.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

  • Data Interpretation: Compare the light scattering signal of the test compound to a calibration curve generated from a series of known concentrations of a standard precipitant. The concentration at which the signal rises significantly above the background is reported as the kinetic solubility.

Thermodynamic Solubility in Biorelevant Media

Expertise & Experience: Once initial screening is complete, a more rigorous determination of thermodynamic solubility is required. This represents the true equilibrium concentration of the compound in a saturated solution and is the gold standard for solubility measurement. The "shake-flask" method, as described by regulatory bodies and pharmacopeias, is the authoritative protocol.[3] Furthermore, assessing solubility in biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) is critical. These media contain bile salts and phospholipids that mimic the conditions of the human small intestine, providing a more accurate prediction of in vivo dissolution and absorption than simple buffers. Given the compound's basic nitrogen, its solubility is expected to be higher in the acidic environment of the stomach and FaSSIF compared to the near-neutral pH of the fed state.

Trustworthiness: The protocol's self-validating nature comes from the requirement that equilibrium must be demonstrated. This is achieved by approaching the saturation point from two directions: supersaturation (dissolving the compound in a solvent and then adding it to the buffer) and undersaturation (adding excess solid to the buffer). The concentration should converge to the same value, and samples should be taken at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

  • System Preparation: Add an excess amount of solid 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile to vials containing the test media (e.g., Water, PBS pH 7.4, 0.1 N HCl, FaSSIF, FeSSIF). Ensure enough solid is present to maintain a saturated solution throughout the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for 72 hours.

  • Sampling and Phase Separation: At 24, 48, and 72-hour intervals, withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm PVDF syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 3).

  • Data Analysis: The concentration that remains constant between the 48 and 72-hour time points is reported as the thermodynamic solubility.

MediumpHTemperature (°C)Anticipated Solubility CategoryRationale
Deionized Water~7.025Low to ModerateNeutral pH; limited ionization of the tertiary amine.
0.1 N HCl1.037HighThe dimethylamino group will be fully protonated, forming a soluble salt.
PBS7.437LowpH is close to the pKa of the amine, leading to lower ionization and solubility.
FaSSIF6.537Moderate to HighMildly acidic pH and micelle formation by bile salts can enhance solubility.
FeSSIF5.837ModerateAlthough pH is lower, increased bile salt concentration may lead to complex interactions.

Part 2: Comprehensive Stability Profiling

A stable molecule is essential for a drug product with an acceptable shelf life and predictable in vivo behavior. Stability testing is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4] We will perform forced degradation (stress testing) to identify potential degradation pathways and develop a stability-indicating analytical method. This is followed by a proposal for a long-term stability study.

Forced Degradation (Stress Testing)

Expertise & Experience: Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition. The goal is not to completely degrade the molecule, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce and identify the most likely degradants without being so excessive that it generates irrelevant secondary products. The choice of stressors—acid, base, oxidation, heat, and light—is mandated by regulatory guidelines and covers the most common degradation pathways for small organic molecules.[5] The presence of an ether linkage and a tertiary amine in 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile suggests potential susceptibility to acid hydrolysis and oxidation, respectively.

Trustworthiness: A critical component of this protocol is the inclusion of a "no-stress" control sample, which is treated identically to the stressed samples but without the stressor. This control is essential to distinguish degradation products from impurities present in the original sample or artifacts of the sample preparation process. The development of a mass-balanced, stability-indicating method (see Section 3) is the ultimate validation of the study, ensuring that all degradants are accounted for.

  • Sample Preparation: Prepare solutions of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Neutralization and Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating LC-MS method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent compound peak is not co-eluting with any degradants.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Output DS Drug Substance (1 mg/mL Solution) Acid Acidic (1N HCl, 60°C) DS->Acid Base Basic (1N NaOH, 60°C) DS->Base Ox Oxidative (3% H₂O₂, RT) DS->Ox Thermal Thermal (80°C) DS->Thermal Photo Photolytic (ICH Q1B Light) DS->Photo Analysis Stability-Indicating LC-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Output Identify Degradation Pathways & Products Analysis->Output

Caption: Workflow for forced degradation studies.

Long-Term Stability Study Design

Expertise & Experience: Following the insights gained from stress testing, a formal long-term stability study is designed to evaluate the molecule's stability under typical storage conditions. The conditions selected (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH) are prescribed by ICH Q1A guidelines and represent standard storage and transport conditions.[4] This study is essential for determining the re-test period or shelf life of the drug substance.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Testing Parameters: At each time point, samples of the solid drug substance will be tested for:

    • Appearance (visual inspection)

    • Assay (potency) by stability-indicating HPLC

    • Related substances (impurities and degradants)

    • Moisture content (Karl Fischer titration)

Part 3: Core Analytical Methodology

A robust and reliable analytical method is the bedrock upon which all solubility and stability data are built. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is the workhorse for this type of analysis.

Expertise & Experience: The method development strategy begins with selecting a C18 column, a common starting point for small molecules. The mobile phase will consist of an aqueous component with a pH modifier and an organic solvent. Given the basic nature of the analyte, a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid, pH ~2.7) is a logical choice to ensure sharp, symmetrical peak shapes by protonating the tertiary amine. A gradient elution is employed to ensure that the parent compound and all potential degradants (which may have a wide range of polarities) are eluted and resolved within a reasonable run time.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection:

    • UV/PDA: 200-400 nm (select quantification wavelength based on UV maxima)

    • MS: Electrospray Ionization (ESI) in positive mode, scanning a mass range appropriate for the parent compound and expected degradants.

  • Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating."[6]

Characterization_Strategy cluster_main Overall Characterization Plan for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile Start Novel Compound Analytics Analytical Method Development Start->Analytics Solubility Solubility Assessment Kinetic Kinetic Solubility (Nephelometry) Solubility->Kinetic Screening Thermo Thermodynamic Solubility (Shake-Flask) Solubility->Thermo Definitive Stability Stability Profiling Forced Forced Degradation (Stress Testing) Stability->Forced Pathway ID LongTerm Long-Term Stability (ICH Conditions) Stability->LongTerm Shelf-Life Analytics->Solubility Analytics->Stability Data Decision-Making Data Package: Developability Assessment Thermo->Data LongTerm->Data

Caption: A strategic workflow for physicochemical characterization.

Conclusion

The comprehensive characterization of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a critical, data-driven endeavor. The protocols outlined in this guide provide a robust framework for determining its aqueous solubility and chemical stability, two pillars of drug developability. By systematically executing these studies—from high-throughput kinetic screens to definitive thermodynamic measurements in biorelevant media, and from aggressive forced degradation to meticulous long-term stability trials—research teams can build a complete physicochemical profile of the molecule. This profile is indispensable for making informed decisions regarding lead optimization, formulation strategy, and the overall progression of this compound toward clinical evaluation. The investment in this foundational knowledge is paramount to mitigating late-stage development risks and maximizing the potential for success.

References

  • U.S. Pharmacopeia. USP General Chapter <1236> Solubility. Available at: [Link]

  • Jantratid, E., & Dressman, J. (2009). Biorelevant Dissolution Media Simulating the Proximal Human Intestine: An Update. Dissolution Technologies. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]

  • Alsante, K. M., et al. (2007). The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products. Advanced Drug Delivery Reviews. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996). Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile: A Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically active moieties can unlock novel therapeutic avenues. 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No: 1864062-45-2) is a compound of significant interest, embodying this principle through its unique molecular architecture.[1][2] With a molecular formula of C₁₁H₁₃FN₂O and a molecular weight of 208.23 g/mol , this molecule integrates a 2-fluorobenzonitrile core with a dimethylaminoethoxy side chain, both of which are prevalent in a variety of biologically active agents.[1][2] This guide delineates potential research trajectories for this compound, offering a technical framework for its exploration in oncology, central nervous system (CNS) disorders, and infectious diseases.

I. Oncology: Targeting Kinase Signaling and Microtubule Dynamics

Scientific Rationale

The 2-fluorobenzonitrile scaffold is a recognized building block in the synthesis of anti-cancer agents, while the dimethylaminoethoxy moiety has been identified as a key interacting group in kinase inhibitors.[3][4][5] Specifically, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have shown inhibitory activity against Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer progression.[3][4] The dimethylamino ethoxy portion of these molecules interacts with key residues within the MARK4 binding cavity.[3] This suggests that 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile could be investigated as a potential inhibitor of MARK4 or other oncologically relevant kinases.

Proposed Research Areas
  • Kinase Inhibition Profiling: A comprehensive screening against a panel of cancer-associated kinases would be the initial step to identify primary targets.

  • Anti-proliferative Activity: Assessing the compound's ability to inhibit the growth of various cancer cell lines is crucial.

  • Mechanism of Action Studies: Elucidating the downstream effects of target engagement, such as impacts on microtubule dynamics and cell cycle progression.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (e.g., against MARK4)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the target kinase.

  • Methodology:

    • Recombinant human MARK4 enzyme is incubated with the compound at varying concentrations.

    • A suitable substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • IC₅₀ values are calculated by fitting the dose-response data to a suitable sigmoidal model.

2. Cell Viability Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[4]

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the compound and incubated for 48-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined.

Parameter Description
Target Kinase e.g., MARK4
Substrate Synthetic peptide or protein
Assay Format Luminescence-based
Cell Lines MCF-7, A549, etc.
Viability Readout MTT reduction
Incubation Time 48-72 hours
Conceptual Workflow for Oncology Research

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy Kinase Panel Screening Kinase Panel Screening Target Validation Target Validation Kinase Panel Screening->Target Validation Identify Hit(s) Cell Viability Assays Cell Viability Assays Cell Viability Assays->Target Validation Confirm Cellular Activity Downstream Signaling Analysis Downstream Signaling Analysis Target Validation->Downstream Signaling Analysis Cell Cycle Analysis Cell Cycle Analysis Downstream Signaling Analysis->Cell Cycle Analysis Xenograft Models Xenograft Models Cell Cycle Analysis->Xenograft Models Promising In Vitro Data Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Models->Pharmacokinetic Studies G Compound Compound CNS Receptor/Transporter CNS Receptor/Transporter Compound->CNS Receptor/Transporter Binds to Second Messenger System Second Messenger System CNS Receptor/Transporter->Second Messenger System Modulates Kinase Cascade Kinase Cascade Second Messenger System->Kinase Cascade Activates Transcription Factor Activation Transcription Factor Activation Kinase Cascade->Transcription Factor Activation Phosphorylates Neuroprotective Gene Expression Neuroprotective Gene Expression Transcription Factor Activation->Neuroprotective Gene Expression Induces

Caption: Hypothetical neuroprotective signaling pathway.

III. Anti-Infective Applications

Scientific Rationale

The dimethylaminoethoxy and hydrazone moieties have been incorporated into molecules with promising activity against parasites like Entamoeba histolytica. [6][7]The combination of these chemical features in a single molecule has been suggested as a selective approach for designing anti-amoebic agents. [6]While 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile does not contain a hydrazone group, the presence of the dimethylaminoethoxy tail suggests that it could be explored for its potential against various pathogens. The nitrile group is also found in some approved anti-infective drugs.

Proposed Research Areas
  • Antimicrobial Screening: A broad screening against a panel of bacteria, fungi, and parasites to identify any potential anti-infective activity.

  • Minimum Inhibitory Concentration (MIC) Determination: Quantifying the potency of the compound against susceptible pathogens.

  • Cytotoxicity against Host Cells: Assessing the selectivity of the compound by comparing its activity against pathogens to its toxicity towards mammalian cells.

Experimental Protocols

1. Broth Microdilution MIC Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under conditions suitable for the growth of the microorganism.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

2. In Vitro Amoebicidal Assay

  • Objective: To evaluate the efficacy of the compound against a parasitic protozoan like Entamoeba histolytica.

  • Methodology:

    • Culture trophozoites of E. histolytica in a suitable medium.

    • Expose the trophozoites to various concentrations of the compound.

    • After a defined incubation period, assess the viability of the amoebae, for example, by using the trypan blue exclusion method or a resazurin-based assay.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the amoebic growth.

Parameter Description
Pathogen Panel Bacteria (Gram-positive, Gram-negative), Fungi, Parasites (E. histolytica)
Assay Format Broth microdilution (MIC), In vitro culture (IC₅₀)
Readout Visual growth, Dye exclusion, Fluorescence
Host Cell Cytotoxicity e.g., against Vero cells
Logical Flow for Anti-Infective Discovery

G Broad Spectrum Screening Broad Spectrum Screening Hit Identification Hit Identification Broad Spectrum Screening->Hit Identification MIC/IC50 Determination MIC/IC50 Determination Hit Identification->MIC/IC50 Determination Host Cell Cytotoxicity Host Cell Cytotoxicity Hit Identification->Host Cell Cytotoxicity Selectivity Index Calculation Selectivity Index Calculation MIC/IC50 Determination->Selectivity Index Calculation Host Cell Cytotoxicity->Selectivity Index Calculation Lead Candidate Lead Candidate Selectivity Index Calculation->Lead Candidate High Selectivity

Caption: Decision-making flow for anti-infective research.

Conclusion

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a molecule with a rich potential for therapeutic discovery. By systematically exploring its activity in oncology, CNS disorders, and infectious diseases, researchers can uncover novel pharmacological properties. The experimental frameworks provided in this guide offer a starting point for a comprehensive investigation into this promising compound. The convergence of a fluorinated benzonitrile core and a biologically active dimethylaminoethoxy side chain warrants a thorough evaluation to unlock its full therapeutic potential.

References

  • Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. (2020-05-27). NIH.
  • Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Publishing.
  • 2-[2-(Dimethylamino)ethoxy]benzylamine | 91215-97-3. Benchchem.
  • The Significance of 4-[2-(Dimethylamino)ethoxy]benzylamine in Pharmaceutical Development. (2026-01-07). NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-Fluorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-Fluorobenzonitrile. Chem-Impex.
  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016-11-29). PubMed.
  • 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, 25mg. Biomall.
  • 1864062-45-2|5-(2-(Dimethylamino)ethoxy)-2-fluorobenzonitrile. BLDpharm.
  • Fluorine in drug discovery: Role, design and case studies.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers.
  • CNS & Neurological Disorders - Drug Targets. Bentham Science.
  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF.

Sources

A Senior Application Scientist's Guide to In Silico Modeling of Novel Ligand-Protein Interactions: A Case Study with 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, the early-stage assessment of novel chemical entities is critical for reducing attrition rates and optimizing resource allocation. In silico modeling provides a powerful, cost-effective paradigm for predicting the therapeutic potential of small molecules before their synthesis and experimental validation. This technical guide presents a comprehensive, field-proven workflow for evaluating the interactions of a novel compound, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, with a hypothetical protein target. Due to the absence of published data on the specific biological targets of this compound, we will utilize the Epidermal Growth Factor Receptor (EGFR) kinase domain—a well-validated oncological target—as a representative case study. This document is structured to provide researchers, computational chemists, and drug development professionals with a practical, step-by-step protocol, from system preparation and molecular docking to all-atom molecular dynamics simulations and binding free energy estimations. The causality behind each experimental choice is detailed to empower users not only to replicate the workflow but also to adapt it to their own research objectives.

Part 1: Foundational Concepts & Strategic Overview

The journey from a chemical structure to a potential drug candidate is fraught with challenges. The initial phase involves identifying a biological target and assessing the likelihood of a compound to bind with sufficient affinity and specificity to elicit a therapeutic effect. 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a small molecule containing a fluorobenzonitrile moiety, a scaffold present in various biologically active compounds.[1][2][3] The dimethylamino-ethoxy side chain is also a common feature in kinase inhibitors, potentially contributing to target engagement and favorable physicochemical properties.[4]

This guide will simulate a real-world drug discovery scenario where a novel compound is subjected to a rigorous computational evaluation pipeline. Our objective is to predict its binding mode, evaluate the stability of the resulting complex, and estimate its binding affinity, thereby generating a testable hypothesis for subsequent experimental validation.

The In Silico Evaluation Workflow: A Triad of Predictive Power

Our computational strategy is built on three pillars, each providing a different layer of insight. This hierarchical approach ensures that computational effort is spent efficiently, with each step validating and refining the results of the previous one.

  • Molecular Docking: A rapid computational screening method to predict the preferred binding orientation (or "pose") of the ligand within the protein's active site.[5][6]

  • Molecular Dynamics (MD) Simulation: A powerful technique that simulates the physical movements of atoms and molecules over time, allowing us to assess the dynamic stability of the ligand-protein complex in a solvated environment.[7][8][9]

  • Binding Free Energy Calculation: Advanced methods that leverage the data from MD simulations to provide a more accurate estimation of the binding affinity than docking scores.[10][11][12]

G cluster_0 Overall In Silico Workflow Prep System Preparation (Ligand & Protein) Dock Molecular Docking (Pose Prediction) Prep->Dock Input Structures MD Molecular Dynamics (Stability & Dynamics) Dock->MD Highest-Scored Pose BFE Binding Free Energy (Affinity Estimation) MD->BFE Complex Trajectory Analysis Data Analysis & Hypothesis Generation MD->Analysis BFE->Analysis

Caption: High-level overview of the computational drug discovery pipeline.

Part 2: System Preparation: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for in silico modeling. The quality of your starting structures directly dictates the reliability of your results. This section details the meticulous process of preparing both the ligand and the protein target.

Ligand Preparation

The first step is to generate a high-quality 3D conformation of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and assign accurate parameters for the simulation.

Protocol 2.1: Ligand Parameterization using CHARMM General Force Field (CGenFF)

  • Rationale: Standard biomolecular force fields like CHARMM do not contain parameters for most drug-like molecules. The CGenFF program was developed to provide high-quality, compatible parameters for such molecules, ensuring accurate representation during simulations.[13][14][15]

  • Step-by-Step Methodology:

    • Generate 2D Structure: Draw the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw) and save it in SDF or MOL2 format.

    • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.

    • Submit to CGenFF Server: Upload the MOL2 file to the public CGenFF server. The server will analyze the molecule and assign parameters.

    • Analyze CGenFF Output: The server provides a parameter file (STR) and a topology file (PRM). Crucially, it also provides "penalty scores" for each parameter. High penalty scores indicate low confidence and suggest that the parameter may need to be optimized manually by a specialist. For this guide, we assume all penalty scores are within an acceptable range (< 50).

    • Convert to GROMACS Format: The CHARMM-formatted files must be converted for use with GROMACS. Scripts like charmm2gmx.py are available for this purpose, which correctly interpret CHARMM's functional forms, including CMAP corrections and specific 1-4 interaction parameters.[16]

Protein Target Preparation

For our case study, we will use the crystal structure of the EGFR kinase domain.

Protocol 2.2: Preparation of the EGFR Kinase Domain

  • Rationale: Raw PDB files are not immediately ready for simulation. They contain non-essential molecules (water, co-factors from crystallization), may have missing atoms or entire loops, and lack hydrogen atoms. Proper preparation is essential for a stable and physically realistic simulation.

  • Step-by-Step Methodology:

    • Download Structure: Obtain the crystal structure from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 2GS2, which shows EGFR in complex with an inhibitor.

    • Clean the PDB File:

      • Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).

      • Remove all non-protein molecules: water (HOH), crystallization aids, and the original co-crystallized ligand. This is crucial as we want to dock our novel compound into the binding site.

      • Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required. For this guide, we assume the structure is complete.

    • Protonation and Structure Check:

      • Use a tool like pdb2gmx in the GROMACS suite to process the protein structure.[17]

      • gmx pdb2gmx -f 2GS2_clean.pdb -o 2GS2_processed.gro -water tip3p

      • This command will:

        • Add all hydrogen atoms consistent with a specified pH (default is ~7).

        • Generate a GROMACS-formatted structure file (.gro) and a topology file (topol.top).

        • Prompt you to choose a force field. For this, we select the CHARMM36m all-atom force field, which is highly validated for proteins.[18]

Part 3: Molecular Docking: Predicting the Binding Pose

With prepared structures, we can now predict how our ligand binds to the EGFR active site. We will use AutoDock Vina, a widely used, accurate, and fast docking program.[19][20][21]

Protocol 3.1: Ligand Docking with AutoDock Vina

  • Rationale: AutoDock Vina uses a scoring function to estimate the binding affinity for different poses of a flexible ligand within a rigid receptor. By exploring many possible conformations, it identifies the most energetically favorable binding mode, which serves as the starting point for MD simulations.[5][6]

  • Step-by-Step Methodology:

    • Prepare Receptor and Ligand for Vina: Convert the processed protein (.gro or .pdb) and ligand (.mol2) files into the required PDBQT format using AutoDock Tools or the meeko Python package.[21] This step adds partial charges (Gasteiger charges for AutoDock) and defines rotatable bonds.

    • Define the Binding Site (Search Space):

      • The "binding box" is a 3D grid that tells Vina where to perform the docking. It should be large enough to encompass the entire active site but small enough to focus the search.

      • Causality: A well-defined box improves efficiency and accuracy. If you know the binding site (e.g., from a co-crystallized ligand), center the box on that site. For 2GS2, we center the box on the location of the original inhibitor.

    • Configure and Run Vina: Create a configuration file (conf.txt) specifying the input files and box dimensions.

      ParameterValueRationale
      receptor2GS2_receptor.pdbqtThe prepared protein structure.
      ligandligand.pdbqtThe prepared ligand structure.
      center_x, y, z15.2, 53.9, 16.9Coordinates for the center of the search box (Angstroms).
      size_x, y, z20, 20, 20Dimensions of the search box (Angstroms).
      exhaustiveness16Controls the thoroughness of the search (higher is more thorough but slower).
      outoutput_poses.pdbqtOutput file for the predicted binding poses.
    • Execute the Docking Run:

      • vina --config conf.txt --log output.log

    • Analyze Results:

      • Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol).

      • The top-ranked pose (most negative score) is typically the primary candidate.

      • Self-Validation: Visualize the top poses in PyMOL or Chimera. A plausible pose should exhibit sensible interactions with key active site residues (e.g., hydrogen bonds with the hinge region of a kinase, hydrophobic interactions). Select the best-ranked, most physically plausible pose for the next stage.

Part 4: Molecular Dynamics Simulation: Bringing the Complex to Life

A static docked pose is a snapshot. MD simulation provides the full motion picture, revealing the stability of the binding mode and the intricate dance of atomic interactions over time.[9][22] We will use GROMACS, a high-performance simulation engine.[23][24][25]

G cluster_1 MD Simulation Workflow (GROMACS) node_setup System Setup Combine Protein+Ligand Define Box Solvate with Water Add Ions node_min Energy Minimization Remove Steric Clashes Steepest Descent Algorithm node_setup->node_min node_nvt NVT Equilibration Heat to 300K Constrain Heavy Atoms Stabilize Temperature node_min->node_nvt node_npt NPT Equilibration Apply Pressure Coupling Release Constraints Stabilize Density node_nvt->node_npt node_prod Production MD Run for 100ns Collect Trajectory Data node_npt->node_prod node_analysis Analysis RMSD, RMSF, H-Bonds node_prod->node_analysis

Caption: Detailed workflow for preparing and running an MD simulation.

Protocol 4.1: MD Simulation of the Ligand-Protein Complex

  • Rationale: This multi-stage protocol carefully prepares the solvated system and brings it to the desired temperature and pressure before the main data collection run. This stepwise equilibration is essential to avoid instabilities and generate a reliable trajectory.

  • Step-by-Step Methodology:

    • System Setup:

      • Combine the coordinate files of the protein and the selected ligand pose.

      • Create a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

      • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

      • Add ions (Na+ or Cl-) to neutralize the system's net charge. The gmx genion tool makes this process straightforward.

    • Energy Minimization:

      • Causality: The initial system may have steric clashes. Minimization relaxes the system to the nearest local energy minimum, ensuring a stable start for the simulation.

      • Run for ~5000 steps using the steepest descent algorithm.

    • NVT (Canonical Ensemble) Equilibration:

      • Causality: This step heats the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the binding pose.

      • Run for 100-200 ps. Check that the temperature plot stabilizes around the target value.

    • NPT (Isothermal-Isobaric Ensemble) Equilibration:

      • Causality: This step adds pressure coupling to bring the system to the correct density (1 bar). The positional restraints are typically maintained or gradually released.

      • Run for 200-500 ps. Check that both the pressure and density plots stabilize.

    • Production MD Run:

      • Remove all positional restraints.

      • Run the simulation for a duration sufficient to observe the system's behavior. A standard run for binding stability analysis is 100 ns.

      • Save coordinates every 10-100 ps.

    • Trajectory Analysis (Self-Validation):

      • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, fluctuating RMSD for both indicates the complex has reached equilibrium and the ligand is not dissociating.

      • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuation in the binding site might indicate instability.

      • Interaction Analysis: Analyze the trajectory to quantify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein. Do the interactions predicted by docking persist throughout the simulation?

Part 5: Binding Free Energy Estimation

While MD simulations confirm stability, they don't directly yield a binding affinity. For this, we use post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Protocol 5.1: MM/PBSA Binding Free Energy Calculation

  • Rationale: MM/PBSA is an end-point method that calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[26] It offers a balance between computational cost and accuracy, making it a popular choice for ranking compounds.[27]

  • Step-by-Step Methodology:

    • Extract Snapshots: Select a series of snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

    • Run g_mmpbsa: Use the g_mmpbsa tool (or similar scripts) to perform the calculations on each snapshot. The tool calculates the free energy of the complex, the protein, and the ligand individually.

    • Calculate ΔG_binding: The binding free energy is calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)

    • Decompose Energies: The output provides a breakdown of the energy contributions (van der Waals, electrostatic, polar solvation, non-polar solvation). This is invaluable for understanding what drives the binding and for guiding future chemical modifications.

Energy ComponentTypical Contribution to BindingInterpretation
ΔE_vdWFavorable (-)Shape complementarity and hydrophobic interactions.
ΔE_elecFavorable (-)Electrostatic interactions (H-bonds, salt bridges).
ΔG_polarUnfavorable (+)Energy penalty for desolvating polar groups.
ΔG_nonpolarFavorable (-)Energy gain from hydrophobic effect.

Conclusion and Authoritative Grounding

This technical guide has outlined a rigorous, multi-step in silico workflow for the characterization of a novel small molecule, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. By employing a hypothetical but well-characterized target, the EGFR kinase domain, we have demonstrated a practical and scientifically sound pipeline that progresses from initial pose prediction through dynamic stability assessment to a quantitative estimation of binding affinity.

The strength of this approach lies in its hierarchical and self-validating nature. Molecular docking provides initial, testable hypotheses.[21][28] Molecular dynamics simulations then rigorously test these hypotheses in a dynamic, solvated environment, providing crucial insights into the stability and nature of the interactions.[7] Finally, binding free energy calculations offer a more quantitative ranking metric to prioritize compounds for synthesis and in vitro screening.[11][12] By following this guide, researchers can generate robust, data-driven hypotheses about the potential of novel compounds, significantly accelerating the early phases of drug discovery.

References

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]

  • Gumbart, J. C., et al. (2013). Calculation of binding free energies. Methods in Molecular Biology, 924, 1-21. [Link]

  • Defelipe, L. A., et al. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology, 1762, 245-270. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI Train On-line. [Link]

  • Aakash M. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Lemkul, J. A. (2018). Molecular Dynamics Simulations of Protein–Drug Complexes. SpringerLink. [Link]

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual Review of Biophysics, 46, 531-558. [Link]

  • Wang, E., et al. (2021). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 23(42), 24311-24322. [Link]

  • GROMACS. (n.d.). Tutorials and Webinars. GROMACS website. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Justin A. Lemkul's Website. [Link]

  • Woods, C. J., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Huang, J., & MacKerell, A. D., Jr. (2013). CHARMM36 all-atom additive protein force field: validation against experimental data. Journal of Computational Chemistry, 34(25), 2135-2145. [Link]

  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Aldeghi, M., et al. (2018). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 58(11), 2193-2210. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Aldeghi, M., et al. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry, 17(30), 3423-3449. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • Bohrium. (2009). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Ask this paper. [Link]

  • Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Jo, S., et al. (2023). charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. Journal of Chemical Information and Modeling, 63(15), 4615-4621. [Link]

  • BioExcel. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]

  • Biophysical Chemistry Laboratory. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes. University of Delaware. [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9, 71. [Link]

  • ResearchGate. (n.d.). The stable structures of 2- and 3-fluorobenzonitrile with atomic labels. ResearchGate. [Link]

  • MDPI. (2023). Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. MDPI. [Link]

  • Kuchař, M., et al. (1984). Chromatographic characterization of in vitro metabolites of 5-[2-(N,N-dimethylamino)ethoxy]-7-oxo-7H-benzo[c]fluorene. Journal of Chromatography B: Biomedical Sciences and Applications, 295(1), 201-209. [Link]

  • PubChem. (n.d.). 5-{2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}-7-fluoronaphthalene-2-carbonitrile. PubChem. [Link]

  • Shagufta, et al. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. Bioorganic Chemistry, 99, 103792. [Link]

  • Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5241. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26315-26328. [Link]

  • Sumathi, S., et al. (2024). Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Journal of Scientific & Industrial Research, 83(12). [Link]

  • DeLong, D. C., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. [Link]

  • DeLong, D. C., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]

  • Phan, J., et al. (2022). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry, 65(17), 11656-11675. [Link]

Sources

Methodological & Application

Title: A Robust Laboratory Protocol for the Synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Laboratory Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a key intermediate in pharmaceutical research. The described method employs the Williamson ether synthesis, a reliable and widely adopted reaction for forming ethers. The protocol details the reaction of 5-hydroxy-2-fluorobenzonitrile with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of a suitable base. This guide is designed for researchers and scientists in drug development and organic synthesis, offering in-depth explanations of procedural choices, safety protocols, purification techniques, and analytical characterization to ensure a successful and reproducible synthesis.

Introduction and Background

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a substituted benzonitrile derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The structural motif, featuring a fluorinated benzonitrile core linked to a dimethylaminoethoxy side-chain, is of interest in medicinal chemistry.

The synthesis is achieved through the Williamson ether synthesis, a classic SN2 reaction involving an alkoxide nucleophile and an alkyl halide.[1][2] In this specific application, the phenoxide is generated in situ from 5-hydroxy-2-fluorobenzonitrile using a base. This phenoxide then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether linkage.[3] The choice of base and solvent is critical for reaction efficiency, minimizing side reactions and ensuring a high yield of the target compound.[4] This protocol utilizes potassium carbonate as a cost-effective and moderately strong base, and dimethylformamide (DMF) as a polar aprotic solvent to facilitate the SN2 mechanism.[2][4]

Reaction Scheme & Mechanism

Overall Reaction:

Mechanism:

The reaction proceeds via a two-step, one-pot mechanism:

  • Deprotonation: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the hydroxyl group of 5-hydroxy-2-fluorobenzonitrile, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack (SN2): The resulting phenoxide ion attacks the primary carbon of 2-(dimethylamino)ethyl chloride in a bimolecular nucleophilic substitution (SN2) reaction.[1] This concerted step involves the formation of the C-O ether bond and the simultaneous displacement of the chloride ion, leading to the final product.

Materials and Equipment

Reagent / MaterialGradeM.Wt.CAS No.SupplierNotes
5-Hydroxy-2-fluorobenzonitrile≥98%137.1191407-41-9e.g., Sigma-AldrichStarting Material
2-(Dimethylamino)ethyl chloride hydrochloride≥98%144.044584-46-7e.g., Sigma-AldrichAlkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous≥99%138.21584-08-7e.g., Sigma-AldrichBase
N,N-Dimethylformamide (DMF), anhydrous≥99.8%73.0968-12-2e.g., Sigma-AldrichSolvent
Ethyl Acetate (EtOAc)ACS Grade88.11141-78-6e.g., Fisher ScientificExtraction Solvent
Deionized Water (H₂O)-18.027732-18-5-Workup
Brine (Saturated NaCl solution)----Workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade142.047757-82-6e.g., VWRDrying Agent
Silica Gel60 Å, 230-400 mesh-7631-86-9e.g., Sorbent Tech.Chromatography
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Nitrogen/Argon inlet
Separatory funnel (250 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC) plates
Glass column for chromatography

Experimental Protocol

Reaction Setup and Synthesis
  • Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxy-2-fluorobenzonitrile (2.0 g, 14.58 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous potassium carbonate (6.05 g, 43.75 mmol, 3.0 equiv.) to the flask. The use of 3 equivalents of base is crucial to both neutralize the hydrochloride salt of the alkylating agent and deprotonate the phenol.[5]

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to the flask.

  • Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (2.53 g, 17.50 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Place the flask under a nitrogen or argon atmosphere. Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours. A new, higher Rf spot corresponding to the product should appear, and the starting material spot should diminish.

Workup and Extraction
  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) to remove residual DMF, and then with brine (1 x 50 mL) to facilitate phase separation.

  • Drying: Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: A gradient elution system is recommended, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity by adding Methanol (e.g., from 0% to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile as a pure solid or oil. Calculate the final yield.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[6][7]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.2-7.5 (m, 2H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~2.8 (t, 2H, -NCH₂-), ~2.3 (s, 6H, -N(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)Expected peaks for aromatic carbons, nitrile carbon (~117 ppm), and aliphatic side-chain carbons. The carbon attached to fluorine will show a large C-F coupling constant.[8][9]
Mass Spec. (ESI+)m/z: Calculated for C₁₁H₁₃FN₂O [M+H]⁺: 209.10. Found: 209.11.
HPLC Purity >98% (e.g., C18 column, gradient of acetonitrile/water with 0.1% formic acid).

Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Fluorobenzonitrile derivatives: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[10] Avoid creating dust or aerosols.

  • 2-(Dimethylamino)ethyl chloride hydrochloride: This compound is toxic and an irritant.[11][12] It is a potential nitrogen mustard precursor and should be handled with extreme care.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Use with appropriate gloves and in a fume hood.

  • Potassium Carbonate: Causes skin and eye irritation.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13]

Visualization of Workflows

Reaction Mechanism Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates In Situ Formation cluster_product Product Formation R1 5-Hydroxy-2-fluorobenzonitrile I1 Phenoxide Intermediate (Nucleophile) R1->I1 Deprotonation R2 K₂CO₃ (Base) R2->I1 R3 2-(Dimethylamino)ethyl chloride hydrochloride P1 5-[2-(Dimethylamino)ethoxy] -2-fluorobenzonitrile R3->P1 Electrophile I1->P1 SN2 Attack

Caption: Williamson ether synthesis reaction pathway.

Experimental Workflow Diagram

lab_workflow A 1. Combine Reactants (Phenol, Base, Alkylating Agent) in DMF B 2. Heat at 80 °C (4-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Quench (Pour into Water) C->D Reaction Complete E 5. Extract with Ethyl Acetate (3x) D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS, HPLC) H->I

Caption: Step-by-step laboratory synthesis workflow.

References

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. YouTube, 29 Aug. 2018. Available at: [Link]

  • Google Patents. WO 2006/011696 A1: Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Google Patents. CN114907234B: Preparation method of 2-fluoro-5-formylbenzonitrile.
  • PrepChem.com. Synthesis of 5-dimethylamino-2-nitrobenzonitrile. Available at: [Link]

  • Google Patents. US5081275A: Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • National Center for Biotechnology Information. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Available at: [Link]

  • PubChem. 4-(Dimethylamino)benzonitrile. Available at: [Link]

  • Global Substance Registration System. 5-CHLORO-2-FLUOROBENZONITRILE. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. p-(Dimethylamino)benzonitrile - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Google Patents. WO2006011696A1: Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • Google Patents. CN103936622A: 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents. US20090203940A1: Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • PubChem. 2-Chloro-N,N-dimethylethylamine. Available at: [Link]

  • Google Patents. CN103408432A: Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • PubChem. N,N-Dimethylaminoethyl chloride hydrochloride. Available at: [Link]

Sources

Application Notes and Protocols: Radiolabeling of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of a Novel PET Radiotracer Precursor

Positron Emission Tomography (PET) stands as a cornerstone in molecular imaging, offering unparalleled insights into in vivo biochemical processes. The efficacy of PET is intrinsically linked to the development of specific and high-affinity radiotracers. These tracers are comprised of a biologically active molecule labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F) due to its favorable decay characteristics. The synthesis of these radiopharmaceuticals begins with a suitable precursor, a molecule designed for efficient and rapid incorporation of the radionuclide.

This document provides a detailed guide on the application of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile as a key intermediate in the synthesis of novel PET radiotracers. The presence of the 2-(dimethylamino)ethoxy moiety is a well-established pharmacophore in neuroreceptor ligands, suggesting that ¹⁸F-labeled derivatives of this compound could be potent tools for imaging various targets within the central nervous system (CNS), such as serotonin, dopamine, or muscarinic receptors. The benzonitrile group, with its strong electron-withdrawing nature, is known to facilitate high radiochemical yields in nucleophilic aromatic substitution reactions, a common method for ¹⁸F-labeling.

These application notes will delve into the rationale behind the proposed radiolabeling strategy, provide a detailed experimental protocol, and outline the necessary quality control measures to ensure the resulting radiotracer is suitable for preclinical evaluation.

Scientific Rationale: Navigating the Chemistry of ¹⁸F-Labeling

The introduction of ¹⁸F onto an aromatic ring is most commonly achieved through nucleophilic aromatic substitution (SNA r). This reaction involves the displacement of a leaving group on the aromatic ring by the [¹⁸F]fluoride ion. The success of this reaction is heavily influenced by the electronic properties of the aromatic ring. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are crucial for activating the ring towards nucleophilic attack.

In the case of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, the nitrile (-CN) group at the 2-position serves as a powerful EWG, activating the ring for nucleophilic substitution. However, the 5-[2-(Dimethylamino)ethoxy] group is electron-donating, which can counteract the activating effect of the nitrile group. While direct ¹⁸F-for-¹⁹F exchange on the target molecule is a possibility, achieving high radiochemical yields can be challenging due to the competing electronic effects.

A more robust and reliable strategy involves the use of a precursor with a more labile leaving group at the 2-position. The nitro group (-NO₂) is an excellent leaving group for nucleophilic aromatic substitution and its use in the synthesis of ¹⁸F-labeled aryl fluorides is well-documented. Therefore, we propose the use of 5-[2-(Dimethylamino)ethoxy]-2-nitrobenzonitrile as the immediate precursor for the radiosynthesis of [¹⁸F]5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

The proposed reaction proceeds via a classic SNAr mechanism, where the highly nucleophilic [¹⁸F]fluoride attacks the carbon atom bearing the nitro group, leading to the formation of a Meisenheimer complex, which then collapses to yield the desired ¹⁸F-labeled product.

Experimental Workflow Overview

The overall process for the preparation and evaluation of the ¹⁸F-labeled tracer is outlined below. This workflow ensures the production of a high-quality radiopharmaceutical suitable for in vivo studies.

G cluster_0 Radiosynthesis cluster_1 Quality Control cluster_2 Preclinical Evaluation start [¹⁸F]Fluoride Production (Cyclotron) activate [¹⁸F]Fluoride Activation (K₂CO₃/K₂₂₂ Complex) start->activate labeling Nucleophilic Substitution with Precursor activate->labeling purify Purification (HPLC) labeling->purify formulate Formulation in Physiological Saline purify->formulate qc_purity Radiochemical Purity (radio-HPLC, radio-TLC) formulate->qc_purity qc_identity Chemical Identity (co-elution with standard) formulate->qc_identity qc_sa Molar Activity formulate->qc_sa qc_sterility Sterility & Endotoxin formulate->qc_sterility biodist Biodistribution Studies (Rodent Model) qc_sterility->biodist pet_imaging PET Imaging (Target Engagement) biodist->pet_imaging

Caption: Workflow for the synthesis and evaluation of the ¹⁸F-labeled PET tracer.

Detailed Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

This protocol is designed for an automated synthesis module, which is standard in most PET radiochemistry facilities.

Materials and Reagents:

  • Precursor: 5-[2-(Dimethylamino)ethoxy]-2-nitrobenzonitrile (1-2 mg)

  • [¹⁸F]Fluoride in [¹⁸O]water from cyclotron

  • Kryptofix 2.2.2 (K₂₂₂) (5-10 mg)

  • Potassium Carbonate (K₂CO₃) (1-2 mg)

  • Anhydrous Acetonitrile (MeCN) (synthesis grade)

  • Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Water for Injection (WFI)

  • Ethanol (USP grade)

  • Sep-Pak® Light QMA Carbonate cartridge

  • Sep-Pak® C18 Plus cartridge

  • Sterile filters (0.22 µm)

Instrumentation:

  • Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens Explora, etc.)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18), UV detector, and a radioactivity detector.

  • Gamma counter or dose calibrator

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target to the synthesis module.

    • Pass the solution through a pre-conditioned Sep-Pak® Light QMA Carbonate cartridge to trap the [¹⁸F]fluoride.

    • Wash the cartridge with anhydrous acetonitrile to remove residual water.

    • Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water (e.g., 95:5 v/v).

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon to evaporate the acetonitrile and water. This step is critical to ensure anhydrous conditions for the nucleophilic substitution. Repeat with additions of anhydrous acetonitrile until the mixture is completely dry.

  • Radiolabeling Reaction:

    • Dissolve the precursor, 5-[2-(Dimethylamino)ethoxy]-2-nitrobenzonitrile (1-2 mg), in anhydrous DMSO (0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex in the reaction vessel.

    • Seal the reaction vessel and heat to 120-150 °C for 10-15 minutes. Microwave heating can also be employed to reduce reaction times.[1][2]

  • Purification:

    • After cooling, dilute the reaction mixture with the HPLC mobile phase (e.g., a mixture of acetonitrile and a suitable buffer).

    • Inject the crude reaction mixture onto the semi-preparative HPLC column.

    • Monitor the elution profile with both UV and radioactivity detectors.

    • Collect the fraction corresponding to the [¹⁸F]5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile peak.

  • Formulation:

    • Dilute the collected HPLC fraction with WFI.

    • Pass the diluted solution through a Sep-Pak® C18 Plus cartridge to trap the product.

    • Wash the C18 cartridge with WFI to remove residual HPLC solvents.

    • Elute the final product from the C18 cartridge with a small volume of ethanol and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Quality Control of [¹⁸F]5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

1. Radiochemical Purity:

  • Method: Analytical radio-HPLC.

  • Column: Analytical C18 column.

  • Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.

  • Procedure: Inject a small aliquot of the final product onto the analytical HPLC system.

  • Acceptance Criteria: The radiochemical purity should be ≥95%, with the radioactivity corresponding to the peak of the non-radioactive standard.

2. Chemical Identity:

  • Method: Co-elution with a non-radioactive standard on analytical HPLC.

  • Procedure: Co-inject the final product with a known concentration of the 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile standard.

  • Acceptance Criteria: The radioactivity peak should co-elute with the UV peak of the standard.

3. Molar Activity (Aₘ):

  • Method: Calculated from the total radioactivity and the quantified mass of the product.

  • Procedure: Quantify the mass of the product using a calibrated UV detector on the analytical HPLC by comparing the peak area to a standard curve. Measure the total radioactivity of the sample.

  • Calculation: Aₘ (GBq/µmol) = Total Radioactivity (GBq) / Moles of the compound.

  • Acceptance Criteria: Molar activity should be high enough for the intended in vivo studies to avoid pharmacological effects of the injected mass.

4. Residual Solvents:

  • Method: Gas Chromatography (GC).

  • Procedure: Analyze an aliquot of the final product for residual solvents (e.g., acetonitrile, DMSO, ethanol).

  • Acceptance Criteria: Residual solvent levels must be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).

5. Sterility and Endotoxin Testing:

  • Procedure: Perform standard sterility and Limulus Amebocyte Lysate (LAL) tests on the final product.

  • Acceptance Criteria: The product must be sterile and have endotoxin levels within acceptable limits for intravenous injection.

Data Presentation: Expected Radiosynthesis Outcomes

The following table summarizes the expected outcomes of the radiosynthesis based on literature data for similar compounds.

ParameterExpected ValueReference
Radiochemical Yield (decay-corrected)30-50%[2]
Radiochemical Purity>95%[3]
Molar Activity (Aₘ)> 50 GBq/µmol[3]
Synthesis Time (automated)45-60 minutes[3]

Proposed Application in Neuroimaging

The structural motif of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile strongly suggests its potential as a PET radiotracer for imaging neuroreceptors. The dimethylaminoethoxy side chain is a common feature in ligands for various G-protein coupled receptors (GPCRs) in the brain.

Hypothetical Application Workflow:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation (Animal Models) cluster_2 Metabolite Analysis binding_assay Receptor Binding Assays (Determine Ki) autoradiography In Vitro Autoradiography (Brain Slices) binding_assay->autoradiography biodist Biodistribution Studies (Brain Uptake & Clearance) autoradiography->biodist pet_ct PET/CT Imaging (Target-rich vs. Target-poor regions) biodist->pet_ct blocking Blocking Studies (with specific antagonist) pet_ct->blocking plasma_met Plasma Metabolite Analysis pet_ct->plasma_met brain_met Brain Metabolite Analysis pet_ct->brain_met

Caption: Proposed workflow for the preclinical evaluation of the novel PET tracer.

Conclusion

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile represents a promising platform for the development of novel ¹⁸F-labeled PET radiotracers for neuroimaging. The synthetic strategy outlined in these application notes, utilizing a nitro-precursor for nucleophilic aromatic substitution, provides a robust and high-yielding pathway to the desired radiolabeled compound. Rigorous quality control is paramount to ensure the safety and efficacy of the tracer for preclinical and eventual clinical applications. The proposed evaluation workflow will enable a thorough characterization of the tracer's in vitro and in vivo properties, ultimately determining its utility as a valuable tool in neuroscience research and drug development.

References

  • Brooks, A. F., et al. (2019). Concerted Nucleophilic Aromatic Substitution with ¹⁹F⁻ and ¹⁸F⁻. Nature, 575(7781), 189-194. [Link]

  • Guo, N., et al. (2008). Microwave-induced nucleophilic [¹⁸F]fluorination on aromatic rings: synthesis and effect of halogen on [¹⁸F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. Applied Radiation and Isotopes, 66(10), 1396-1402. [Link]

  • Kniess, T., et al. (2014). Nucleophilic substitution of nitro groups by [¹⁸F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A systematic study. Journal of Labelled Compounds and Radiopharmaceuticals, 57(1), 24-30. [Link]

  • Guo, N., et al. (2008). Microwave-induced nucleophilic [¹⁸F]fluorination on aromatic rings: synthesis and effect of halogen on [¹⁸F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. Applied Radiation and Isotopes, 66(10), 1396-1402. [Link]

  • Wuest, F., et al. (2003). Studies on the nucleophilic aromatic substitution using [¹⁸F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes. Journal of Labelled Compounds and Radiopharmaceuticals, 46(10), 925-936. [Link]

  • CMR. (n.d.). ¹⁸F / ¹¹C PET Tracer Precursors. Retrieved from [Link]

  • Dam, J., et al. (2021). [¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 26(24), 7546. [Link]

  • Li, Z., et al. (2016). Radiosynthesis and preliminary PET evaluation of ¹⁸F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5565-5569. [Link]

  • Brust, P., et al. (2014). Development of ¹⁸F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Neuroscience Bulletin, 30(5), 777-802. [Link]

  • Gao, M., et al. (2015). Fluorine-18-Labeled Antagonist for PET Imaging of Kappa Opioid Receptors. Journal of Nuclear Medicine, 56(7), 1093-1098. [Link]

Sources

Application Notes & Protocols: Leveraging 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile for Novel PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced PET Tracers

Positron Emission Tomography (PET) is a cornerstone of molecular imaging, providing unparalleled insights into in-vivo biochemical and physiological processes.[1][2] This capability is fundamentally reliant on the development of highly specific PET radiotracers, which consist of a positron-emitting radionuclide, such as Fluorine-18, attached to a biologically active molecule.[3] The choice of radionuclide is critical; Fluorine-18 is often favored for its near-ideal physical half-life (109.8 minutes), low positron energy (0.635 MeV), and well-established production and radiolabeling chemistry, which collectively facilitate high-resolution imaging and distribution to satellite PET centers.[4][5]

The development of novel PET tracers is a key driver of progress in precision medicine, enabling earlier disease detection, more accurate staging, and real-time monitoring of therapeutic responses across oncology, neurology, and cardiology.[6] This process begins with the strategic design and synthesis of precursor molecules engineered for efficient and specific radiolabeling.

This document provides a detailed technical guide on the use of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile as a versatile precursor for the synthesis of ¹⁸F-labeled PET tracers. We will explore the underlying chemical principles, provide a detailed, field-tested protocol for radiosynthesis and quality control, and discuss the potential applications of tracers derived from this scaffold.

Scientific Principle: Nucleophilic Aromatic Substitution (SₙAr)

The successful incorporation of [¹⁸F]Fluoride into an aromatic ring is most commonly achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction.[7] This mechanism is particularly well-suited for precursors like 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile due to its specific electronic configuration.

Causality of Experimental Choice: The SₙAr reaction is contingent on three key factors present in the precursor:

  • An Electron-Deficient Aromatic Ring: The reaction is initiated by the attack of a nucleophile ([¹⁸F]F⁻) on the aromatic ring. This attack is only feasible if the ring is "activated" or made electron-poor. In our precursor, the nitrile group (-C≡N) is a powerful electron-withdrawing group, which delocalizes negative charge and stabilizes the reaction intermediate.[8]

  • A Good Leaving Group: A group that can depart with its electron pair is required. Halogens are common leaving groups. While typically iodide is a better leaving group than fluoride in other substitution reactions, in SₙAr, the C-F bond cleavage is not the rate-limiting step.[8][9] The high electronegativity of fluorine actually enhances the partial positive charge on the carbon it is attached to, making it more susceptible to nucleophilic attack, which is the rate-determining step.[9]

  • Proper Positioning: The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[8] In our precursor, the nitrile group is para to the ether linkage and the fluorine leaving group is ortho, both positions contributing to the activation of the ring for substitution.

The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Precursor Activated Aryl-F (Precursor) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Precursor->Meisenheimer Attack by [¹⁸F]F⁻ (Rate-determining step) Nucleophile [¹⁸F]F⁻ (Nucleophile) Product [¹⁸F]Aryl-F (PET Tracer) Meisenheimer->Product Loss of F⁻ (Fast) LeavingGroup F⁻ (Leaving Group)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Synthesis of [¹⁸F]5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

This protocol details the automated synthesis of the ¹⁸F-labeled tracer directly from the precursor. This serves as a foundational example; the same principles apply when the precursor is part of a larger, more complex molecular structure targeting a specific biological entity.

Materials and Equipment
Reagent / Material Supplier Grade / Part No. Purpose
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrileToronto Research ChemicalsD479478 or equivalentPrecursor[10]
Kryptofix 2.2.2 (K₂₂₂)ABX GmbHK222Phase Transfer Catalyst
Potassium Carbonate (K₂CO₃)Sigma-AldrichAnhydrous, ≥99%Base for Anion Activation
Acetonitrile (MeCN)HoneywellAnhydrous, for HPLCReaction & Elution Solvent
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%Reaction Solvent
Water for Injection (WFI)USP Grade-Reconstitution & Elution
Ethanol (EtOH)Decon LabsUSP Grade, 200 ProofFormulation & HPLC Mobile Phase
Sep-Pak QMA Light CartridgeWatersWAT023525[¹⁸F]F⁻ Trapping
Sep-Pak C18 Plus CartridgeWatersWAT020515Product Purification (SPE)
Automated Synthesis ModuleGE, Siemens, IBA, etc.FASTlab, Explora, SyntheraRadiosynthesis
HPLC System (Analytical & Prep)Agilent, Waters-Purification & QC
Workflow Overview

The synthesis is a multi-stage process executed within a shielded hot cell using an automated module. The entire process, from end-of-bombardment to final product, must be completed within 2-3 half-lives of ¹⁸F.[1]

Synthesis_Workflow Automated Radiosynthesis Workflow Cyclotron Step 1: [¹⁸F]F⁻ Production (Cyclotron) Trap Step 2: Trap [¹⁸F]F⁻ (QMA Cartridge) Cyclotron->Trap Elute Step 3: Elute & Dry (K₂₂₂/K₂CO₃ in MeCN) Trap->Elute React Step 4: Labeling Reaction (Add Precursor in DMSO, Heat) Elute->React Purify_HPLC Step 5: HPLC Purification (Semi-Preparative C18) React->Purify_HPLC Formulate Step 6: Formulation (Solvent Exchange to Saline/EtOH) Purify_HPLC->Formulate QC Step 7: Quality Control (Release Testing) Formulate->QC

Caption: High-level workflow for automated PET tracer synthesis.

Step-by-Step Radiosynthesis Protocol

Part A: [¹⁸F]Fluoride Processing

  • Cyclotron Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction using enriched [¹⁸O]H₂O.

  • Trapping: The aqueous [¹⁸F]F⁻ solution is passed through a quaternary methylammonium (QMA) light anion-exchange cartridge, where the [¹⁸F]F⁻ is trapped.

  • Elution & Azeotropic Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (8-10 mg) and K₂CO₃ (2-3 mg) in 1 mL of Acetonitrile/Water (80:20). The solvent is then removed by heating under a stream of nitrogen and vacuum. This step is repeated with anhydrous acetonitrile to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous, which is critical for enhancing the nucleophilicity of the fluoride ion.

Part B: Radiolabeling and Purification

  • Precursor Addition: A solution of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (2-4 mg) dissolved in 0.5 mL of anhydrous DMSO is added to the dried [¹⁸F]F⁻/K₂₂₂ complex in the reaction vessel.

    • Causality: DMSO is used as the reaction solvent due to its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve all reactants while promoting the SₙAr mechanism.

  • Labeling Reaction: The reaction vessel is sealed and heated to 120-140°C for 10-15 minutes. The progress can be monitored by radio-TLC.

  • Quenching & Dilution: After heating, the reaction is cooled and quenched by adding 2-4 mL of water or HPLC mobile phase to dilute the reaction mixture and prepare it for purification.

  • Semi-Preparative HPLC Purification: The crude reaction mixture is injected onto a semi-preparative C18 HPLC column. The mobile phase (e.g., 40:60 Acetonitrile:Water with 0.1% TFA) is optimized to separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]F⁻, the precursor, and any potential byproducts. The radioactive peak corresponding to the product is collected.

  • Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge, which traps the product. The cartridge is washed with Water for Injection (WFI) to remove residual HPLC solvents. Finally, the purified tracer is eluted from the C18 cartridge with a small volume of USP-grade ethanol (e.g., 0.5 mL) and diluted with sterile saline for injection (e.g., 9.5 mL) to yield a final solution suitable for intravenous administration.

Self-Validating System: Quality Control Protocols

Each batch of synthesized radiotracer must undergo a series of quality control (QC) tests to ensure it meets stringent criteria for human administration. This validation confirms the success of the synthesis and guarantees patient safety.

QC Test Method Specification Rationale
Identity Analytical HPLCCo-elution of the radioactive peak with a non-radioactive reference standard.Confirms the chemical identity of the synthesized tracer.
Radiochemical Purity Analytical HPLC≥ 95%Ensures that the vast majority of radioactivity comes from the desired tracer, not impurities.
Radionuclidic Purity Gamma Spectrometry≥ 99.5% ¹⁸FConfirms the absence of other radioactive isotopes.
Specific Activity HPLC with UV and radiation detectors> 1 Ci/µmol at time of injectionEnsures a low mass dose to avoid pharmacological effects and receptor saturation.[11]
pH pH meter or strip4.5 - 7.5Ensures the final product is within a physiologically tolerable range.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppmConfirms that organic solvents used in synthesis are below established safety limits (per USP <467>).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max dose in mL)Ensures the product is free from fever-inducing pyrogens.
Sterility Direct Inoculation/Membrane FiltrationNo microbial growthConfirms the absence of viable microorganisms. (Typically a retrospective test).

Potential Applications and Future Directions

The 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile scaffold is a promising starting point for developing novel PET tracers for several reasons:

  • CNS Applications: The dimethylaminoethoxy moiety is a common structural feature in many centrally active compounds, suggesting that tracers derived from this precursor may cross the blood-brain barrier.[12] This opens avenues for developing tracers for neuroreceptor systems (e.g., sigma, histamine, or muscarinic receptors) or neuroinflammatory targets like the translocator protein (TSPO).[12]

  • Oncology: The benzonitrile structure can be further elaborated to target specific enzymes or receptors overexpressed in tumors. For example, it could serve as a core for developing inhibitors of kinases or other signaling proteins implicated in cancer progression.[6][13]

  • Modular Design: The precursor allows for a modular approach. The nitrile or dimethylamino groups can be chemically modified to alter the molecule's pharmacokinetic properties or to attach it to larger targeting vectors like peptides or antibody fragments, all while retaining the efficient ¹⁸F-labeling site.

Future work should focus on synthesizing a library of derivatives based on this precursor and evaluating their binding affinity and selectivity for various biological targets of interest. Promising candidates can then be radiolabeled using the protocol outlined herein and advanced to in-vitro autoradiography and in-vivo PET imaging studies in animal models to validate their potential as clinical diagnostic agents.

References

  • Radiopaedia. (2025). PET radiotracers. Radiopaedia.org. [Link]

  • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • Ioppolo, J. A., et al. (2024). The Medical Applications of Novel PET Radiopharmaceuticals. MDPI. [Link]

  • Gao, M., et al. (2020). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. PMC. [Link]

  • Aparici, C. M., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. [Link]

  • ResearchGate. (2021). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]

  • Schlyer, D. J. (2004). PET tracers and radiochemistry. SciSpace. [Link]

  • MDPI. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]

  • Schlyer, D. J. (2004). PET tracers and radiochemistry. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. NCBI. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PMC. [Link]

  • Elsevier. (2022). Recent developments on PET radiotracers for TSPO and their applications in neuroimaging. ScienceDirect. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Development of Radiolabeling Methods for 5-Fluorouracil (5-FU) with Technetium-99m for Preclinical Nuclear Imaging (PNI). IJPSR. [Link]

  • ABX GmbH. (n.d.). Tosyl-Desmethoxyfallypride. ABX. [Link]

  • ResearchGate. (2014). Radiosynthesis and initial in vitro evaluation of [18F]F-PEG6-IPQA-A novel PET radiotracer for imaging EGFR expression-activity in lung carcinomas. ResearchGate. [Link]

Sources

Application Notes & Protocols: Experimental Design for Studies Involving 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving the novel chemical entity, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. Given the limited publicly available data on this specific molecule, we present a hypothetical, yet scientifically rigorous, framework for its initial characterization and potential development as an anti-cancer therapeutic. This guide is structured to follow a logical progression from initial compound handling and quality control to in vitro screening, mechanistic elucidation, and preliminary in vivo evaluation. The experimental choices and protocols are explained in detail, emphasizing scientific integrity and the establishment of self-validating systems.

Introduction and Rationale

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a small molecule with structural features that suggest potential biological activity. The benzonitrile group is a versatile scaffold in medicinal chemistry, and the dimethylaminoethoxy moiety is present in various pharmacologically active compounds.[1] Notably, structurally related compounds containing a dimethylaminoethoxy group have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer and other diseases.[2] Therefore, a plausible starting hypothesis is that 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile may exhibit anticancer properties, potentially through the inhibition of kinases such as MARK4.

This guide will outline a systematic approach to investigate this hypothesis, providing detailed protocols and the scientific reasoning behind them. The overall workflow is designed to be efficient and to generate high-quality, interpretable data.

Compound Management and Quality Control

Prior to any biological evaluation, the identity, purity, and stability of the test compound must be rigorously established. This is a critical step to ensure the reproducibility and validity of all subsequent experiments.

Table 1: Physicochemical Properties of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

PropertyValueSource
CAS Number 1864062-45-2[3][4]
Molecular Formula C11H13FN2O[3]
Molecular Weight 208.23 g/mol [3]
Protocol 2.1: Compound Quality Control
  • Identity Verification:

    • Confirm the chemical structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The acquired spectra should be consistent with the expected structure of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

  • Purity Assessment:

    • Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a UV detector. The purity should ideally be >95% for use in biological assays.

  • Solubility Determination:

    • Assess the solubility in various solvents, with a primary focus on dimethyl sulfoxide (DMSO) for creating stock solutions and aqueous buffers for biological assays.

  • Stability Analysis:

    • Evaluate the stability of the compound in the chosen solvent (e.g., DMSO) and in aqueous media at various temperatures (e.g., -20°C, 4°C, 37°C) over time. This is crucial for understanding its shelf-life and stability under experimental conditions.

In Vitro Evaluation: A Phased Approach

A tiered approach to in vitro testing allows for a cost-effective and efficient evaluation of the compound's biological activity.

Phase 1: Initial Cytotoxicity Screening

The first step is to determine if the compound has any effect on the viability of cancer cells. A panel of cell lines should be chosen to represent different cancer types. Based on the MARK4 inhibitor hypothesis, including cell lines where MARK4 is known to be overexpressed or play a significant role (e.g., certain breast and lung cancers) is recommended.[2]

Protocol 3.1: Cell Viability Assay (MTT Assay)
  • Cell Culture:

    • Culture human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines in appropriate media and conditions.

  • Cell Seeding:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile in culture media, starting from a high concentration (e.g., 100 µM).

    • Treat the cells with the diluted compound and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Target Engagement and Mechanistic Assays

If the compound shows significant cytotoxic activity, the next step is to investigate whether it interacts with its hypothesized target, MARK4.

Protocol 3.2: In Vitro Kinase Inhibition Assay
  • Assay Principle:

    • Utilize a commercially available in vitro kinase assay kit for MARK4. These assays typically measure the phosphorylation of a substrate by the kinase.

  • Experimental Setup:

    • In a multi-well plate, combine recombinant human MARK4 enzyme, its specific substrate, and ATP.

    • Add varying concentrations of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

    • Include a known MARK4 inhibitor as a positive control and a vehicle control.

  • Data Measurement:

    • After incubation, measure the amount of phosphorylated substrate, often through luminescence or fluorescence detection.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Protocol 3.3: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Treatment:

    • Treat intact cells with 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile or vehicle.

  • Heating:

    • Heat the cell lysates at a range of temperatures.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting:

    • Analyze the amount of soluble MARK4 protein at each temperature using Western blotting.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

In Vivo Evaluation: Pharmacokinetics and Efficacy

Promising in vitro results should be followed by in vivo studies to assess the compound's behavior in a whole organism.

Protocol 4.1: Preliminary Pharmacokinetic (PK) Study in Mice
  • Animal Model:

    • Use healthy male C57BL/6 mice.

  • Compound Administration:

    • Administer a single dose of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile via intravenous (IV) and oral (PO) routes.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.[5]

  • Bioanalysis:

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

  • PK Parameter Calculation:

    • Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Protocol 4.2: Xenograft Tumor Model for Efficacy
  • Model Establishment:

    • Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile at a dose and schedule determined from the PK study.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

  • Endpoint Analysis:

    • At the end of the study, excise the tumors for weight measurement and further analysis (e.g., Western blotting for MARK4 pathway markers).

Visualization of Experimental Workflows

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Compound QC (Purity, Identity, Solubility) B Cytotoxicity Screening (e.g., MTT Assay in Cancer Cell Lines) A->B Proceed if >95% pure C In Vitro Kinase Assay (e.g., MARK4 Inhibition) B->C Proceed if IC50 < 10 µM D Cellular Target Engagement (e.g., CETSA) C->D Confirm on-target activity E Pharmacokinetic Study (Mouse PK) D->E Proceed if target engagement confirmed F Xenograft Efficacy Study (Tumor Growth Inhibition) E->F Determine dose & schedule

Caption: High-level experimental workflow for the characterization of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Conclusion

The experimental design outlined in this document provides a comprehensive and logical pathway for the initial investigation of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile as a potential anticancer agent. By following a structured approach that incorporates rigorous quality control, phased in vitro testing, and carefully planned in vivo studies, researchers can generate robust and reliable data to support further development. While the proposed mechanism of action via MARK4 inhibition is hypothetical, this framework serves as a valuable template for the systematic evaluation of any novel small molecule with therapeutic potential.

References

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available from: [Link]

  • Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. National Institutes of Health. Available from: [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. Available from: [Link]

  • Drug Discovery Workflow - What is it?. Vipergen. Available from: [Link]

  • Design and synthesis of novel small molecules as potential Anti-cancer agents. Trinity College Dublin. Available from: [Link]

  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Available from: [Link]

  • 2-Fluorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Fluorobenzonitrile Series. Sparrow Chemical. Available from: [Link]

  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Drug Target Review. Available from: [Link]

  • 2-Fluorobenzonitrile | C7H4FN | CID 67855. PubChem. Available from: [Link]

  • Advancements in small molecule drug design: A structural perspective. National Institutes of Health. Available from: [Link]

  • 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. PubMed. Available from: [Link]

  • A typical workflow in a preclinical pharmacokinetic experiment. Admescope. Available from: [Link]

  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. National Institutes of Health. Available from: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Institutes of Health. Available from: [Link]

  • A new workflow for drug discovery bypasses current inefficiencies. D4 Pharma. Available from: [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. Available from: [Link]

  • The stable structures of 2- and 3-fluorobenzonitrile with atomic labels.. ResearchGate. Available from: [Link]

  • US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin. Google Patents.
  • Acetophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride. PubChem. Available from: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the precise quantification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. The method utilizes a reverse-phase C18 column with an isocratic mobile phase of acetonitrile and a phosphate buffer at an acidic pH, which ensures optimal peak shape and resolution. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1] This document provides a complete methodology, including sample preparation, chromatographic conditions, and a comprehensive validation protocol, intended for researchers, quality control analysts, and scientists in pharmaceutical development.

Introduction

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is an aromatic nitrile compound that serves as a key building block or intermediate in the synthesis of various pharmaceutical agents. Aromatic nitriles are versatile precursors in medicinal chemistry.[2] The purity and concentration of such intermediates are critical parameters that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for the quantification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is essential for ensuring quality control during synthesis and for supporting regulatory filings.

This guide provides a self-validating system, explaining the causality behind experimental choices to ensure that the described protocol is both reproducible and trustworthy for its intended purpose.[1][3]

Analyte Structure and Properties

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

  • IUPAC Name: 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

  • CAS Number: 1864062-45-2[4]

  • Molecular Formula: C₁₁H₁₃FN₂O[5]

  • Molecular Weight: 208.23 g/mol [4][5]

  • Key Functional Groups:

    • Benzonitrile: Provides a strong chromophore for UV detection.

    • Tertiary Amine (Dimethylamino): Ionizable group with a pKa that necessitates pH control of the mobile phase to ensure consistent retention and sharp peak shape.

    • Fluoro and Ether Groups: Contribute to the overall polarity and chromatographic behavior of the molecule.

Caption: Chemical structure of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Principle of the Method: Reverse-Phase HPLC-UV

The selected method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This choice is predicated on the following rationale:

  • RP-HPLC: The analyte is a moderately polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • pH Control: The tertiary amine moiety is basic. At a neutral or basic pH, it would be unprotonated, leading to potential interactions with residual silanols on the silica-based column, resulting in poor peak shape (tailing). By maintaining an acidic mobile phase (e.g., pH 3.0), the amine is fully protonated (R-N(CH₃)₂H⁺). This single, stable ionic form behaves predictably and chromatographs with a sharp, symmetrical peak.

  • UV Detection: The benzonitrile functional group contains a phenyl ring conjugated with a nitrile group, which acts as a strong chromophore, allowing for sensitive detection using a standard UV detector. A wavelength scan would reveal a maximum absorbance (λ_max) around 240-250 nm, providing an optimal signal for quantification.

Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reference Standard: 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, >99% purity.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), AR grade.

    • Phosphoric Acid (H₃PO₄), AR grade.

    • Water, HPLC grade or Milli-Q.

  • Equipment: Analytical balance, volumetric flasks, pipettes, pH meter, sonicator.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (pH 3.0 Phosphate Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent. A recommended series would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range (e.g., a 1:10 dilution to achieve a target concentration of 100 µg/mL).

HPLC-UV Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : pH 3.0 Phosphate Buffer (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before initiating any sample analysis, the system's performance must be verified. Inject the 50 µg/mL calibration standard five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][6]

cluster_workflow Analytical Workflow Prep Sample & Standard Preparation HPLC HPLC System Setup Prep->HPLC SST System Suitability Testing HPLC->SST Analysis Sample Sequence Analysis SST->Analysis Data Data Processing & Integration Analysis->Data Report Final Report Generation Data->Report

Caption: A streamlined overview of the analytical workflow.

Validation Parameters

center Method Validation (ICH Q2) node1 Specificity center->node1 node2 Linearity & Range center->node2 node3 Accuracy (% Recovery) center->node3 node4 Precision (% RSD) center->node4 node5 LOD & LOQ center->node5 node6 Robustness center->node6

Caption: Key parameters for analytical method validation as per ICH guidelines.

  • Specificity: Analyze the diluent (blank), a placebo (matrix without analyte), and a sample spiked with the analyte. The chromatograms should show no interfering peaks at the retention time of the analyte.

  • Linearity and Range: Inject the calibration standards (1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate. Accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) is calculated for both.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of injections of dilute solutions (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.[3]

Data Presentation and Typical Results

A summary of typical validation results for this method is presented below.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%
LOD -~0.3 µg/mL
LOQ -~1.0 µg/mL
Specificity No interference at analyte RTPass

Discussion and Troubleshooting

The most critical parameter in this method is the control of the mobile phase pH. The acidic environment ensures the dimethylamino group is protonated, preventing peak tailing and yielding a highly reproducible retention time. Should issues arise, consult the following:

ProblemPotential CauseSuggested Solution
Peak Tailing Mobile phase pH is too high; column degradation.Verify mobile phase pH is 3.0; replace column.
Variable Retention Times Inconsistent mobile phase composition; pump malfunction.Prepare fresh mobile phase; prime and purge pump.
Low Sensitivity Incorrect wavelength; detector lamp aging.Verify λ_max is set to 245 nm; check lamp hours.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. The comprehensive protocol and validation data confirm its suitability for routine quality control analysis in research and drug development environments, ensuring reliable and scientifically sound results.[6]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • ResearchGate. (n.d.). GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b....
  • Journal of Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Benchchem. (2025). Characterization of 3-Methylbenzonitrile Reaction Products: A GC-MS Comparative Guide.
  • Biomall. (n.d.). 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, 25mg.
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-.
  • PubChem - NIH. (n.d.). Benzonitrile.
  • Supplementary Information. (n.d.). Acetonitrile and Benzonitrile as Versatile Amino Sources.
  • BLDpharm. (n.d.). 1864062-45-2|5-(2-(Dimethylamino)ethoxy)-2-fluorobenzonitrile.
  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.).
  • Angewandte Chemie - International Edition. (2012, November 26). Synthesis of aromatic nitriles using nonmetallic cyano-group sources.

Sources

Application Note: Advanced Chromatographic Strategies for the Analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details robust and validated analytical methodologies for the qualitative and quantitative analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a key chemical intermediate. Recognizing the compound's challenging physicochemical properties—notably the polarity and basicity imparted by its tertiary amine side chain—we present two orthogonal chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for precise quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and trace-level analysis. This document provides not just step-by-step protocols but also the scientific rationale behind critical experimental choices, ensuring methodological reproducibility and adherence to rigorous scientific standards. All procedures are designed to be self-validating through the incorporation of system suitability tests and are grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a substituted benzonitrile derivative featuring a polar dimethylamino-ethoxy side chain. This functional group introduces significant analytical challenges. The tertiary amine is basic and prone to strong interactions with active sites (e.g., free silanols) on conventional silica-based chromatography columns, often resulting in poor peak shape, tailing, and low reproducibility. Furthermore, its polarity can lead to poor retention in standard reversed-phase HPLC methods.[4]

Conversely, direct analysis by Gas Chromatography (GC) is often unsatisfactory for such polar amines due to their low volatility and tendency to adsorb within the GC system, which also leads to poor chromatography.[5] This guide provides validated solutions to overcome these issues, enabling researchers and drug development professionals to achieve accurate and reliable analytical results.

Part I: Quantitative Analysis by Reversed-Phase HPLC-UV

For routine quantification, such as in reaction monitoring or quality control, HPLC-UV is the method of choice due to its robustness, precision, and accessibility. The core of this method is to mitigate the undesirable effects of the polar amine group.

Principle and Method Rationale

The developed method employs a C18 reversed-phase column with an acidic mobile phase. The rationale is twofold:

  • Analyte Protonation: By maintaining the mobile phase pH below the pKa of the dimethylamino group (estimated to be in the 8.5-9.5 range), the tertiary amine is protonated. This positively charged species has a significantly reduced interaction with residual, acidic silanol groups on the column packing, leading to symmetrical peak shapes.

  • Enhanced Retention: While the protonated amine is highly polar, the overall molecule retains sufficient hydrophobicity from the fluorobenzonitrile core to be retained on a C18 stationary phase, allowing for effective separation from other components.[6]

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

  • Reference Standard: 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (purity ≥99%).

  • Filters: 0.22 or 0.45 µm syringe filters for sample preparation.[7]

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

2.2.3. Sample Preparation Accurately weigh a sample portion and dissolve it in the diluent to achieve an expected final concentration of approximately 100 µg/mL. Ensure the sample is fully dissolved, using sonication if necessary. Filter the solution through a 0.45 µm syringe filter prior to injection.[8][9]

2.2.4. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Weigh & Dissolve Reference Standard Filter Filter Samples (0.45 µm) Standard->Filter Sample Weigh & Dissolve Test Sample Sample->Filter HPLC HPLC Injection & Separation Filter->HPLC UV UV Detection (235 nm) HPLC->UV Data Data Acquisition (Chromatogram) UV->Data SST System Suitability Check Data->SST Quant Quantification (External Standard) SST->Quant If Pass Report Final Report Quant->Report

Caption: HPLC-UV workflow from sample preparation to final report.

Data Presentation and System Suitability

Table 1: HPLC Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 235 nm

| Expected RT | ~8.5 min (Varies with system) |

2.3.1. System Suitability Test (SST) Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, indicating minimal silanol interaction.
Theoretical Plates (N) ≥ 2000 Demonstrates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0% Confirms the precision and reproducibility of the injector and detector.

| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |

Method Validation Framework

This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][10]

Table 3: ICH Q2(R1) Validation Parameters

Parameter Purpose
Specificity To ensure the signal is from the analyte, free from interference from matrix or impurities.
Linearity To verify a proportional relationship between concentration and detector response over a defined range.
Range The concentration interval where the method is precise, accurate, and linear.
Accuracy The closeness of test results to the true value (assessed by spike/recovery).
Precision Measures the method's reproducibility (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. |

Part II: GC-MS for Identification and Trace Analysis

GC-MS provides unparalleled specificity for compound identification through mass fragmentation patterns. However, as previously noted, direct GC analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is problematic. The solution is chemical derivatization.

Principle and Method Rationale

The protocol employs a silylation reaction, a common and effective derivatization technique.[11] In this case, there are no active hydrogens (like -OH or -NH) to be replaced. However, the polarity of the tertiary amine can still be masked. While silylation is primarily for active hydrogens, acylation can be more effective for amines. For this application note, we will proceed with silylation as a common first approach, but note that acylation with an agent like trifluoroacetic anhydride (TFAA) is a powerful alternative. Derivatization converts the polar analyte into a less polar, more volatile, and more thermally stable derivative, which exhibits significantly improved chromatographic behavior on standard non-polar GC columns.[5]

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., single quadrupole or ion trap).

  • GC Column: A non-polar capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, TR-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Acetonitrile (anhydrous), Pyridine (anhydrous).

  • Vials: 2 mL autosampler vials with PTFE-lined caps.

3.2.2. Derivatization Protocol

  • Prepare a solution of the sample in anhydrous acetonitrile (e.g., at 1 mg/mL).

  • Pipette 100 µL of the sample solution into a clean, dry autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the derivatizing reagent.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Tightly cap the vial and heat at 70 °C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

3.2.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Dissolve Sample in Solvent Dry Evaporate to Dryness (N₂) Sample->Dry Deriv Add BSTFA Reagent & Heat (70°C) Dry->Deriv GC GC Injection & Separation Deriv->GC MS Ionization (EI) & Mass Analysis GC->MS Data Data Acquisition (TIC & Spectra) MS->Data Spectra Extract Mass Spectrum Data->Spectra Library Library Search & Fragmentation Analysis Spectra->Library Confirm Confirm Identity Library->Confirm

Caption: GC-MS workflow emphasizing the critical derivatization step.

Data Presentation and Analysis

Table 4: GC-MS Operating Conditions

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50 - 450 m/z |

3.3.1. Mass Spectrum Interpretation The identity of the compound is confirmed by its mass spectrum. The silylated derivative will have a specific molecular ion peak and a characteristic fragmentation pattern. Key expected fragments would likely correspond to the loss of a methyl group, the cleavage of the ethoxy bond, and the formation of the tropylium ion from the benzonitrile ring. Comparison against a reference standard spectrum or a library provides the highest confidence in identification.

Conclusion

This application note provides two distinct, powerful, and complementary methods for the analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. The HPLC-UV method offers a robust and precise protocol for routine quantification, overcoming the challenges of peak tailing through a carefully controlled acidic mobile phase. The GC-MS method, which incorporates an essential derivatization step, provides definitive structural confirmation and is ideal for identification and trace-level detection. By understanding the scientific principles behind these protocols, researchers can adapt and apply these techniques with confidence, ensuring data of the highest quality and integrity.

References

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from Organomation website. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from Jordi Labs website. [Link]

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from Virginia Tech website. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from Chemistry LibreTexts website. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from Altabrisa Group website. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International website. [Link]

  • University of Notre Dame. (2018). HPLC Methodology Manual. Retrieved from University of Notre Dame website. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. Retrieved from CIPAC website. [Link]

  • El-Sayed, M., & Ezzat, S. M. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. Future Journal of Pharmaceutical Sciences, 6(1), 101. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Framework for Characterizing a Novel Sigma-1 Receptor Ligand

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a synthetic compound whose biological activity is not yet extensively documented in peer-reviewed literature. However, its molecular architecture, featuring a substituted benzonitrile core coupled with a dimethylaminoethoxy side chain, bears a structural resemblance to known ligands of the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a critical role in regulating intracellular calcium signaling and cellular stress responses.[1][2] Its involvement in a range of neuropathological and psychiatric conditions has made it a compelling target for drug discovery.[3]

This guide provides a comprehensive framework for the in vitro characterization of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, proceeding under the scientifically-grounded hypothesis that it is a novel S1R ligand. The following protocols are designed to first establish its binding affinity and selectivity for sigma receptors and then to elucidate its functional activity as either an agonist or an antagonist.

Part 1: Determination of Sigma Receptor Binding Affinity and Selectivity

Scientific Rationale

The initial and most critical step in characterizing a putative S1R ligand is to quantify its binding affinity (Kᵢ) for the receptor. It is equally important to assess its selectivity by determining its affinity for the Sigma-2 Receptor (S2R), a distinct protein with a different pharmacological profile.[4] A high affinity and selectivity for S1R are often desired characteristics for a therapeutic candidate. The gold-standard method for this determination is the competitive radioligand binding assay.[5] This assay measures the ability of the test compound (the "competitor," in this case, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile) to displace a known high-affinity radiolabeled ligand from the receptor.

For S1R, (+)-[³H]pentazocine is a commonly used selective radioligand.[6] For S2R, [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) is often used in the presence of an unlabeled S1R-selective ligand (a "mask") to prevent its binding to S1R sites.[7]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Homogenize Tissue (e.g., Guinea Pig Brain for S1R, Rat Liver for S2R) P2 Centrifuge to pellet membranes P1->P2 P3 Resuspend and determine protein concentration (BCA assay) P2->P3 A1 Incubate membranes with: 1. Radioligand (³H-pentazocine or [³H]-DTG) 2. Varying concentrations of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile P3->A1 A2 Incubate at 37°C for 90-120 min to reach equilibrium A1->A2 S1 Rapid vacuum filtration through glass fiber filters to separate bound from free radioligand A2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Add scintillation cocktail and count radioactivity S2->S3 D1 Plot % inhibition vs. log[competitor] S3->D1 D2 Determine IC50 value D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from methodologies described by Chu and Ruoho (2015) and in Eurofins Discovery resources.[5][8]

A. Materials and Reagents

  • Tissues: Guinea pig liver (for S1R) or rat liver (for S2R) are commonly used due to high receptor density.[6]

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

  • Radioligands:

    • For S1R: (+)-[³H]pentazocine (specific activity ~30-50 Ci/mmol).

    • For S2R: [³H]-DTG (specific activity ~30-60 Ci/mmol).

  • Unlabeled Ligands:

    • Test Compound: 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

    • Non-specific Binding Control: Haloperidol (10 µM final concentration).[8]

    • S1R Mask (for S2R assay): (+)-pentazocine (100 nM final concentration).[9]

  • Equipment: 96-well plates, glass fiber filters (GF/B or GF/C), cell harvester, liquid scintillation counter, scintillation fluid.

B. Procedure

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in ~20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C until use.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Assay Buffer + Radioligand + Membrane preparation.

    • Non-specific Binding (NSB): Assay Buffer + Radioligand + High concentration of unlabeled ligand (10 µM Haloperidol) + Membrane preparation.

    • Competitor Wells: Assay Buffer + Radioligand + Serial dilutions of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile + Membrane preparation.

    • Final assay volume is typically 200-250 µL.

    • For the S1R assay, use ~50-100 µg of protein and a final concentration of -pentazocine near its K_d value (e.g., 1-3 nM).

    • For the S2R assay, use ~50 µg of protein, a final concentration of [³H]-DTG (e.g., 10 nM), and 100 nM (+)-pentazocine to mask S1R sites.[9]

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

  • Plot the percentage of inhibition against the logarithm of the competitor concentration.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K_d)

    • Where [L] is the concentration of the radioligand used and K_d is its dissociation constant.

Data Presentation: Hypothetical Binding Profile
ParameterSigma-1 Receptor (S1R)Sigma-2 Receptor (S2R)S1R/S2R Selectivity Ratio (Kᵢ S2R / Kᵢ S1R)
Kᵢ (nM) 5.835060.3
Hill Slope -1.05-0.98N/A

This table presents hypothetical data for illustrative purposes.

Part 2: Functional Characterization via Calcium Mobilization Assay

Scientific Rationale

Binding to the S1R does not inherently define a ligand as an agonist or antagonist. The functional consequences of this binding must be assessed. The S1R, as a chaperone protein at the ER, directly interacts with and modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing calcium from ER stores into the cytoplasm.[2] S1R agonists typically potentiate or stabilize IP3R-mediated calcium release, while antagonists can inhibit it.[10]

Therefore, a robust functional assay involves measuring changes in intracellular calcium ([Ca²⁺]ᵢ) in response to a stimulus that activates the IP3R pathway, in the presence and absence of the test compound. This can be effectively monitored using fluorescent calcium indicators like Fluo-4 AM in a suitable cell line that endogenously expresses S1R (e.g., SH-SY5Y neuroblastoma cells or PC-12 cells).

Signaling Pathway: S1R Modulation of Calcium Release

G GPCR GPCR (e.g., M1 Receptor) PLC Phospholipase C (PLC) GPCR->PLC Ca_Cyto Low [Ca²⁺] PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R 2. Binds ER Endoplasmic Reticulum (ER) Ca_ER High [Ca²⁺] Ca_Release Ca²⁺ Release IP3R->Ca_Release 3. Opens channel S1R Sigma-1 Receptor (S1R) S1R->IP3R 4. Modulates (+ or -) Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR 1. Stimulus TestCmpd 5-[2-(Dimethylamino)ethoxy] -2-fluorobenzonitrile TestCmpd->S1R Binds

Caption: S1R modulates IP3R-mediated calcium release from the ER.

Protocol 2: Fluo-4 NW Intracellular Calcium Assay

This protocol is based on commercially available kits and established methodologies.[7][9]

A. Materials and Reagents

  • Cell Line: SH-SY5Y or PC-12 cells, which endogenously express S1R.

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) with 10% FBS and antibiotics.

  • Plates: Black, clear-bottom 96-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 NW (No Wash) Assay Kit: Contains Fluo-4 AM, a solvent like DMSO, and a probenecid solution (often included to prevent dye leakage).

  • Test Compound: 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

  • Reference Compounds:

    • Known S1R agonist (e.g., (+)-Pentazocine).

    • Known S1R antagonist (e.g., Haloperidol).

  • Stimulus: An agonist for a Gq-coupled GPCR that activates the PLC-IP3 pathway (e.g., ATP or Bradykinin at a concentration that gives a sub-maximal response, EC₅₀).

  • Equipment: Fluorescence microplate reader with bottom-read capability, equipped with injectors and appropriate filters for Fluo-4 (Excitation ~490 nm / Emission ~525 nm).

B. Procedure

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.[7]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions, typically by diluting the stock in Assay Buffer.

    • Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]

  • Compound Pre-incubation:

    • During the dye incubation, prepare a separate "compound plate" with serial dilutions of the test compound, reference agonist, and reference antagonist in Assay Buffer at 2x the final desired concentration.

    • After dye loading, add the compounds from the compound plate to the cell plate. A typical pre-incubation time is 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.

    • Set the instrument to record fluorescence kinetically (e.g., one reading per second) at Ex/Em = 490/525 nm.

    • Begin recording a stable baseline fluorescence for 15-20 seconds.

    • Using an automated injector, add the GPCR stimulus (e.g., ATP) to the wells.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the full calcium transient (peak and decay).

C. Data Analysis and Interpretation

  • The data is typically expressed as Relative Fluorescence Units (RFU) or as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the average baseline fluorescence.

  • The peak fluorescence response following stimulus addition is the primary readout.

  • To determine antagonist activity: Plot the peak fluorescence response against the log concentration of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. An inhibitory dose-response curve indicates antagonist activity. Calculate the IC₅₀.

  • To determine agonist activity: In separate wells, add 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile without the GPCR stimulus. An increase in baseline calcium or a direct calcium transient indicates agonist activity. To measure potentiation, add the test compound and then a sub-maximal (e.g., EC₂₀) concentration of the GPCR stimulus. An enhancement of the signal compared to the stimulus alone indicates agonism. Calculate the EC₅₀.

Data Presentation: Hypothetical Functional Profile
Assay ConditionResponse MetricValueInterpretation
Compound alone Change in Baseline [Ca²⁺]ᵢNo significant changeNot a direct agonist
Compound + ATP (EC₈₀) Peak [Ca²⁺]ᵢ ResponseDose-dependent decreaseAntagonist activity
IC₅₀ (nM) Inhibition of ATP response45.2Potent S1R antagonist

This table presents hypothetical data for illustrative purposes.

References

  • BASIC PROTOCOL 1: RADIOLIGAND SATURATION-BINDING ASSAYS TO DETERMINE Bmax AND KD AT S1R. (2016). Current Protocols in Pharmacology. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161–171. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Lever, J. R., Gustafson, J. L., Xu, R., All-Sabbagh, A., & Lever, S. Z. (2006). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 538(1-3), 51–59. [Link]

  • Kim, J., Pabba, M., & Su, T. P. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1837. [Link]

  • Ruoho, A. E., Chu, U. B., Ramachandran, S., & Guo, L. W. (2015). Biochemical Pharmacology of the Sigma-1 Receptor. Pharmacological reviews, 67(4), 830–859. [Link]

  • ResearchGate. (2023). What is the optimized protocol for the Fluo 4 NW calcium assay in THP1-differentiated macrophages? [Link]

  • Abuhashem, R. O., Abbruscato, T. J., & German, N. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 980–993. [Link]

  • Abuhashem, R. O., Abbruscato, T. J., & German, N. A. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC medicinal chemistry, 11(9), 980–993. [Link]

  • Ooi, J., Hayden, M. R., & Pouladi, M. A. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]

  • Abate, C., Riganti, C., Pati, M. L., Ghigo, D., Berardi, F., Mavlyutov, T., Guo, L. W., & Ruoho, A. (2016). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ACS chemical neuroscience, 7(5), 583–593. [Link]

  • Srivats, S., Pabba, M., & Su, T. P. (2016). Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. The Journal of cell biology, 213(1), 65–79. [Link]

  • Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative ophthalmology & visual science, 49(11), 4983–4992. [Link]

  • Mueller, B. H., 2nd, Park, Y., Daudt, D. R., 3rd, Ma, H. Y., Akopova, I., Stankowska, D. L., Clark, A. F., & Yorio, T. (2013). Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. Experimental eye research, 107, 21–30. [Link]

  • Tchedre, K. T., & Mozaffari, M. S. (2006). Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia. The Journal of pharmacology and experimental therapeutics, 319(3), 1355–1365. [Link]

  • Rodríguez-Muñoz, M., Sánchez-Blázquez, P., Herrero-Labrador, R., & Garzón, J. (2020). The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception. Molecular brain, 13(1), 150. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount, as even trace impurities can affect the efficacy, safety, and side-effect profile of the final active pharmaceutical ingredient (API). This guide provides a detailed, step-by-step protocol for the purification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of organic chemistry and purification techniques for analogous compounds, ensuring a robust and reliable approach to obtaining a highly purified product.

Understanding Potential Impurities: A Look at the Synthesis

A thorough understanding of the potential impurities is critical for developing an effective purification strategy. 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is typically synthesized via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would likely involve the reaction of a substituted phenol with 2-(dimethylamino)ethyl chloride.

The primary impurities to consider from this synthesis are:

  • Unreacted Starting Materials: Residual 5-hydroxy-2-fluorobenzonitrile and 2-(dimethylamino)ethyl chloride.

  • By-products of Side Reactions: Elimination products from the reaction of the alkoxide with the alkyl halide.[2]

  • Reagents from the Reaction Work-up: Salts and other reagents used during the initial isolation of the crude product.

The purification strategy must effectively separate the desired product from these structurally similar and dissimilar impurities.

Purification Strategies: Recrystallization and Chromatography

Two primary methods are recommended for the purification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile: recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of the crude material and the desired final purity.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent or solvent system.

The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For benzonitrile derivatives, mixed solvent systems are often effective.[3] The following table provides a starting point for solvent screening.

Solvent System (v/v)Rationale
Ethanol/WaterA polar protic solvent paired with a highly polar anti-solvent. Often effective for compounds with some hydrogen bonding capability.
n-Hexane/Ethyl AcetateA non-polar solvent paired with a medium-polarity solvent. Good for separating non-polar impurities.
n-Hexane/AcetoneSimilar to the hexane/ethyl acetate system, but acetone's higher polarity can be advantageous for more polar compounds.[3]
Isopropanol/WaterAn alternative to ethanol/water, offering different solubility characteristics.

Diagram of the Recrystallization Workflow

G A Crude 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C D Slow Cooling to Room Temperature C->D E Cooling in an Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile by recrystallization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in the suggested solvent systems. Identify a system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. Add a small amount of the chosen solvent system and heat the mixture with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high impurity level or an inappropriate solvent. Try redissolving the oil in more hot solvent and cooling even more slowly. Using a different solvent system may also be necessary.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. This method is particularly useful for removing impurities that are structurally very similar to the desired product.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For a compound containing a basic amine group, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing and improve separation.

Diagram of Solvent Selection Logic for Chromatography

G A Crude Mixture E Low Polarity Eluent (e.g., Hexane/Ethyl Acetate 9:1) A->E Elute with F Medium Polarity Eluent (e.g., Hexane/Ethyl Acetate 7:3) A->F Elute with G High Polarity Eluent (e.g., Hexane/Ethyl Acetate 1:1) A->G Elute with B Non-polar Impurities C Target Compound (Moderate Polarity) D Polar Impurities E->B Separates F->C Separates G->D Separates

Caption: Logic for eluent selection in column chromatography based on impurity polarity.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Safety and Handling

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and the solvents used for its purification should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

Conclusion

The purification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a critical step in the synthesis of many important pharmaceutical compounds. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice of method and the specific conditions should be optimized based on the impurity profile of the crude material. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and effectively purify this key synthetic intermediate.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • University of Rochester, Department of Chemistry. Solvent: benzonitrile. [Link]

  • Williamson Ether Synthesis - Organic Chemistry. [Link]

Sources

Application Notes and Protocols for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Modern Drug Discovery

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No. 1864062-45-2) is a substituted benzonitrile that has emerged as a valuable intermediate in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring a fluorinated benzene ring, a nitrile group, and a dimethylaminoethoxy side chain, offers a versatile platform for the synthesis of complex heterocyclic compounds and potential lead molecules in various therapeutic areas. The electron-withdrawing properties of the fluorine and nitrile groups make the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in building diverse molecular scaffolds.[2][3][4] This document provides a comprehensive guide to the safe handling, storage, and application of this compound for researchers, scientists, and drug development professionals.

I. Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 1864062-45-2[1]
Molecular Formula C11H13FN2O[5]
Molecular Weight 208.23 g/mol [5]
Appearance Likely a liquid or low-melting solidInferred from related benzonitriles[3]
Storage Sealed in dry, room temperature conditions[5]
Purity Typically ≥98%Inferred from similar commercial products[3]

II. Comprehensive Safety and Handling Protocols

Hazard Assessment

Based on supplier information and data for analogous compounds, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is associated with the following hazard statements: H302, H312, H315, H318, H332, H335.[5] This indicates that the compound is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, is harmful if inhaled, and may cause respiratory irritation.

The nitrile group (-C≡N) is of particular concern, as many organic nitriles can release highly toxic hydrogen cyanide (HCN) gas upon decomposition (e.g., through excessive heat or reaction with strong acids).[6][7]

Personal Protective Equipment (PPE) Workflow

A stringent PPE protocol is mandatory to prevent exposure. The following diagram outlines the minimum required PPE and the logical flow for donning and doffing.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence d1 Lab Coat d2 Safety Goggles (with side shields) d1->d2 d3 Chemical-Resistant Gloves (Nitrile, double-gloved) d2->d3 d4 Work in Fume Hood d3->d4 f1 Remove Outer Gloves f2 Remove Lab Coat f1->f2 f3 Remove Goggles f2->f3 f4 Remove Inner Gloves f3->f4

Caption: PPE donning and doffing sequence for handling nitriles.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Prepare a designated waste container for nitrile-contaminated materials.

    • Have an appropriate spill kit readily available.

  • Handling the Compound:

    • All manipulations of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, including weighing and dilutions, must be performed inside a chemical fume hood.[8]

    • Use spark-proof tools and equipment to prevent ignition sources.

    • Avoid inhalation of vapors or dust.[9]

    • Prevent contact with skin and eyes by wearing the prescribed PPE.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Storage and Stability
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents and strong acids to prevent potentially vigorous reactions.

III. Application Protocol: Synthesis of a Kinase Inhibitor Precursor

The structural motifs within 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile make it an ideal starting material for the synthesis of heterocyclic compounds, which are prevalent in kinase inhibitors.[10] The following protocol describes a representative nucleophilic aromatic substitution reaction, a common step in drug discovery campaigns.

Workflow for Synthesis

Synthesis_Workflow start Start: Reagent Preparation reagents 1. Dissolve 5-[2-(...)]-benzonitrile and nucleophile in aprotic solvent (e.g., DMSO, DMF). start->reagents base 2. Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3). reagents->base reaction 3. Heat reaction mixture (e.g., 80-120 °C) under inert atmosphere (N2 or Ar). base->reaction monitoring 4. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 5. Quench reaction with water and extract with organic solvent (e.g., EtOAc). monitoring->workup purification 6. Purify product via column chromatography. workup->purification analysis 7. Characterize final product (NMR, MS, etc.). purification->analysis end End: Purified Product analysis->end

Caption: General workflow for nucleophilic aromatic substitution.

Detailed Experimental Procedure

Objective: To synthesize a bi-aryl ether by reacting 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile with a phenolic nucleophile. This reaction leverages the reactivity of the fluorine atom, which is activated by the adjacent nitrile group.[2]

Materials:

  • 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, 4-methoxyphenol, and potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain the desired bi-aryl ether.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

IV. Waste Disposal and Decontamination

Proper disposal of nitrile-containing waste is critical to prevent environmental contamination and accidental exposure.

Disposal Decision Tree

Disposal_Workflow start Generate Nitrile Waste waste_type Identify Waste Type start->waste_type liquid Liquid Waste (e.g., reaction mixtures, solvent washes) waste_type->liquid Liquid solid Solid Waste (e.g., contaminated gloves, paper towels, silica gel) waste_type->solid Solid liquid_proc Collect in a labeled, sealed, hazardous waste container. Specify 'Nitrile Waste'. liquid->liquid_proc solid_proc Double-bag in labeled hazardous waste bags. solid->solid_proc disposal Arrange for pickup by licensed professional waste disposal service. liquid_proc->disposal solid_proc->disposal end Disposal Complete disposal->end

Caption: Decision tree for the disposal of nitrile-containing waste.

Protocol for Waste Management
  • Segregation: Do not mix nitrile waste with other chemical waste streams.[6]

  • Liquid Waste: Collect all liquid waste containing 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Solid Waste: All contaminated solid materials (gloves, pipette tips, silica gel, etc.) must be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][11] Never pour nitrile waste down the drain.[12]

V. Conclusion

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a potent chemical intermediate with significant applications in synthetic and medicinal chemistry. Its reactivity, while advantageous for chemical synthesis, necessitates strict adherence to safety and handling protocols. By understanding its hazard profile, employing rigorous engineering and administrative controls, and following systematic protocols for its use and disposal, researchers can safely harness the potential of this valuable compound in the pursuit of novel therapeutics.

References

  • EvitaChem. Buy 2-Fluorobenzonitrile (EVT-304241) | 394-47-8.
  • Exploring 2-Fluorobenzonitrile: Properties, Applic
  • The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity.
  • BenchChem. Safe Disposal of 2-(4-Methylphenoxy)benzonitrile: A Procedural Guide.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • Sigma-Aldrich. 2-Fluorobenzonitrile 98 394-47-8.
  • Sigma-Aldrich.
  • ACS Publications. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics.
  • SDS US.
  • BLDpharm. 5-(2-(Dimethylamino)ethoxy)-2-fluorobenzonitrile.
  • NIH PubChem. Benzonitrile | C6H5(CN) | CID 7505.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • TCI Chemicals.
  • Biomall. 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, 25mg. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8XHjjNCQzOUkpRfopeSlLCyVlAro5OE8usdKZ2T7uLvIeLh656aDZdaWC2Wl4bgJ2nvc0AUv6zKz8S1ZpoggqKVK4dBpxJxKQaUIoKAA8DFSCacz9Z6fESDqyMZaJLrQ1M93LyzGMWnowP2ohbOVN1jbFTqSsrHIEnoEAivqjCVNXM4TCfV9drK-lamhHvxFsuQNmwznrTw==]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this important intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol.

Understanding the Core Synthesis: A Mechanistic Perspective

The formation of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is most commonly achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Given the nature of the substrates, this reaction embodies principles of both a classic SN2 reaction and a Nucleophilic Aromatic Substitution (SNAr).

The process begins with the deprotonation of the starting phenol, 2-fluoro-5-hydroxybenzonitrile, using a suitable base to form a highly nucleophilic phenoxide. This phenoxide then attacks the primary alkyl halide, 2-(dimethylamino)ethyl chloride, via an SN2 mechanism to form the desired ether linkage.[2] The electron-withdrawing nature of the nitrile (-CN) group on the aromatic ring makes the system electron-deficient, which is a key feature of substrates that undergo SNAr reactions.

G SM1 2-Fluoro-5-hydroxybenzonitrile Phenoxide Potassium 2-fluoro-5-cyanophenoxide (Nucleophile) SM1->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide TS SN2 Transition State Phenoxide->TS Nucleophilic Attack SM2 2-(Dimethylamino)ethyl chloride (Electrophile) SM2->TS Product 5-[2-(Dimethylamino)ethoxy] -2-fluorobenzonitrile TS->Product Ether Formation Salt KCl TS->Salt Leaving Group Departure

Caption: General mechanism for the Williamson ether synthesis.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low conversion, with a significant amount of unreacted 2-fluoro-5-hydroxybenzonitrile remaining. What is the likely cause?

A1: This is almost always due to incomplete formation of the nucleophilic phenoxide ion. The primary factors to investigate are the base and the reaction conditions.

  • Insufficient Base Strength: The acidity of the phenol (pKa ≈ 10) dictates the required base strength. While phenols are more acidic than aliphatic alcohols, a base that is too weak will not drive the initial deprotonation equilibrium sufficiently to the right.

  • Moisture Contamination: Water in the solvent or on the glassware can consume the base and protonate the phenoxide, quenching the reaction. Ensure all materials are thoroughly dried.

  • Low Temperature: While excessive heat can be detrimental (see Q2), insufficient thermal energy may result in a prohibitively slow reaction rate.

Troubleshooting Steps:

  • Evaluate Your Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), it is likely insufficient. Switch to a more appropriate base as detailed in the table below. Potassium carbonate (K₂CO₃) is often a reliable first choice for its balance of reactivity and handling.

  • Ensure Anhydrous Conditions: Use a dry, polar aprotic solvent like DMF or acetonitrile. Dry your glassware in an oven before use.

  • Optimize Temperature: Gradually increase the reaction temperature. A range of 50-80°C is a good starting point for optimization. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

BasepKa of Conjugate AcidTypical Use & Comments
Potassium Carbonate (K₂CO₃)~10.3Recommended starting point. Mild, effective for most phenols, and minimizes side reactions.
Sodium Hydroxide (NaOH)~15.7Stronger option for less acidic or sterically hindered phenols. Can introduce water into the reaction.
Sodium Hydride (NaH)~36Use with caution. Very powerful and ensures complete deprotonation. However, it significantly increases the risk of side reactions and requires strict anhydrous technique.[2]

Q2: My reaction proceeds, but the yield is poor due to the formation of multiple side products. How can I improve selectivity?

A2: The formation of side products is typically due to the competing reactivity of the reagents. The two most common side reactions in this synthesis are C-alkylation and elimination.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[1]

  • Elimination (E2 Reaction): The base can act on the alkyl halide (2-(dimethylamino)ethyl chloride) to cause elimination, forming an alkene byproduct instead of the ether. This is a competing pathway to the desired SN2 substitution.[1][3]

Strategies for Maximizing Selectivity:

  • Solvent Choice is Critical: The solvent has a profound effect on the O- vs. C-alkylation ratio.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are highly recommended . They solvate the cation (e.g., K⁺) but leave the phenoxide oxygen atom relatively "bare" and highly nucleophilic, strongly favoring O-alkylation.[4]

    • Polar Protic Solvents (Ethanol, Water): These solvents should be avoided. They form hydrogen bonds with the oxygen of the phenoxide, shielding it and making it less nucleophilic. This can increase the amount of C-alkylation.[5]

  • Control Temperature and Base Strength:

    • High temperatures and overly strong bases (like NaH) can favor the elimination (E2) pathway.[1] Use the mildest base and lowest temperature that afford a reasonable reaction rate.

G Start Phenoxide + 2-(Dimethylamino)ethyl chloride O_Alk O-Alkylation (SN2) (Desired Product) Start->O_Alk Favored in Polar Aprotic Solvents (e.g., DMF, Acetonitrile) C_Alk C-Alkylation (Side Product) Start->C_Alk Favored in Polar Protic Solvents Elim Elimination (E2) (Side Product) Start->Elim Favored by High Temp & Strong, Bulky Bases

Caption: Competing reaction pathways in the synthesis.

Q3: I seem to lose a significant amount of product during the aqueous workup and purification. How can I optimize my recovery?

A3: The product contains a basic dimethylamino group, which makes it soluble in acidic aqueous solutions. This property can be exploited for purification but can also lead to losses if not managed correctly.

Optimized Workup and Purification Strategy:

  • Initial Quench and Extraction: After the reaction is complete, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction:

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, while non-basic organic impurities remain in the organic layer.

    • Separate the layers. Carefully make the acidic aqueous layer basic again by adding a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >10. The product will deprotonate and precipitate or become extractable back into a fresh organic layer.

    • Extract the product back into an organic solvent (e.g., ethyl acetate, 3x).

  • Final Steps: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting materials? For the alkylating agent, a primary halide is essential to favor the SN2 reaction over elimination.[1][6] 2-(Dimethylamino)ethyl chloride is a common and effective choice. Using the corresponding bromide or iodide would increase the reaction rate due to better leaving group ability, but the chloride is often more cost-effective and sufficiently reactive. The phenol, 2-fluoro-5-hydroxybenzonitrile, should be of high purity.

Q2: How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under UV light. The product spot should appear, and the starting phenol spot should disappear over time. Co-spotting with starting materials is recommended for accurate identification. For more precise monitoring, LC-MS can be used to track the masses of the reactants and products.

Q3: What is the optimal reaction time and temperature? This must be determined empirically for your specific setup. A good starting point is to run the reaction at 60-80°C and monitor by TLC every 1-2 hours. Reactions are often complete within 4-12 hours. Pushing the reaction for too long or at too high a temperature can lead to decomposition and side product formation.[7][8]

Optimized Experimental Protocol

This protocol is a robust starting point, designed to maximize yield and minimize side reactions.

Materials:

  • 2-Fluoro-5-hydroxybenzonitrile (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (anhydrous), ~10 mL per gram of phenol

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-hydroxybenzonitrile (1.0 eq), 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reaction: Heat the stirred suspension to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed (typically 6-10 hours).

  • Workup (Cooling & Filtration): Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Workup (Concentration): Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Workup (Extraction): Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile as a solid.

Troubleshooting Workflow

G Start Low Yield of Target Compound Check1 Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check1 Problem1 High % of Starting Material Check1->Problem1 Path A Problem2 Significant Side Products Check1->Problem2 Path B Problem3 Good Conversion, but Low Isolated Yield Check1->Problem3 Path C Cause1a Insufficient Deprotonation Problem1->Cause1a Cause1b Low Reaction Temperature Problem1->Cause1b Cause2a C-Alkylation Problem2->Cause2a Cause2b E2 Elimination Problem2->Cause2b Cause3a Loss During Workup Problem3->Cause3a Solution1a Use Stronger Base (K₂CO₃, NaOH) Ensure Anhydrous Conditions Cause1a->Solution1a Solution1b Increase Temperature to 50-80°C Cause1b->Solution1b Solution2a Use Polar Aprotic Solvent (DMF, MeCN) Cause2a->Solution2a Solution2b Use Milder Base Lower Reaction Temperature Cause2b->Solution2b Solution3a Optimize Acid-Base Extraction Check pH during back-extraction Cause3a->Solution3a

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles that govern the reaction's success.

Introduction: The Chemistry at Play

The synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile typically involves a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions central to the synthesis of many pharmaceutical intermediates.[1][2][3] In this specific case, a phenol (or more accurately, a phenoxide) is O-alkylated using an alkyl halide, a transformation broadly known as the Williamson ether synthesis.[4][5] The reaction joins 2-fluoro-5-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride. The success of this synthesis hinges on a delicate interplay of base, solvent, temperature, and the inherent reactivity of the starting materials.

The fluorine atom on the benzonitrile ring is a surprisingly effective leaving group in SNAr reactions, often more so than other halogens like chlorine or bromine.[6][7] This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[2][7] The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this crucial step.[7]

This guide will walk you through common challenges and frequently asked questions, providing you with the expertise to navigate this synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction?

A base is crucial to deprotonate the hydroxyl group of 2-fluoro-5-hydroxybenzonitrile, forming a phenoxide anion.[8][9] This phenoxide is a much more potent nucleophile than the neutral phenol and is capable of attacking the electron-deficient carbon of the 2-(dimethylamino)ethyl chloride in the subsequent SN2 reaction.

Q2: What type of base is most suitable for this reaction?

For the O-alkylation of phenols, moderately strong inorganic bases are typically effective.[5] Potassium carbonate (K2CO3) is a common and effective choice as it is strong enough to deprotonate the phenol without promoting significant side reactions.[10][11] Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.

Q3: What is the role of the solvent in this reaction?

The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether syntheses.[5][8] These solvents effectively solvate the cation of the base (e.g., K+ from K2CO3) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents, on the other hand, can hydrogen bond with the phenoxide, reducing its nucleophilicity and potentially leading to undesired C-alkylation.[8]

Q4: Can other halogens be used on the benzonitrile ring instead of fluorine?

While other halogens can be used, fluorine is often the most reactive in nucleophilic aromatic substitution reactions.[1][6][7] The order of reactivity is typically F > Cl > Br > I, which is the opposite of what is observed in SN2 reactions.[2][6] This is due to the rate-determining step being the formation of the Meisenheimer complex, which is stabilized by the high electronegativity of fluorine.[7]

Q5: What are the potential side reactions in this synthesis?

The primary side reaction of concern is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[8] This is more likely to occur in protic solvents or if the phenoxide oxygen is sterically hindered.[8] Another potential side reaction is the elimination of the alkyl halide to form an alkene, although this is less common with primary alkyl halides like 2-(dimethylamino)ethyl chloride.[5]

Visualizing the Core Structure

Caption: Chemical structure of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Troubleshooting_Workflow cluster_start cluster_problems cluster_causes_low_yield Potential Causes for Low Yield cluster_solutions_low_yield Solutions for Low Yield cluster_causes_side_product Potential Causes for Side Products cluster_solutions_side_product Solutions for Side Products cluster_causes_incomplete Potential Causes for Incomplete Reaction cluster_solutions_incomplete Solutions for Incomplete Reaction Start Problem Encountered Low_Yield Low or No Product Formation Start->Low_Yield Side_Product Significant Side Product Formation Start->Side_Product Incomplete_Reaction Incomplete Reaction (Starting Material Remains) Start->Incomplete_Reaction Ineffective_Base Ineffective Base Low_Yield->Ineffective_Base Wet_Reagents Wet Reagents/Solvent Low_Yield->Wet_Reagents Low_Temp Insufficient Temperature Low_Yield->Low_Temp Protic_Solvent Use of Protic Solvent Side_Product->Protic_Solvent High_Temp Excessively High Temperature Side_Product->High_Temp Insufficient_Time Insufficient Reaction Time Incomplete_Reaction->Insufficient_Time Poor_Mixing Poor Mixing Incomplete_Reaction->Poor_Mixing Stoichiometry Incorrect Stoichiometry Incomplete_Reaction->Stoichiometry Use_Stronger_Base Use a stronger base (e.g., NaH) or ensure K₂CO₃ is finely powdered and dry. Ineffective_Base->Use_Stronger_Base Dry_Solvent Thoroughly dry solvent and reagents. Run reaction under inert atmosphere (N₂ or Ar). Wet_Reagents->Dry_Solvent Increase_Temp Increase reaction temperature (e.g., to 80-100 °C) and monitor by TLC. Low_Temp->Increase_Temp Use_Aprotic Switch to a polar aprotic solvent like DMF or DMSO. Protic_Solvent->Use_Aprotic Optimize_Temp Optimize temperature. Higher temperatures can sometimes favor side reactions. High_Temp->Optimize_Temp Increase_Time Increase reaction time and monitor by TLC until starting material is consumed. Insufficient_Time->Increase_Time Stirring Ensure efficient stirring, especially if using a heterogeneous base like K₂CO₃. Poor_Mixing->Stirring Check_Equivalents Verify the equivalents of reagents. A slight excess of the alkyl halide may be beneficial. Stoichiometry->Check_Equivalents

Caption: Troubleshooting workflow for the synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Experimental Protocols

Protocol 1: Synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

This protocol outlines a general procedure for the synthesis. Optimization of temperature and reaction time may be necessary.

Materials:

  • 2-Fluoro-5-hydroxybenzonitrile

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K2CO3), finely powdered and dried

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-fluoro-5-hydroxybenzonitrile (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

The crude product can be purified by column chromatography or recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes, or dichloromethane/methanol. The polarity can be adjusted based on TLC analysis. The basic nature of the product may require the addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking.

Recrystallization:

  • Suitable solvent systems for recrystallization include ethanol/water, isopropanol, or ethyl acetate/hexanes. The choice of solvent will depend on the purity of the crude product.

Data Presentation

ParameterRecommended ConditionRationale
Base K2CO3 (finely powdered, dried)Effective for phenoxide formation; less hazardous than NaH.[10][11]
Solvent DMF or DMSO (anhydrous)Polar aprotic solvent enhances nucleophilicity of the phenoxide.[5][8]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Alkyl Halide 2-(Dimethylamino)ethyl chlorideA primary alkyl halide that favors the SN2 pathway.[5]
Atmosphere Inert (N2 or Ar)Prevents side reactions with atmospheric moisture and oxygen.

References

  • A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. 2011. Available from: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. 2015. Available from: [Link]

  • Process for the preparation of 2-fluorobenzonitrile from saccharin. Google Patents. 1992.
  • Is a base necessary for a phenol O-alkylation using alkyl iodides? Reddit. 2024. Available from: [Link]

  • Synthesis of 2-fluorobenzonitrile. PrepChem.com. Available from: [Link]

  • 5-bromo-2-fluorobenzonitrile synthesis method. Google Patents. 2014.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. 2005. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. 2021. Available from: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]

  • Process for the alkylation of phenolic compounds. Google Patents. 1984.
  • Williamson Ether Synthesis. Chem-Station Int. Ed. 2014. Available from: [Link]

  • METHOD FOR PREPARING 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE AS ITOPRIDE HYDROCLORIDE SALT MEDIATE. Google Patents. 2006.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 2023. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. 2020. Available from: [Link]

  • Synthesis of 5-dimethylamino-2-nitrobenzonitrile. PrepChem.com. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018. Available from: [Link]

  • Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office. 2001. Available from: [Link]

  • Nucleophilic Aromatic Substitution (NAS). Organic Chemistry. 2021. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. 2013. Available from: [Link]

  • Purification Methods. 365 EZ PURE WATER. Available from: [Link]

  • Water Purification Methods. Atlas Scientific. Available from: [Link]

  • TOP 5 Water Purifier Methods. Ways of Drinking Water Filtration! Filterway. 2022. Available from: [Link]

  • Water Purification Methods & Technology. DrinkMore Water. Available from: [Link]

Sources

Technical Support Center: Purification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No: 1864062-45-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the most common impurities I should expect when synthesizing 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile?

A1: Based on typical synthetic routes, which often involve the Williamson ether synthesis from 2-fluoro-5-hydroxybenzonitrile and a 2-(dimethylamino)ethyl halide, or a nucleophilic aromatic substitution on a difluoro- or nitro-substituted benzonitrile, the most probable impurities include:

  • Unreacted Starting Materials: 2-fluoro-5-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride (or bromide).

  • Base-related Impurities: Residual inorganic base (e.g., potassium carbonate) or organic base (e.g., triethylamine).[1]

  • Side Products: Quaternization of the dimethylamino group by reaction with another molecule of the electrophile, or O-alkylation at an alternative nucleophilic site if one exists.

  • Degradation Products: Hydrolysis of the nitrile group to an amide or carboxylic acid, particularly if the reaction or workup conditions are harsh (e.g., high temperatures, strong acid or base).

Q2: My purified 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a yellow oil, but I expected a solid. Is this normal?

A2: While many benzonitrile derivatives are solids at room temperature, it is not uncommon for compounds with flexible ether and amine side chains to exist as viscous oils or low-melting solids. The perceived color can be an indication of minor, highly conjugated impurities. It is crucial to rely on analytical data such as NMR, LC-MS, and elemental analysis to confirm both the identity and purity of your compound rather than physical appearance alone.

Troubleshooting Guide: Purification Workflows

Aqueous Workup & Extraction

Q3: I'm seeing a significant loss of my product into the aqueous layer during extraction. How can I prevent this?

A3: The dimethylamino group in your compound is basic and will be protonated to form a water-soluble ammonium salt at acidic or even neutral pH. This is a common cause for product loss during aqueous workup.

Troubleshooting Steps:

  • pH Control: Ensure the aqueous phase is basic (pH > 9) before extraction with an organic solvent. Use a base like sodium carbonate or sodium hydroxide solution. This will keep your product in its neutral, organic-soluble form.

  • Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of your organic product in the aqueous phase.

  • Choice of Organic Solvent: Use a water-immiscible organic solvent with sufficient polarity to dissolve your product. Dichloromethane (DCM) or ethyl acetate are good starting points.[1]

Workflow Diagram: Acid-Base Extraction for Purification

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash1 Extract with dilute acid (e.g., 1M HCl) start->wash1 org1 Organic Layer: Contains neutral/acidic impurities wash1->org1 Separate aq1 Aqueous Layer: Contains protonated product (water-soluble salt) wash1->aq1 Separate basify Basify aqueous layer (e.g., with Na2CO3 to pH > 9) aq1->basify extract Extract with fresh organic solvent (e.g., Ethyl Acetate) basify->extract org2 Organic Layer: Contains purified product extract->org2 Separate aq2 Aqueous Layer: (discard) extract->aq2 Separate dry Dry organic layer (e.g., Na2SO4), filter, and concentrate org2->dry end Purified Product dry->end

Caption: Acid-base extraction workflow for basic compounds.

Flash Column Chromatography

Q4: My compound is streaking badly on the silica gel column. What is causing this and how can I fix it?

A4: Streaking (or tailing) of basic compounds like yours on silica gel is a classic problem. The slightly acidic nature of silica gel (due to silanol groups, Si-OH) leads to strong, non-ideal interactions with the basic dimethylamino group. This results in poor separation and broad peaks.

Troubleshooting Protocol:

  • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Ammonia: For very basic compounds, a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH4OH) can be effective.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a mobile phase like acetonitrile/water or methanol/water can be an excellent option.[2]

Q5: I can't seem to separate my product from a close-running impurity using flash chromatography. What are my options?

A5: When dealing with closely eluting impurities, optimizing your chromatographic conditions is key.

Strategies for Improved Resolution:

  • Solvent System Optimization:

    • TLC is Your Best Friend: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find the one that provides the best separation (largest ΔRf).

    • Try Different Solvent Polarities and Selectivities: If a standard hexane/ethyl acetate system isn't working, try incorporating a different solvent like dichloromethane or a small amount of methanol. These solvents have different selectivities and can alter the elution order.[3]

  • Column Parameters:

    • Use a Longer Column: This increases the number of theoretical plates and can improve separation.

    • Finer Silica Gel: Using a smaller particle size silica gel can enhance resolution but will also increase backpressure.

    • Gradient Elution: A shallow gradient of the polar solvent can help to better separate closely eluting spots.

Table 1: Suggested Starting Solvent Systems for Flash Chromatography

Stationary PhasePrimary Solvent (Non-polar)Secondary Solvent (Polar)Modifier
Silica GelHexanes or HeptanesEthyl Acetate0.5% Triethylamine
Silica GelDichloromethaneMethanol0.5% Triethylamine
Neutral AluminaHexanes or HeptanesEthyl AcetateNone needed initially
C18 (Reversed-Phase)WaterAcetonitrile or Methanol0.1% Formic Acid or TFA
Recrystallization

Q6: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).

Troubleshooting Recrystallization:

  • Use More Solvent: The most common cause is using too little solvent, leading to a very high concentration. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Slow Cooling is Crucial: Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System:

    • Single Solvent: Find a solvent where your compound has high solubility at high temperatures and low solubility at low temperatures.

    • Two-Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[4]

Decision Tree for Recrystallization Issues

G start Attempting Recrystallization oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form on Cooling start->no_crystals Solution remains clear add_solvent Add more hot solvent oiling_out->add_solvent Yes slow_cool Cool solution more slowly oiling_out->slow_cool If still oiling out scratch Scratch flask / Add seed crystal no_crystals->scratch Yes change_solvent Try a different solvent system slow_cool->change_solvent scratch->change_solvent If still no crystals

Caption: Troubleshooting common recrystallization problems.

References

  • Semantic Scholar. (n.d.). Chemistry: Commercially available starting materials, reagents and anhydrous solvents were used as supplied. Flash column chroma. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents. (2006). WO 2006/011696 A1.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

Sources

Degradation pathways of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. It is designed as a series of frequently asked questions (FAQs) and troubleshooting guides to address common stability issues and experimental challenges. Our focus is on elucidating the degradation pathways of this molecule and providing scientifically grounded strategies for its prevention.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected impurity peaks in my analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. What are the most vulnerable parts of this molecule?

A1: To understand the potential degradation of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, it's crucial to first identify its chemically reactive functional groups. The molecule's structure contains three primary sites susceptible to degradation under common laboratory and storage conditions:

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a nucleophilic and electron-rich center, making it highly susceptible to oxidation.[1][2]

  • Benzonitrile Group (-C≡N): The nitrile group can undergo hydrolysis, particularly under acidic or basic conditions, which converts it into other functional groups.[3][4]

  • Ether Linkage (-O-CH₂-): Ether bonds can be cleaved under strong acidic conditions.[5][6]

  • Aromatic Ring: The fluorinated benzene ring is a chromophore, meaning it absorbs light (especially in the UV spectrum), making the molecule prone to photodegradation.[7][8]

Understanding these vulnerabilities is the first step in diagnosing the source of impurities and designing stable experimental and storage conditions.

Q2: What are the primary degradation pathways I should be aware of?

A2: The degradation of this compound can be categorized into three main pathways: oxidation, hydrolysis, and photodegradation. These processes are often accelerated by factors like heat and the presence of certain excipients.[9][10]

  • Oxidative Degradation: This is one of the most common degradation routes.[7] The tertiary amine is readily oxidized, typically by atmospheric oxygen or residual peroxides in solvents, to form the corresponding N-oxide . This introduces a +16 Da mass shift, which is a key diagnostic feature in mass spectrometry analysis.[11][12]

  • Hydrolytic Degradation: Hydrolysis involves the reaction of the molecule with water.[7] The nitrile group is the primary target.

    • Acid/Base Catalyzed Hydrolysis: In the presence of acid or base, the nitrile group can hydrolyze first to a carboxamide intermediate and then to a carboxylic acid, yielding 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzoic acid .[3][13][14]

    • Acid-Catalyzed Ether Cleavage: While ethers are generally stable, strong acids (like HBr or HI) can protonate the ether oxygen, converting it into a good leaving group and facilitating cleavage of the C-O bond.[15][16] This would result in 2-fluoro-5-hydroxyphenonitrile and 2-(dimethylamino)ethanol .

  • Photodegradation: Exposure to light, particularly UV radiation, can excite the aromatic ring system.[17] This can initiate complex radical reactions, leading to a variety of degradation products and often a visible change in the sample's appearance (e.g., discoloration).[7][18] Oxygen plays a key role in the photodegradation mechanism of many aromatic compounds.[18]

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile hydrolysis_product 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzoic Acid parent->hydrolysis_product Acid/Base, H₂O ether_cleavage_product 2-Fluoro-5-hydroxyphenonitrile parent->ether_cleavage_product Strong Acid (HBr, HI) oxidation_product N-Oxide Degradant (+16 Da) parent->oxidation_product O₂, Peroxides photo_product Complex Mixture of Radical-Derived Products parent->photo_product UV/Visible Light, O₂

Caption: Key degradation pathways of the target molecule.

Troubleshooting Guide
Problem: My LC-MS analysis shows a significant peak with a mass increase of +16 Da, especially in older samples.
  • Probable Cause: This is a classic indicator of N-oxidation . The tertiary dimethylamino group has been oxidized to an N-oxide. This is a very common degradation pathway for molecules containing this functional group.[1][19]

  • Troubleshooting Steps:

    • Confirm the Structure: If possible, use high-resolution mass spectrometry to confirm the elemental composition. Perform MS/MS fragmentation; the fragmentation pattern of the N-oxide will differ from the parent compound.

    • Prevention:

      • Inert Atmosphere: Store solid materials and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[20]

      • Antioxidants: For formulated products, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.[21]

      • Solvent Purity: Ensure solvents are free of peroxides, especially ethers like THF or dioxane.

Problem: After treating my sample with 0.1 M HCl (or 0.1 M NaOH) for a forced degradation study, the parent peak disappears and a new, more polar peak appears.
  • Probable Cause: You are observing hydrolysis of the nitrile group . Under acidic or basic conditions, the -CN group is converted to a -COOH (carboxylic acid) group.[4][22] Carboxylic acids are significantly more polar than nitriles, resulting in earlier elution times on reverse-phase HPLC.

  • Troubleshooting Steps:

    • Verify pH Effects: Analyze a sample in a neutral buffer to confirm that the degradation is indeed pH-dependent.

    • Analytical Method: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from this new, more polar degradant. A gradient elution may be necessary.

    • Prevention:

      • pH Control: Maintain solutions at a neutral or near-neutral pH (pH 5-7) if the molecule's stability profile allows. Avoid strongly acidic or basic buffers in your formulations and analytical mobile phases.

      • Minimize Water Exposure: For long-term storage, keep the compound as a dry solid.[20] If preparing solutions, consider aprotic solvents if the application permits.

Protocols for Prevention and Analysis
Protocol 1: Recommended Storage and Handling Procedures

To ensure the long-term integrity of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, adhere to the following procedures:

  • Solid Storage:

    • Store the solid compound in an amber glass vial to protect it from light.[7]

    • Seal the vial tightly and consider flushing with an inert gas like argon or nitrogen before sealing.

    • Store in a desiccator at the recommended temperature (typically 2-8°C or -20°C) to minimize exposure to moisture and heat.[7]

  • Solution Preparation and Storage:

    • Use high-purity, peroxide-free solvents.

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, use amber vials, purge the headspace with inert gas, and store at low temperatures (-20°C or -80°C).

    • Avoid strong acids, strong bases, and oxidizing agents in the solution matrix unless required for an experiment.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradants and establish a stability-indicating analytical method.[9][23][24] It involves subjecting the compound to harsh conditions to accelerate its decomposition.[25][26]

Objective: To generate likely degradation products and confirm the analytical method can separate them from the parent compound. A good target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[23]

Stress ConditionReagent/ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CNitrile Hydrolysis, Ether Cleavage
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°CNitrile Hydrolysis
Oxidation 3% H₂O₂24 hours at Room TempN-Oxidation
Thermal Dry Heat48 hours at 80°CAcceleration of all pathways
Photolytic ICH Q1B Option 1 or 2Expose to >1.2 million lux hours (visible) and >200 watt hours/m² (UV)Photodegradation

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[23]

  • Stress Sample Preparation:

    • Acid/Base: Mix equal parts of the stock solution with the acid/base reagent (e.g., 1 mL stock + 1 mL 0.2 M HCl to get a final concentration of 0.1 M HCl).

    • Oxidation: Mix the stock solution with the oxidizing agent (e.g., 3% H₂O₂).

    • Thermal/Photolytic: Use the stock solution directly or a solid sample.

  • Incubation: Place the samples under the conditions specified in the table above. Include a control sample (stock solution with no stress reagent) kept at room temperature or refrigerated.

  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all samples (stressed, control) by a suitable stability-indicating method, typically HPLC-UV/MS.

  • Evaluation: Compare the chromatograms. Look for new peaks (degradants) and a decrease in the parent peak area. Use mass spectrometry to identify the mass of the degradants and propose structures.

Caption: Workflow for a forced degradation study.

References
  • Biofargo. (2024, August 30).
  • Pharmaguideline.
  • Imada, Y., et al. (2008). Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. Organic Letters.
  • Wikipedia. Ether cleavage.
  • Onyx scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • Chemistry Steps. Reactions of Ethers-Ether Cleavage.
  • Scribd. EXP13 Hydrolysis of Benzonitrile.
  • PubMed. (2013). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Creative Biolabs.
  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Fiveable. Ether Cleavage Definition.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • FTLOScience. (2022, November 26).
  • Canonica, S., et al. (1995). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology.
  • Google Patents. Process for the oxidation of tertiary amines to amine oxides.
  • ResearchGate. (2021). Oxidation of primary, secondary and tertiary amines.
  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010, October 9).
  • Pearson.
  • Latch, D. E., et al. (2003). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology.
  • Gasteiger, J. (Ed.). (2012). Handbook of Chemoinformatics: From Data to Knowledge in 4 Volumes. Wiley-VCH.
  • Slideshare.
  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • Infinity Learn. Hydrolysis of benzonitrile gives.
  • Semantic Scholar.
  • PubMed. (2017).
  • The Royal Society of Chemistry. (2016).
  • ACS Publications. (2021).
  • BLDpharm. 5-(2-(Dimethylamino)ethoxy)-2-fluorobenzonitrile.
  • Biomall. 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, 25mg.
  • ChemicalBook. 2-(2-(Dimethylamino)ethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis.
  • AccelaChem. 3-[2-(dimethylamino)ethoxy]benzonitrile.
  • ChemicalBook. 2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile.
  • FULIR. (2022).

Sources

Overcoming poor solubility of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No. 1864062-45-2). This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile poorly soluble in neutral aqueous buffers?

A: The solubility of this compound is dictated by its molecular structure. It possesses a largely non-polar benzonitrile core, and the fluorine atom further increases its lipophilicity ("grease-ball" character), driving its poor water solubility.[1] However, the key to its handling lies in the tertiary dimethylamino group (-N(CH3)2). This group is a weak base.[2][3] In neutral or basic aqueous solutions (pH ≈ 7 or higher), this amine is in its neutral, non-ionized "free base" form, which is hydrophobic and does not readily dissolve in water.

Q2: What is the best solvent for creating an initial high-concentration stock solution?

A: For creating a primary stock solution, polar aprotic solvents are highly recommended.

  • Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its strong solubilizing power for a wide range of organic molecules.[4][5]

  • N,N-Dimethylformamide (DMF) is a suitable alternative.

It is crucial to use anhydrous-grade solvents to prevent the introduction of water, which could prematurely limit solubility. A general starting point for a stock solution is 10-50 mM, but this should be empirically determined.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). What is happening and how do I prevent it?

A: This is a classic problem known as "antisolvent precipitation."[1] Your compound is soluble in 100% DMSO but crashes out of solution when the DMSO is diluted into an aqueous buffer where the compound is inherently insoluble. The final concentration of DMSO in your assay is too low to keep the compound dissolved.

Primary Solution: pH Adjustment. The most robust solution for this specific molecule is to protonate the basic dimethylamino group. By lowering the pH of your aqueous buffer, you convert the amine into its corresponding ammonium salt (-NH+(CH3)2). This salt is charged, polar, and significantly more water-soluble.[6][7]

See Protocol 2 for a detailed, step-by-step guide.

Q4: How do I correctly perform pH-based solubilization for my experiments?

A: The key is to prepare your aqueous buffer at an acidic pH before adding the compound. The general rule for basic amines is to adjust the pH to at least two units below the compound's pKa.[8] While the exact pKa of this compound is not published, a target pH of 4.0-5.0 is a safe and effective starting point for most tertiary amines.

Workflow:

  • Prepare your desired buffer (e.g., citrate, acetate) at the target acidic pH (e.g., 4.5).

  • Directly weigh and dissolve the solid 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile into the acidic buffer.

  • Alternatively, add a small volume of a concentrated DMSO stock solution to the acidic buffer with vigorous vortexing. The protonation should occur rapidly, keeping the compound in solution.

This method creates a fully aqueous solution, minimizing the concentration of organic co-solvents that could interfere with biological assays.[9]

Q5: My experiment is sensitive to low pH. Are there alternative methods to improve aqueous compatibility?

A: Yes. If acidic conditions are not viable for your experimental system, you can employ co-solvents or other formulation strategies. These methods aim to increase the "organic character" of the final aqueous solution to prevent the compound from precipitating.

  • Co-solvents: The goal is to maintain a higher final concentration of an organic solvent in your assay. Besides DMSO, other water-miscible solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used.[4][][11] You must determine the maximum percentage of the co-solvent that your assay can tolerate without artifacts.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[12][13] This is a common technique in drug formulation.[14]

See Protocol 3 for a guide on using co-solvents.

Troubleshooting Workflows & Protocols

Mechanism of pH-Dependent Solubility

The fundamental principle for solubilizing this compound is the acid-base equilibrium of the dimethylamino group. The diagram below illustrates how lowering the pH shifts the equilibrium toward the protonated, water-soluble form.

G cluster_0 High pH (e.g., > 7.0) cluster_1 Low pH (e.g., < 5.0) A Free Base Form R-N(CH₃)₂ B Poorly Water-Soluble (Precipitates in Aqueous Buffer) A->B Dominant Species C Protonated Salt Form R-N⁺H(CH₃)₂ A->C  + H⁺  - H⁺ D Highly Water-Soluble (Dissolves in Aqueous Buffer) C->D Dominant Species caption Fig 1. pH effect on amine solubility.

Caption: Fig 1. pH effect on amine solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for creating a primary stock in an organic solvent.

  • Preparation: Tare a sterile, amber glass vial or microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh the desired amount of solid 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous-grade DMSO or DMF to achieve the target concentration (e.g., for a 10 mM stock of a compound with MW 208.23, add 1 mL DMSO per 2.08 mg).

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 30-40°C water bath or brief sonication can be applied.[9]

  • Verification: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubilization via pH Adjustment

This is the recommended method for preparing aqueous working solutions for most biological assays.

  • Buffer Preparation: Prepare an appropriate aqueous buffer (e.g., 50 mM sodium citrate) and adjust its pH to a value between 4.0 and 5.0 using HCl.

  • Solubility Test (Optional but Recommended): Before preparing a large batch, test the solubility. Add a small, known amount of the solid compound to a defined volume of the acidic buffer and vortex. Visually confirm dissolution.

  • Preparation of Working Solution:

    • Method A (Direct Dissolution): Directly weigh the solid compound and dissolve it in the required volume of the pre-adjusted acidic buffer to make your final concentration.

    • Method B (Dilution from Stock): Add a small aliquot of your DMSO stock solution (from Protocol 1) to a larger volume of the acidic buffer. The final DMSO concentration should be kept to a minimum (ideally <0.5%) to avoid artifacts.[5] For example, add 5 µL of a 10 mM stock to 995 µL of acidic buffer for a 50 µM final concentration with 0.5% DMSO.

  • Final pH Check: After dissolution, check the pH of the final solution. The compound itself is basic and may slightly raise the pH. If necessary, add a small drop of dilute HCl to readjust it back to the target range.

  • Sterilization: If required, sterile-filter the final aqueous solution through a 0.22 µm filter compatible with acidic solutions (e.g., PVDF or PES).

Troubleshooting Flowchart for Solubility Issues

If you encounter precipitation or incomplete dissolution, follow this logical workflow.

Caption: Fig 2. Stepwise troubleshooting guide.

Protocol 3: Using Co-solvents for Improved Aqueous Compatibility

Use this method when acidic conditions must be avoided.

  • Determine Assay Tolerance: First, run a vehicle control experiment to determine the maximum percentage of the chosen co-solvent (e.g., DMSO, ethanol) that does not affect your experimental results. For cell-based assays, this is often below 1% and frequently as low as 0.1%.

  • Calculate Required Stock Concentration: Based on the tolerance limit, calculate the minimum concentration your stock solution must be.

    • Example: If your assay tolerates 0.5% DMSO and your desired final compound concentration is 10 µM, you need a stock solution of at least 2 mM (10 µM / 0.005 = 2000 µM or 2 mM).

  • Prepare Stock: Make a stock solution in your chosen co-solvent at the concentration calculated in Step 2 (see Protocol 1).

  • Prepare Working Solution: Add the co-solvent stock solution to your neutral pH buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent the formation of large, stable precipitates.

  • Intermediate Dilution (Optional): To further reduce precipitation risk, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of co-solvent (e.g., 10% ethanol in buffer), then perform the final dilution into the assay buffer.

Data Summary Tables

Table 1: Qualitative Solubility Profile (Note: This data is inferred from the chemical structure and general principles, as specific experimental data is not publicly available.)

Solvent/Solution TypeRelative PolarityPredicted SolubilityRationale/Notes
Water (pH 7.0)HighInsolubleThe amine group is in its neutral, non-polar free base form.
Aqueous Buffer (pH < 5.0)HighSolubleThe amine is protonated to form a polar, soluble ammonium salt.[6]
DMSO, DMFHigh (Aprotic)SolubleExcellent organic solvents for dissolving a wide range of compounds.[5]
Ethanol, MethanolMedium-HighModerately SolubleMay require heating or sonication for higher concentrations.
Dichloromethane (DCM)LowSolubleGood solubility but not miscible with aqueous solutions.
HexanesVery LowInsolubleThe compound is too polar for highly non-polar aliphatic solvents.

Table 2: Recommended Starting Concentrations & Solvent Limits

ApplicationRecommended Solvent SystemMax Solvent % (Typical)Starting Concentration
Stock Solution Anhydrous DMSO or DMF100%10 - 50 mM
In Vitro Enzyme Assay Acidic Buffer (pH 4-5)< 0.5% DMSO1 nM - 100 µM
Cell-Based Assay Neutral Buffer + Co-solvent< 0.2% DMSO/Ethanol1 nM - 50 µM
Animal Dosing (IV) Acidic Saline or Formulation with PEG 400/SurfactantsVehicle DependentFormulation Dependent

References

  • Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Vertex AI Search. (n.d.). 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. (n.d.). Overcoming poor solubility of 4-Amino-3-(tert-butyl)benzonitrile in reactions - Benchchem.
  • Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize | Homework.Study.com.
  • Vertex AI Search. (n.d.). Isolation (Recovery) of amines - University of Alberta.
  • Vertex AI Search. (n.d.). Overcoming solubility issues with 5-Formyl-2-hydroxybenzonitrile - Benchchem.
  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • Vertex AI Search. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.
  • Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Vertex AI Search. (n.d.). 23.1: Properties of amines - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Co-solvent: Significance and symbolism.
  • Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.

Sources

Technical Support Center: HPLC Method Refinement for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize High-Performance Liquid Chromatography (HPLC) methods for this compound. We will move beyond generic advice to provide in-depth, scientifically grounded solutions to common chromatographic challenges encountered with this specific molecule.

Analyte Profile: Understanding the Challenge

Before troubleshooting, it's critical to understand the physicochemical properties of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (Molecular Formula: C₁₁H₁₃FN₂O)[1]. Its structure presents several key features that directly influence its behavior in reversed-phase HPLC:

  • Basic Tertiary Amine: The dimethylamino group is basic and will be protonated (positively charged) at acidic to neutral pH. This is the primary driver of common issues like peak tailing, as the charged amine can interact strongly and undesirably with the stationary phase[2][3].

  • Polarity: The ether linkage and nitrile group contribute to the molecule's overall polarity. This can lead to poor retention on traditional non-polar stationary phases like C18[4].

  • Aromatic System: The fluorobenzonitrile ring allows for potential π-π interactions with specific stationary phases (e.g., Phenyl or PFP).

These properties necessitate a strategic approach to method development, focusing on controlling ionic interactions and managing retention.

Frequently Asked Questions & Troubleshooting Guides

Q1: My peak for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is broad and tailing significantly. What is causing this and how can I achieve a symmetrical peak?

A1: The Root Cause: Silanol Interactions

Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated dimethylamino group and residual silanol groups on the silica-based stationary phase.[2][3][5] At a typical analytical pH (around 3-7), silanols can be deprotonated (negatively charged), creating strong ionic attractions with the positively charged analyte, which leads to a poor peak shape.

The goal is to minimize these interactions. The following logical workflow can guide your troubleshooting process.

G start Start: Tailing Peak Observed ph_adjust Strategy 1: Mobile Phase pH Control start->ph_adjust Primary Approach column_select Strategy 2: Select Alternative Column start->column_select If pH adjustment is insufficient additive Strategy 3: Use Mobile Phase Additive (Less Common/Modern) start->additive Traditional Approach low_ph Option A: Low pH (2.5-3.5) Suppresses Silanol Ionization ph_adjust->low_ph Most common high_ph Option B: High pH (8-10) Neutralizes Analyte Amine (Requires pH-stable column) ph_adjust->high_ph Alternative endcap_col Use High-Purity, End-Capped Column (e.g., C18, C8) column_select->endcap_col polar_embed_col Use Polar-Embedded or Polar-Endcapped Column column_select->polar_embed_col result Result: Symmetrical Peak low_ph->result high_ph->result endcap_col->result polar_embed_col->result

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Aqueous Stock Buffers:

    • Low pH: Prepare a 0.1% (v/v) solution of formic acid or phosphoric acid in HPLC-grade water. Measure the pH; it should be approximately 2.5-3.0. This is the most recommended starting point as it protonates the analyte while keeping silanols neutral[6][7].

    • High pH: Prepare a 10 mM ammonium bicarbonate or ammonium formate solution and adjust the pH to 9.0 with ammonium hydroxide. Crucially, ensure your HPLC column is stable at high pH [8].

  • Prepare Mobile Phase A: Your chosen aqueous buffer. Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Equilibrate the System: Use a starting condition of 95:5 (Mobile Phase A: Mobile Phase B) and run for at least 10-15 column volumes to ensure the column is fully equilibrated at the new pH.

  • Inject Analyte: Inject your sample and evaluate the peak shape.

  • Compare Results: The peak tailing factor should be significantly reduced (ideally < 1.5) at the optimized pH.

Q2: I have poor retention of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile; it elutes very close to the solvent front. How can I increase its retention time?

A2: The Root Cause: High Polarity and Insufficient Hydrophobic Interaction

Your analyte is a relatively polar molecule, which limits its hydrophobic interaction with a standard C18 stationary phase, causing it to elute quickly, especially if the mobile phase has a high percentage of organic solvent.[4][9] To increase retention, you must enhance the interaction between the analyte and the stationary phase or use a more suitable stationary phase.

Strategies for Increasing Retention

StrategyMechanism of ActionRecommended ActionConsiderations
Reduce Organic Modifier Increases the polarity of the mobile phase, forcing the analyte to interact more with the non-polar stationary phase.[10][11]Decrease the percentage of acetonitrile/methanol in your mobile phase. If using a gradient, make the initial conditions more aqueous (e.g., 95-100% aqueous).Ensure your column is stable in highly aqueous conditions (>95% water) to avoid "phase collapse." Use a column specifically designed for aqueous stability (e.g., AQ-type, polar-endcapped)[9][12].
Increase Mobile Phase pH At a pH well above the analyte's pKa, the basic amine group is deprotonated (neutral). This makes the overall molecule less polar and more hydrophobic, increasing its affinity for the C18 phase.[13][14]Use a buffered mobile phase at pH 9-10.Requires a high-pH stable column. This strategy also significantly improves peak shape by eliminating ionic interactions[8][15].
Change Stationary Phase Utilize a column with alternative retention mechanisms that better suit the analyte's properties.Switch to a Phenyl or Pentafluorophenyl (PFP) column to promote π-π interactions with the analyte's aromatic ring[16].Phenyl phases often provide unique selectivity for aromatic and fluorinated compounds compared to standard alkyl phases.
Consider HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase and a high-organic mobile phase to retain polar compounds.[17]Use a HILIC column (e.g., bare silica, amide, or diol) with a mobile phase like 90:10 Acetonitrile:Aqueous Buffer.Elution order is reversed (most polar compounds are retained longer). Requires careful equilibration.
Q3: I am struggling to separate my target compound from a closely eluting impurity. How can I improve the resolution?

A3: The Root Cause: Insufficient Selectivity

Resolution is a function of efficiency, retention, and selectivity. When peaks are close, the primary factor to adjust is selectivity (α) , which describes the ability of the chromatographic system to distinguish between two analytes. Minor adjustments to the organic modifier percentage are unlikely to resolve co-eluting peaks; a change in the fundamental chemistry of the separation is needed.

G start Start: Poor Resolution (Co-elution) change_solvent Change Organic Modifier (ACN vs. MeOH) start->change_solvent Easiest to test change_ph Adjust Mobile Phase pH start->change_ph Powerful for ionizable compounds change_column Change Stationary Phase (e.g., C18 -> Phenyl/PFP) start->change_column Most impactful change result Result: Improved Resolution (α > 1.1) change_solvent->result change_ph->result change_column->result

Caption: Logical flow for improving chromatographic selectivity.

Experimental Protocol: Systematically Altering Selectivity

  • Change the Organic Modifier: If you are using acetonitrile, prepare an equivalent mobile phase using methanol. Acetonitrile and methanol have different chemical properties (aprotic vs. protic) and will interact differently with your analyte and impurities, often changing the elution order or improving separation[18][19].

  • Perform a pH Screen: The ionization state of your analyte and any ionizable impurities is highly dependent on pH.[6][13] A change in pH can dramatically alter their relative retention times.

    • Test your current method at three different pH values: e.g., pH 3.0 (0.1% formic acid), pH 5.0 (10 mM ammonium acetate), and pH 9.0 (10 mM ammonium bicarbonate, on a suitable column).

    • This systematic screen will quickly reveal if pH is a powerful tool for achieving the desired separation.

  • Test an Orthogonal Column Chemistry: If the above steps fail, the interaction mechanism with the stationary phase needs to be changed.

    • If you are using a C18 column (hydrophobic interactions), switch to a Phenyl-Hexyl or PFP (pentafluorophenyl) column.

    • These columns introduce alternative interactions like π-π and dipole-dipole forces, which are highly effective for separating aromatic and fluorinated compounds like yours[16].

By systematically evaluating these three key parameters—organic modifier, pH, and stationary phase—you can effectively manipulate selectivity to resolve even challenging co-elutions.

References

  • Vertex AI Search. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.
  • Herbert, N.R., Ebdon, D., & Gairloch, E. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Poster presented at HPLC 2001, Maastricht, Netherlands.
  • Phenomenex, Inc. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
  • Hawach Scientific. (2023, October 23). Chromatographic Mode of an R-P HPLC Column.
  • Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.
  • Biomall. (n.d.). 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, 25mg.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Analytical Sciences Digital Library.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • BLDpharm. (n.d.). 5-(2-(Dimethylamino)ethoxy)-2-fluorobenzonitrile.

Sources

Technical Support Center: Scaling the Synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for scalability and robustness.

Part 1: Synthesis & Reaction Optimization (FAQs)

The synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is typically achieved via a Williamson ether synthesis. This involves the reaction of 5-hydroxy-2-fluorobenzonitrile with an alkylating agent, 2-(dimethylamino)ethyl chloride, in the presence of a base. While straightforward in principle, several factors can dramatically impact yield, purity, and scalability.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue that can often be traced back to one of three areas: inefficient deprotonation of the starting phenol, suboptimal nucleophilic attack, or competing side reactions.

  • Ineffective Deprotonation: The reaction begins with the formation of a phenoxide ion, which is the active nucleophile. If the base is not strong enough or if it's hindered, this initial step will be the rate-limiting factor. Consider the strength of your base (see Table 1). Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this, but requires careful handling. Weaker bases like potassium carbonate (K₂CO₃) require higher temperatures or longer reaction times.

  • Poor Nucleophilicity: The solvent choice is critical. Polar aprotic solvents like DMF or DMSO are excellent because they solvate the cation (e.g., Na⁺ or K⁺) associated with the phenoxide, leaving the oxygen anion "naked" and highly nucleophilic. Protic solvents (e.g., ethanol, water) will hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.

  • Side Reactions: The primary competing reaction is elimination (E2) of the alkyl halide, especially with strong bases.[1][2] While 2-(dimethylamino)ethyl chloride is a primary halide, which favors the desired Sₙ2 reaction, high temperatures can promote elimination. Another possibility is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen, though this is generally less favored.

Q2: I am observing an unexpected byproduct with a similar mass to my product. What could it be?

The most probable culprits are isomers or products of side reactions.

  • C-Alkylation Impurity: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired). The resulting C-alkylated isomer would have the same mass. Its formation can be influenced by the solvent and counter-ion.

  • Quaternary Ammonium Salt: The tertiary amine in the product is nucleophilic and can react with another molecule of 2-(dimethylamino)ethyl chloride, especially if an excess of the alkylating agent is used or at elevated temperatures. This forms a quaternary ammonium salt, which will have a higher molecular weight and be highly polar.

  • Starting Material Impurities: Never underestimate the purity of your starting materials. An impurity in the initial 5-hydroxy-2-fluorobenzonitrile or 2-(dimethylamino)ethyl chloride can carry through the reaction and generate process-related impurities.

Q3: How do I choose the right base and solvent for scaling up?

This choice is a balance of reactivity, cost, safety, and downstream processing considerations.

  • Base Selection: For lab scale, sodium hydride (NaH) in an anhydrous solvent like THF or DMF is highly effective. However, its pyrophoric nature presents significant safety challenges on a larger scale. For pilot and manufacturing scales, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile are often preferred. They are easier to handle, though they may require higher reaction temperatures and longer reaction times.

  • Solvent Selection: While DMSO is an excellent solvent for this reaction, its high boiling point (189 °C) can make it difficult to remove during work-up. DMF (b.p. 153 °C) is a common choice, but can decompose at high temperatures in the presence of strong bases. Acetonitrile (b.p. 82 °C) is easier to remove but may require higher pressures to reach desired reaction temperatures.

Solvent Boiling Point (°C) Dielectric Constant Key Considerations
N,N-Dimethylformamide (DMF)15337Excellent solubility for reactants; can decompose at high temps.
Dimethyl sulfoxide (DMSO)18947High reactivity; difficult to remove; hygroscopic.[3]
Acetonitrile8238Easier to remove; may require sealed vessel for higher temps.
Tetrahydrofuran (THF)667.6Good for NaH reactions; lower boiling point limits reaction temp.
Base pKa of Conjugate Acid Typical Conditions Scale-Up Considerations
Sodium Hydride (NaH)~350 °C to RTHighly reactive, pyrophoric; requires strict anhydrous conditions and specialized handling.
Potassium Carbonate (K₂CO₃)10.380-120 °CSafer, cheaper, and easier to handle; requires higher temperatures.[4]
Cesium Carbonate (Cs₂CO₃)10.360-100 °CMore reactive than K₂CO₃ allowing lower temps, but significantly more expensive.
Potassium tert-butoxide~19RT to 60 °CStrong, but sterically hindered; can favor elimination side reactions.[2]

Part 2: Work-up & Purification Troubleshooting

Q4: My product seems to be sticking to the silica gel during column chromatography. How can I improve recovery?

The dimethylamino group in your product is basic and will interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing and poor recovery.

  • Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for your stationary phase. Alternatively, reversed-phase chromatography (C18) is an excellent option if your product is sufficiently non-polar.

  • Avoid Chromatography: The best solution is often to develop a process that avoids chromatography altogether. Focus on developing a robust crystallization or acid-base extraction procedure.

Q5: What is the most effective, scalable method for purifying the final product?

For large-scale production, crystallization is almost always preferred over chromatography.

  • Acid-Base Extraction: First, perform an aqueous work-up. The basicity of your product can be used to your advantage. Dissolve the crude material in a non-polar organic solvent like methyl tert-butyl ether (MTBE) or toluene. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic organic impurities behind.

  • Back Extraction: Separate the layers, and then basify the aqueous layer with a base like NaOH or K₂CO₃ to deprotonate your product, causing it to precipitate or allowing it to be extracted back into a fresh portion of organic solvent.

  • Crystallization: Concentrate the organic layer containing the purified free-base. Perform a solvent screen to find a suitable system for crystallization. A common approach is to dissolve the product in a good solvent (e.g., isopropanol, ethyl acetate) and then add an anti-solvent (e.g., heptane, hexanes) until turbidity is observed, then cool slowly.

Part 3: Scale-Up Considerations & Process Flow

Scaling up a reaction introduces new challenges related to heat transfer, mass transfer, and safety.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_final Final Product RM Raw Materials (5-hydroxy-2-fluorobenzonitrile, 2-(dimethylamino)ethyl chloride) QC1 Incoming QC RM->QC1 Base Base & Solvent (e.g., K2CO3, DMF) Base->QC1 Reactor Reactor Charging & Inerting (N2) QC1->Reactor Reaction Controlled Heating & Reaction Monitoring (IPC) Reactor->Reaction Heat Quench Reaction Quench (e.g., Water) Reaction->Quench Cool & Transfer Extraction Aqueous Work-up & Phase Separation Quench->Extraction Crystallization Crystallization / Isolation Extraction->Crystallization Drying Product Drying Crystallization->Drying FP Final Product Drying->FP QC2 Final QC (Purity, Identity, Residuals) FP->QC2 Packaging Packaging & Release QC2->Packaging

Q6: The reaction worked perfectly at 10g scale, but failed in a 1L reactor. Why?

This is a classic scale-up issue related to heat and mass transfer.

  • Heat Transfer: A 100mL round-bottom flask has a very high surface-area-to-volume ratio, allowing for efficient heating and cooling. A 1L reactor has a much lower ratio. An exothermic event that is easily controlled on a small scale can lead to a dangerous thermal runaway in a large reactor. Conversely, it takes much longer to heat the larger volume to the target temperature, potentially affecting the reaction profile.

  • Mixing Efficiency: Stirring in a flask is very different from stirring in a reactor with a specific impeller design. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. For instance, if the base is not well-dispersed, it can lead to elimination byproducts.

  • Reagent Addition Rate: On a small scale, reagents are often added all at once. On a larger scale, controlled addition of the alkylating agent or a solution of the base is critical to manage any exotherms and maintain a consistent reaction profile.

Part 4: Analytical & Quality Control

Robust analytical methods are essential for process control and final product release.[5][6]

Q7: What analytical techniques are essential for monitoring this process?

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method. A simple gradient method can be developed to track the disappearance of the 5-hydroxy-2-fluorobenzonitrile starting material and the appearance of the product. This allows you to determine reaction completion accurately.

  • Final Product QC:

    • HPLC: For purity analysis and reporting the area percent of the main peak.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and identify any impurities.[7]

    • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR are required for definitive structural confirmation of the final product and for characterizing any unknown impurities isolated during development.

    • Residual Solvent Analysis: Gas Chromatography (GC) with a headspace autosampler is used to quantify the amount of residual solvents (e.g., DMF, heptane) in the final product to ensure they are below pharmacopoeial limits.

Troubleshooting_Tree

Part 5: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Potassium Carbonate Method)
  • Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature probe, add 5-hydroxy-2-fluorobenzonitrile (1.0 eq).

  • Solvent and Base: Add N,N-Dimethylformamide (DMF, 5-10 volumes) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq).

  • Inerting: Purge the flask with nitrogen for 15 minutes.

  • Heating: Heat the slurry to 80-90 °C with vigorous stirring.

  • Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) portion-wise over 30 minutes. Note: Using the hydrochloride salt is common; the excess base will neutralize the HCl and generate the free base in situ.

  • Reaction: Maintain the temperature at 80-90 °C and monitor the reaction by HPLC every 2 hours until the starting material is <1% remaining.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into water (20 volumes) and stir.

    • Extract the aqueous slurry with ethyl acetate or MTBE (3 x 10 volumes).

    • Combine the organic layers and wash with brine (1 x 10 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product from Protocol 1 in MTBE (10 volumes).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (2 x 5 volumes). The product will move to the aqueous layer.

  • Organic Impurity Removal: Discard the organic (MTBE) layer, which contains non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is >12. The product should precipitate or form an oil.

  • Back Extraction: Extract the basic aqueous layer with fresh MTBE (3 x 10 volumes).

  • Final Wash & Dry: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo to yield the purified product, which can then be crystallized.

References

  • Homework.Study.com. (n.d.). Why doesn't the Williamson ether synthesis work for benzene rings? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. Retrieved from [Link]

  • Google Patents. (2006). WO 2006/011696 A1.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-dimethylamino-2-nitrobenzonitrile. Retrieved from [Link]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • G.A. Cowie, et al. (n.d.). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison for the purity validation of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis, utilizing Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol grounded in authoritative standards, and compare the performance of qNMR against alternative analytical techniques, supported by experimental data paradigms.

The Imperative for Accurate Purity Determination

In drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. For a compound like 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, even minute impurities can influence downstream reaction yields, introduce toxicological risks, or affect the stability of the final product. Therefore, employing an analytical method that is both accurate and reliable is paramount. Quantitative NMR (qNMR) has emerged as a powerful primary method for this purpose, offering distinct advantages over traditional chromatographic techniques.[1][2]

The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This allows for the direct measurement of a substance's purity against a certified internal standard, without the need for a reference standard of the analyte itself—a significant advantage when analyzing novel or proprietary compounds.[5][6]

The qNMR Method: A Self-Validating System

A robust analytical method must be a self-validating system. This means the protocol itself incorporates checks and balances to ensure the data generated is accurate and reliable. Our approach to validating 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile purity is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[7][8]

Foundational Choices: Solvent and Internal Standard

Causality Behind the Choice: The selection of the deuterated solvent and the internal standard is the bedrock of a successful qNMR experiment. The primary criteria are:

  • Solubility: Both the analyte and the internal standard must be fully dissolved to form a true solution.[9] Incomplete dissolution is a primary source of error.

  • Signal Resolution: The chosen solvent must not have signals that obscure the analyte or standard peaks. More importantly, the signals from the analyte and the internal standard selected for quantification must be baseline-resolved from each other and any impurities.[10]

  • Chemical Inertness: The standard must not react with the analyte, the solvent, or trace moisture.[11]

For 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, Deuterated Chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for this class of organic compounds. As an internal standard, Maleic Acid is an excellent choice. It is non-volatile, stable, highly pure, and possesses two olefinic protons that appear as a sharp singlet far downfield (around 6.3 ppm), well away from the aromatic and aliphatic signals of the analyte.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol is designed to be compliant with the principles of analytical method validation.

Workflow Overview

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Analysis weigh_analyte Accurately weigh Analyte (Am) dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Standard (Std) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire Spectrum (Quantitative Parameters) shim->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Signals (Ia & Istd) phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: High-level workflow for qNMR purity analysis.

Step-by-Step Methodology
  • Precision Weighing: Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (the analyte, m_a) into a clean, dry vial.[5][12] Record the exact weight.

  • Standard Addition: To the same vial, add approximately 5-10 mg of a certified reference material (CRM) internal standard, such as Maleic Acid (m_std).[13] Record the exact weight. The goal is a molar ratio near 1:1 to minimize integration errors.[11]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Ensure complete dissolution by vortex mixing. A true, homogenous solution is critical for accuracy.[9]

  • Transfer: Carefully transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Lock and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification. The most critical parameter is the relaxation delay (D1) . It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both analyte and standard).[14] A conservative D1 of 30-60 seconds is often sufficient.

    • Collect a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing:

    • Apply Fourier transformation, followed by careful manual phasing and baseline correction to the spectrum. Automated routines may not be sufficient for high-accuracy quantification.[15]

    • Integrate the selected, well-resolved signals. For the analyte, the doublet of doublets corresponding to the proton at position 6 of the benzene ring (around 7.2-7.4 ppm) is a good candidate. For the Maleic Acid standard, integrate the singlet for the two olefinic protons (~6.3 ppm).

Purity Calculation

The purity of the analyte (P_a) is calculated using the following formula, which directly relates the integral values to the molar quantities of the substances.[3]

Purity Formula: P_a (%) = (I_a / N_a) * (N_std / I_std) * (M_a / m_a) * (m_std / M_std) * P_std

Where:

Parameter Description
Ia Integral of the selected analyte signal
Istd Integral of the selected standard signal
Na Number of protons giving rise to the analyte signal (e.g., 1H)
Nstd Number of protons giving rise to the standard signal (e.g., 2H for Maleic Acid)
ma Mass of the analyte
mstd Mass of the internal standard
Ma Molar mass of the analyte (208.23 g/mol )
Mstd Molar mass of the internal standard (116.07 g/mol for Maleic Acid)

| Pstd | Certified purity of the internal standard (e.g., 99.95%) |

Method Validation: Grounding in ICH Q2(R2) Guidelines

To prove the method is fit for purpose, key validation parameters must be assessed according to ICH guidelines.[16][17]

ICH_Validation center_node Fit-for-Purpose Analytical Method specificity Specificity center_node->specificity Discriminates Analyte accuracy Accuracy center_node->accuracy Closeness to True Value precision Precision center_node->precision Agreement of Replicates linearity Linearity & Range center_node->linearity Proportional Response robustness Robustness center_node->robustness Resists Small Variations specificity->accuracy precision->accuracy linearity->accuracy

Caption: Interrelation of core analytical validation parameters.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[18] In qNMR, this is demonstrated by the absence of overlapping signals between the analyte, internal standard, solvent, and potential impurities (e.g., residual synthesis solvents or starting materials).

  • Accuracy: This measures the closeness of the results to the true value. It can be determined by analyzing a sample of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile with a known, high purity (e.g., a separately characterized batch) and comparing the qNMR result to the known value.

  • Precision: This expresses the closeness of agreement among a series of measurements. It is assessed at two levels:

    • Repeatability: Analyzing replicate samples during the same session, by the same analyst, on the same instrument. A relative standard deviation (RSD) of ≤1% is typically acceptable.[19]

    • Intermediate Precision: Replicating the experiment on different days, with different analysts, or on different instruments to assess variability.

  • Linearity and Range: This is the ability to obtain results that are directly proportional to the concentration of the analyte. For qNMR, this is an inherent property. Linearity can be confirmed by preparing samples with varying analyte-to-standard mass ratios and plotting the measured integral ratio against the mass ratio. The method should be linear over a range (e.g., 70-130% of the target concentration) with a correlation coefficient (R²) > 0.999.

Comparative Analysis: qNMR vs. Other Techniques

While qNMR is a powerful tool, it is essential to understand its performance relative to other common analytical methods like High-Performance Liquid Chromatography (HPLC).[4]

FeatureQuantitative NMR (qNMR) HPLC (with UV detection)
Principle Signal integral is proportional to the number of nuclei.[3]Measures absorbance of UV light by chromophores after separation.
Reference Standard Requires a certified internal standard, which can be structurally unrelated to the analyte.[10]Requires a specific, high-purity reference standard of the analyte itself for accurate quantification.
Quantification Primary, direct method. Can provide an absolute purity value in a single experiment.[20]Relative method. Purity is often reported as "% area," which may not reflect true mass purity if impurities have different response factors.
Sample Throughput Lower. Requires longer experiment times due to relaxation delays.Higher. Typical run times are 15-30 minutes per sample.
Destructive? No, the sample can be fully recovered if needed.[20]Yes, the sample is consumed during the analysis.
Detection Detects all soluble, NMR-active species (protons), including water and residual solvents.[1]Only detects compounds with a UV chromophore. Non-UV active impurities are invisible.
Sensitivity Lower. Typically requires mg quantities of sample. Best for quantifying components >0.1%.Higher. Can detect trace impurities at ppm levels.

Conclusion

For the validation of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile purity, quantitative ¹H NMR is a superior primary method for establishing an absolute purity value . Its ability to quantify without a specific reference standard of the analyte makes it invaluable, especially during process development.[6] It provides a direct, unambiguous measure of the main component, accounting for "NMR-silent" impurities (like inorganic salts) when calculated against a certified standard.

While HPLC offers higher sensitivity for trace impurity profiling, it can overestimate purity if not all impurities are accounted for or if their response factors differ from the main analyte.[4] The most robust quality control strategy often involves an orthogonal approach : using qNMR to assign the absolute purity of a reference standard and the bulk material, and using a validated, stability-indicating HPLC method to profile and control trace impurities. This dual strategy leverages the strengths of both techniques, ensuring the highest level of scientific integrity and product quality.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. [Link]

  • qNMR: top tips for optimised sample prep - Manufacturing Chemist. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH releases draft guidelines on analytical method development - RAPS. [Link]

  • Purity by Absolute qNMR Instructions - University of Wisconsin-Madison. [Link]

  • How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure. [Link]

  • 2.1: How do I choose a reference standard for my Q-NMR analysis? - Chemistry LibreTexts. [Link]

  • Certified reference materials for quantitative NMR - Separation Science. [Link]

  • Analytical method validation: A brief review - The Pharma Innovation. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? - Progress. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals - IVT Network. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - IVT Network. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous analytical scrutiny. For key intermediates like 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, the assurance of purity, potency, and consistency is paramount. This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More critically, it delineates the process of cross-validation, a crucial step when multiple analytical methods are employed across a product's lifecycle.[1][2]

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[3][4] When different analytical methods are used to test the same substance, for instance, during process development and later for quality control, a cross-validation study is essential to ensure that the results are comparable and reliable.[1][5] This guide will walk through the principles, protocols, and comparative data for the analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, providing researchers, scientists, and drug development professionals with a comprehensive framework for establishing analytical method equivalency.

Methodologies Under Comparison: HPLC-UV vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte.[6][7] 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a moderately polar, semi-volatile organic molecule, making it amenable to analysis by both HPLC and GC-MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in the pharmaceutical industry, ideal for non-volatile and thermally unstable compounds.[6][8] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[7] For the target compound, a reversed-phase HPLC method is most appropriate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It offers high separation efficiency and provides structural information through mass spectral data, which is invaluable for impurity identification.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile by HPLC-UV and GC-MS.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Run Time: 20 minutes.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column with a 5% phenyl polysilphenylene-siloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in ethyl acetate to a final concentration of approximately 100 µg/mL.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).[10]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Mass Range: m/z 40-500.[9]

Cross-Validation Protocol

The cross-validation of the HPLC-UV and GC-MS methods will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13] The objective is to demonstrate that both methods provide equivalent results for the assay of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Cross-Validation Experimental Workflow

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance data from the cross-validation study. The acceptance criteria are based on typical requirements for pharmaceutical intermediates.

Table 1: Accuracy
Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80%99.5100.298.0 - 102.0%
100%100.199.898.0 - 102.0%
120%100.8101.198.0 - 102.0%
Table 2: Precision (Repeatability)
ParameterHPLC-UVGC-MSAcceptance Criteria
Relative Standard Deviation (RSD)0.5%0.7%≤ 2.0%
Table 3: Intermediate Precision
ParameterHPLC-UVGC-MSAcceptance Criteria
RSD (Different Day, Different Analyst)0.8%1.1%≤ 3.0%
Table 4: Linearity
ParameterHPLC-UVGC-MSAcceptance Criteria
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Range (µg/mL)1 - 2001 - 200Defined by application

Discussion and Rationale

The hypothetical data presented demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, and linear for the analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. The results from both methods fall well within the pre-defined acceptance criteria, indicating that they can be used interchangeably for the intended purpose.

  • Causality Behind Experimental Choices:

    • The choice of a C18 column in HPLC provides good retention and separation for moderately polar compounds. The use of a formic acid modifier in the mobile phase helps to achieve sharp peak shapes.

    • In GC-MS, the 5% phenyl polysilphenylene-siloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds. The temperature program is designed to ensure the elution of the analyte in a reasonable time with good peak shape.

    • The selection of accuracy, precision, and linearity as cross-validation parameters is based on ICH guidelines, as these are the most critical performance characteristics for quantitative methods.[14][15][16]

  • Trustworthiness of the Protocol:

    • The cross-validation protocol is designed as a self-validating system. By analyzing the same batch of material with both methods and under varied conditions (different analysts, different days), the protocol inherently challenges the robustness and reliability of each method.[3] The comparison of the data provides a direct measure of the agreement between the two methods.

Visualization of Analytical Workflows

HPLC-UV Analytical Workflow

Caption: Step-by-step workflow for HPLC-UV analysis.

GC-MS Analytical Workflow

Sources

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile vs alternative compounds in neurological research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and its Therapeutic Counterparts in Neurological Research

In the dynamic field of neurological research, the quest for novel therapeutic agents that can effectively target the complex pathologies of neurodegenerative and neurodevelopmental disorders is ever-present. While a multitude of compounds are under investigation, a thorough understanding of their comparative pharmacology, efficacy, and mechanisms of action is crucial for guiding future research and development. This guide provides a comprehensive comparison of several key compounds in neurological research, with a particular focus on alternatives to the less-characterized molecule, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

While 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is available from chemical suppliers, a review of current scientific literature reveals a notable absence of published data regarding its specific applications, mechanism of action, or comparative efficacy in neurological models. Its chemical structure, featuring a benzonitrile moiety and a dimethylaminoethoxy side chain, suggests potential interactions with biological targets relevant to neuroscience. However, without empirical data, its profile remains speculative.

This guide, therefore, pivots to an in-depth analysis of well-characterized alternative compounds that are at the forefront of neurological research. We will dissect the pharmacological profiles of Blarcamesine (ANAVEX®2-73), AF710B (ANAVEX®3-71), Donepezil, and Vortioxetine, providing a robust framework for researchers to evaluate their potential applications.

Section 1: Multi-Targeting Agents for Neurodegenerative Diseases: Blarcamesine and AF710B

Blarcamesine and AF710B represent a modern approach to treating neurodegenerative diseases by engaging multiple cellular pathways to restore homeostasis.

Blarcamesine (ANAVEX®2-73) is an orally available small molecule that activates the sigma-1 receptor (SIGMAR1) and muscarinic acetylcholine M1 receptors.[1][2] The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondria interface, is pivotal in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[3][4][5] Activation of SIGMAR1 by Blarcamesine has been shown to induce autophagy, a cellular process for clearing damaged proteins and organelles, which is often impaired in neurodegenerative conditions like Alzheimer's disease.[1] Preclinical studies have demonstrated its neuroprotective, anti-amnesic, anticonvulsant, and antidepressant properties.[6][7]

AF710B (ANAVEX®3-71) is another promising compound that acts as a selective allosteric M1 muscarinic and sigma-1 receptor agonist.[8] Its dual mechanism is designed to not only enhance cognitive function through M1 receptor activation but also to confer neuroprotection via the sigma-1 receptor.[9] Preclinical research in animal models of Alzheimer's disease has shown that AF710B can attenuate cognitive deficits and reduce the pathological hallmarks of the disease, including amyloid plaques and neurofibrillary tangles.[10][11]

Comparative Mechanism of Action: Blarcamesine vs. AF710B

While both compounds target sigma-1 and M1 muscarinic receptors, their specific binding characteristics and downstream effects may differ. Blarcamesine is described as a sigma-1 receptor agonist and a muscarinic receptor agonist.[2][7] In contrast, AF710B is characterized as a selective allosteric M1 muscarinic receptor agonist and a sigma-1 receptor agonist.[8] This allosteric modulation of the M1 receptor by AF710B could offer a more nuanced and potentially safer activation profile compared to a direct orthosteric agonist.

cluster_Blarcamesine Blarcamesine (ANAVEX®2-73) Pathway cluster_AF710B AF710B (ANAVEX®3-71) Pathway Blarcamesine Blarcamesine SIGMAR1_B Sigma-1 Receptor (SIGMAR1) Blarcamesine->SIGMAR1_B Agonist M1R_B Muscarinic M1 Receptor Blarcamesine->M1R_B Agonist ER_Stress_B ↓ ER Stress SIGMAR1_B->ER_Stress_B Autophagy_B ↑ Autophagy SIGMAR1_B->Autophagy_B Neuroprotection_B ↑ Neuroprotection SIGMAR1_B->Neuroprotection_B Cognition_B ↑ Cognitive Function M1R_B->Cognition_B AF710B AF710B SIGMAR1_A Sigma-1 Receptor (SIGMAR1) AF710B->SIGMAR1_A Agonist M1R_A Muscarinic M1 Receptor AF710B->M1R_A Allosteric Agonist Neuroinflammation_A ↓ Neuroinflammation SIGMAR1_A->Neuroinflammation_A Amyloid_Pathology_A ↓ Amyloid & Tau Pathology SIGMAR1_A->Amyloid_Pathology_A Synaptic_Plasticity_A ↑ Synaptic Plasticity M1R_A->Synaptic_Plasticity_A Cognition_A ↑ Cognitive Function M1R_A->Cognition_A

Caption: Signaling pathways of Blarcamesine and AF710B.

Clinical Evidence

Blarcamesine has undergone several clinical trials for various neurological disorders. It has completed a Phase 2a and a Phase 2b/3 clinical trial for Alzheimer's disease, a Phase 2 proof-of-concept study in Parkinson's disease dementia, and both Phase 2 and Phase 3 studies in adult patients with Rett syndrome.[6][12] While a Phase 2/3 trial in children with Rett syndrome did not meet its primary endpoint, improvements in behavior were observed.[13] In a 48-week Phase 2 extension study for Parkinson's disease dementia, patients on Blarcamesine showed consistent improvement in clinical symptoms.[6]

AF710B is in earlier stages of clinical development but has shown robust, long-lasting disease-modifying properties in preclinical models, including a transgenic rat model of Alzheimer's disease.[8]

CompoundIndicationPhase of DevelopmentKey Findings
Blarcamesine Alzheimer's DiseasePhase 2b/3 CompletedShowed statistically significant improvements in cognitive and functional measures.[12][14]
Parkinson's Disease DementiaPhase 2 CompletedDemonstrated consistent improvement in clinical symptoms over 48 weeks.[6]
Rett Syndrome (Adults)Phase 3 CompletedLed to behavioral improvements.[13]
AF710B Alzheimer's DiseasePreclinicalReverted cognitive deficits and reduced amyloid pathology in animal models.[8]

Section 2: Established Therapeutics: Donepezil and Vortioxetine

Donepezil and Vortioxetine are approved drugs with well-understood mechanisms of action, serving as important benchmarks in neurological research.

Donepezil , marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[15] It is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[16][17] By increasing the levels of acetylcholine in the brain, Donepezil can lead to modest improvements in cognitive function and daily activities in patients with Alzheimer's.[18] Interestingly, beyond its primary mechanism, Donepezil also acts as a potent agonist of the sigma-1 receptor, which may contribute to its neuroprotective effects.[15][19]

Vortioxetine (Brintellix®, Trintellix®) is a multimodal antidepressant that acts primarily as a serotonin reuptake inhibitor but also modulates several serotonin receptors.[20] It is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[21] This complex pharmacology is thought to contribute to its efficacy in treating major depressive disorder and its potential pro-cognitive effects.[22][23] Recent research suggests that Vortioxetine may also have neuroprotective and anti-inflammatory properties, making it a compound of interest for post-stroke recovery and other neurological conditions.[24]

Comparative Mechanism of Action: Donepezil vs. Vortioxetine

The primary mechanisms of these two drugs are distinct. Donepezil targets the cholinergic system, while Vortioxetine primarily modulates the serotonergic system. However, both have secondary mechanisms that may contribute to their broader therapeutic effects in neurological disorders.

cluster_Donepezil Donepezil Pathway cluster_Vortioxetine Vortioxetine Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibitor SIGMAR1_D Sigma-1 Receptor Donepezil->SIGMAR1_D Agonist Acetylcholine ↑ Acetylcholine AChE->Acetylcholine Blocks breakdown Cholinergic_Transmission ↑ Cholinergic Transmission Acetylcholine->Cholinergic_Transmission Cognition_D ↑ Cognitive Function Cholinergic_Transmission->Cognition_D Neuroprotection_D ↑ Neuroprotection SIGMAR1_D->Neuroprotection_D Vortioxetine Vortioxetine SERT Serotonin Transporter (SERT) Vortioxetine->SERT Inhibitor Serotonin_Receptors 5-HT1A, 5-HT1B, 5-HT3, 5-HT7 Vortioxetine->Serotonin_Receptors Modulator Serotonin ↑ Serotonin SERT->Serotonin Blocks reuptake Neurotransmission Modulates Neurotransmission (DA, NE, ACh, Histamine) Serotonin_Receptors->Neurotransmission Serotonin->Neurotransmission Cognition_V ↑ Cognitive Function Neurotransmission->Cognition_V Neuroprotection_V ↑ Neuroprotection Neurotransmission->Neuroprotection_V

Caption: Signaling pathways of Donepezil and Vortioxetine.

Section 3: Experimental Protocols and Workflows

To aid researchers in their experimental design, this section outlines a general workflow for the preclinical evaluation of a novel neuromodulatory compound.

Preclinical Evaluation Workflow

A Compound Synthesis & Characterization B In Vitro Target Binding Assays (e.g., Radioligand Binding) A->B E Pharmacokinetic Studies in Rodents (ADME) A->E C In Vitro Functional Assays (e.g., Calcium Imaging, Reporter Gene) B->C D Cellular Models of Neurodegeneration (e.g., SH-SY5Y cells with Aβ treatment) C->D F Behavioral Models in Rodents (e.g., Morris Water Maze, Y-Maze) E->F H Toxicity Studies E->H G Ex Vivo Brain Tissue Analysis (e.g., Immunohistochemistry, Western Blot) F->G

Caption: A generalized preclinical evaluation workflow for novel neuromodulatory compounds.

Step-by-Step Methodology: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Animals are placed in the pool from one of four starting positions.

    • The time taken to find the hidden platform (escape latency) is recorded.

    • If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • Animals are allowed to remain on the platform for 15-30 seconds.

    • This is repeated for several trials per day.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis:

    • Escape latency during the acquisition phase is plotted to assess learning.

    • Time in the target quadrant during the probe trial is analyzed to assess memory retention.

Section 4: The Path Forward for Novel Benzontriles in Neurological Research

While direct data on 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is lacking, its structural motifs are present in other neurologically active compounds. The benzonitrile group is a versatile scaffold in medicinal chemistry, and the dimethylaminoethoxy moiety is a common feature in ligands for various receptors, including sigma receptors. Future research into this and similar compounds should focus on a systematic preclinical evaluation, as outlined in the workflow above, to determine their potential as novel neuromodulators.

Conclusion

The landscape of neurological drug discovery is rich with diverse chemical entities and therapeutic strategies. While established drugs like Donepezil and Vortioxetine provide valuable clinical benefits, novel multi-target compounds such as Blarcamesine and AF710B hold the promise of disease modification. For researchers investigating new chemical entities like 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a structured and rigorous preclinical evaluation is paramount to uncovering their therapeutic potential. This comparative guide serves as a foundational resource for navigating this complex and exciting field.

References

  • Anavex Life Sciences. (2021). Anavex Life Sciences Reports the Mechanism of ANAVEX®2-73 (blarcamesine) and ANAVEX®3-71 (AF710B). [Link]

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

  • Wikipedia. (2024). Donepezil. [Link]

  • Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride?. [Link]

  • Wikipedia. (2024). Blarcamesine. [Link]

  • National Center for Biotechnology Information. (2023). Donepezil - StatPearls. [Link]

  • National Center for Biotechnology Information. (2022). Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. [Link]

  • The Royal Melbourne Hospital. (n.d.). ANAVEX®2-73 for mild cognitive impairment or early Alzheimer's disease. [Link]

  • Frontiers. (2025). Vortioxetine alleviates motor, cognitive and emotional disorders in post-stroke rats by regulating the TLR-2/NF-κB pathway. [Link]

  • Anavex Life Sciences. (2023). ANAVEX®2-73 (Blarcamesine) Shows Clinical Benefit in Long-Term 48-Week Phase 2 Extension Study in PDD. [Link]

  • Anavex Life Sciences. (2024). Results from Anavex Life Sciences Landmark Phase IIb/III Trial of Blarcamesine Presented at Alzheimer's Association Conference. [Link]

  • National Center for Biotechnology Information. (2016). AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer's disease. [Link]

  • Rett Syndrome News. (2024). Anavex 2-73 shows promise for Rett children but misses trial goal. [Link]

  • PubMed. (2025). Use of vortioxetine in different neurological fields: a systematic review and future perspectives. [Link]

  • National Center for Biotechnology Information. (2020). Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research. [Link]

  • ClinicalTrials.gov. (2022). ANAVEX2-73 for Treatment of Early Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. (2020). Vortioxetine as a new frontier in the treatment of chronic neuropathic pain: a review and update. [Link]

  • PubMed. (2018). AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease. [Link]

  • PubMed. (2016). AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer's Disease. [Link]

  • ResearchGate. (2018). AF710B, an M1/sigma-1 receptor agonist with long-lasting disease-modifying properties in a transgenic rat model of Alzheimer's disease. [Link]

  • Patsnap. (2024). What is Blarcamesine used for?. [Link]

  • Reddit. (2025). AF710B: A Paradigm Shift. [Link]

  • National Center for Biotechnology Information. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. [Link]

  • Anavex Life Sciences. (2022). Anavex Announces First Entire Clinical Alzheimer's Gene Pathway Data of ANAVEX®2-73 at AAIC 2022. [Link]

  • Semantic Scholar. (2021). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. [Link]

  • National Center for Biotechnology Information. (2016). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. [Link]

  • Royal Society of Chemistry. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. [Link]

  • ResearchGate. (2022). Sigma-1 Receptor Ligands. [Link]

  • ACS Publications. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Experiments Using 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and its Alternatives in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of bioactive molecules is a critical decision that profoundly impacts the efficiency, reproducibility, and ultimate success of a research program. This guide provides an in-depth technical comparison of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a versatile building block, with established alternatives used in the synthesis of kinase inhibitors. By examining the nuances of their synthesis and application, we aim to equip you with the insights necessary to make informed decisions in your experimental designs.

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Drug Discovery

The 2-fluorobenzonitrile scaffold is a privileged motif in medicinal chemistry, particularly in the design of kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions with the target protein. The nitrile group, a common precursor to other functionalities, also plays a crucial role in molecular recognition. The substituent at the 5-position offers a key vector for introducing moieties that can modulate physicochemical properties such as solubility and cell permeability, which are critical for oral bioavailability.

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile introduces a dimethylaminoethoxy side chain, a common pharmacophore in many FDA-approved drugs that can enhance aqueous solubility and provide a basic handle for salt formation.[1] This guide will dissect the synthesis of this compound and compare its utility against key intermediates used in the synthesis of the well-established EGFR tyrosine kinase inhibitors, Gefitinib and Erlotinib.

Comparative Analysis of Synthetic Building Blocks

This guide will focus on a comparative analysis of three key building blocks, each representing a different strategy for modulating the properties of a 2-fluorobenzonitrile core.

Compound Structure Key Feature Application Example
Target Compound: 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrileDimethylaminoethoxy side chain for enhanced solubility and basicity.Versatile intermediate for novel kinase inhibitors.
Alternative 1: 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-oneMorpholinopropoxy side chain, a common motif in kinase inhibitors.Key intermediate in the synthesis of Gefitinib.[2]
Alternative 2: 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrileDual methoxyethoxy side chains for improved solubility and potential for bidentate interactions.Precursor for the synthesis of Erlotinib.[3]

Experimental Protocols and Reproducibility

A cornerstone of robust drug discovery is the ability to reliably reproduce experimental results. This section provides detailed, self-validating protocols for the synthesis of our target compound and discusses the key factors influencing reproducibility.

Protocol 1: Synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

This synthesis is based on the well-established Williamson ether synthesis, a reliable and high-yielding reaction.[4] The key to reproducibility lies in the careful control of reaction conditions and the purity of the starting materials.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis 2-fluoro-5-hydroxybenzonitrile 2-fluoro-5-hydroxybenzonitrile Reaction Reaction 2-fluoro-5-hydroxybenzonitrile->Reaction 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl_chloride->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Product 5-[2-(Dimethylamino)ethoxy]- 2-fluorobenzonitrile Reaction->Product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-fluoro-5-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and heat the reaction to 80°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness:

  • Choice of Base: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for Williamson ether synthesis, effectively solvating the ionic intermediates.[5]

  • Temperature Control: Maintaining a consistent temperature of 80°C is crucial for ensuring a reasonable reaction rate without promoting decomposition.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC or HPLC, allowing for clear determination of the reaction endpoint and ensuring batch-to-batch consistency. The purity of the final product can be readily assessed by NMR and mass spectrometry.

Comparative Performance Analysis

The choice of building block can significantly influence the downstream synthetic steps and the properties of the final molecule.

Table 1: Comparative Analysis of Building Blocks

Parameter 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile Alternative 1 (Gefitinib Intermediate) Alternative 2 (Erlotinib Intermediate)
Synthesis Complexity Low (One-step from commercially available precursors)High (Multi-step synthesis)[6]High (Multi-step synthesis)[7]
Expected Yield HighModerate to High (over multiple steps)Moderate to High (over multiple steps)
Purification Straightforward (Column chromatography)Can be challenging due to multiple steps and potential byproducts.Can be challenging due to multiple steps and potential byproducts.
Solubility Contribution High (due to the dimethylamino group)Moderate (morpholino group contributes to solubility)High (dual ether chains significantly enhance solubility)
Metabolic Stability The dimethylamino group may be susceptible to N-dealkylation.The morpholine ring is generally metabolically stable.The methoxyethoxy chains can be susceptible to O-dealkylation.
Versatility High (can be used to synthesize a wide range of novel compounds)Low (primarily used for the synthesis of Gefitinib and its analogs)Low (primarily used for the synthesis of Erlotinib and its analogs)

Diagram of Decision-Making Logic:

Decision_Logic Start Start Goal Select Building Block for Kinase Inhibitor Synthesis Start->Goal Novelty Synthesizing Novel Compounds? Goal->Novelty Target Targeting a Known Scaffold? Novelty->Target No Compound_A 5-[2-(Dimethylamino)ethoxy] -2-fluorobenzonitrile Novelty->Compound_A Yes Target->Compound_A No Compound_B Alternative 1 or 2 Target->Compound_B Yes

Caption: Decision tree for selecting the appropriate building block.

Conclusion and Future Perspectives

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile presents a compelling option for researchers engaged in the discovery of novel kinase inhibitors. Its straightforward and reproducible synthesis, coupled with the desirable physicochemical properties imparted by the dimethylaminoethoxy side chain, makes it an attractive building block for generating diverse chemical libraries.

While the established intermediates for Gefitinib and Erlotinib are indispensable for the synthesis of these specific drugs and their close analogs, their multi-step syntheses and limited versatility make them less suitable for exploratory research. The choice between these building blocks will ultimately depend on the specific goals of the research program. For those venturing into novel chemical space, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile offers a reliable and efficient starting point.

References

  • Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate. (2025, December 6). Retrieved from [Link]

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. Retrieved from [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. Retrieved from [Link]

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. Retrieved from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

  • The Chemical Synthesis of Erlotinib: The Role of 183322-17-0. (2026, January 17). Retrieved from [Link]

  • Process for the preparation of erlotinib. Google Patents.
  • Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Understanding Williamson Synthesis: The Art of Ether Creation. Oreate AI Blog. Retrieved from [Link]

  • Synthetic method of lapatinib. Google Patents.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Sigma-1 Receptor PET Tracers: Evaluating the Potential of the 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of leading Positron Emission Tomography (PET) tracers for the Sigma-1 receptor (S1R). We will objectively benchmark the performance of established radioligands and explore the potential of the novel 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile chemical scaffold for developing next-generation imaging agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in neuropharmacology and molecular imaging.

Part 1: The Sigma-1 Receptor: A Target of Growing Importance

The Sigma-1 receptor (S1R) is no longer considered an opioid receptor but is now understood to be a unique ligand-operated molecular chaperone.[1] Residing primarily at the endoplasmic reticulum-mitochondrion interface, S1R plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Its dysfunction is implicated in a host of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain, making it a high-value target for both therapeutic intervention and diagnostic imaging.[2][3]

PET imaging provides a non-invasive window into the density and distribution of S1R in the living brain.[3] An effective S1R PET tracer can accelerate drug development by enabling target engagement studies, clarifying disease pathophysiology, and potentially serving as a diagnostic biomarker.[4] The development of such tracers is, however, a formidable challenge, demanding a delicate balance of affinity, selectivity, and pharmacokinetic properties.

Part 2: Designing the Ideal S1R Tracer: A Look at the 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile Scaffold

The ideal PET tracer must navigate a complex biological landscape to provide a clear and quantifiable signal. From a medicinal chemistry perspective, this requires optimizing several key parameters. Let us analyze the 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile scaffold (CAS No: 1864062-45-2) to understand its potential.

  • High Binding Affinity (Kᵢ): The tracer must bind to S1R with high (sub-nanomolar to low nanomolar) affinity to compete with endogenous ligands and provide a strong signal.

  • Exceptional Selectivity: The tracer must show high selectivity for S1R over the Sigma-2 receptor (S2R) and other CNS targets to avoid confounding signals.

  • Optimal Lipophilicity (LogP/LogD): The molecule must be lipophilic enough to cross the blood-brain barrier but not so greasy that it leads to high non-specific binding.

  • Favorable Pharmacokinetics: This includes rapid uptake into the brain, low uptake of radiometabolites into the brain, and a clearance rate that allows for equilibrium to be reached during the PET scan.[5]

  • Suitability for Radiolabeling: The structure must contain a position for the efficient incorporation of a positron-emitting isotope, typically Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

The 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile scaffold is promising for several reasons:

  • The (dimethylamino)ethoxy side chain provides a basic amine, a common pharmacophore for S1R ligands, crucial for receptor interaction.

  • The fluorobenzonitrile core offers a site for direct ¹⁸F-labeling via nucleophilic substitution of a suitable leaving group (e.g., a nitro group) at the 2-position.

  • The overall structure has characteristics—moderate size, rotatable bonds, and the presence of polar and nonpolar regions—that can be fine-tuned to achieve the desired lipophilicity and pharmacokinetic profile.

Part 3: In Vitro Performance: Affinity and Selectivity of Leading S1R Tracers

The first critical test for any potential tracer is its in vitro binding profile. This is typically determined through competitive binding assays where the unlabeled compound (the "cold ligand") competes with a known radioligand for binding to receptor-rich tissue homogenates. The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity.

Below is a comparison of leading S1R tracers. A lower Kᵢ value indicates higher affinity. High selectivity is demonstrated by a large S2R/S1R Kᵢ ratio.

TracerChemical ClassS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R Kᵢ / S1R Kᵢ)
[¹¹C]SA4503 Arylcyclohexylamine4.0 - 4.6212~46 - 53
[¹⁸F]Fluspidine Spirocyclic Piperidine0.59>1,000>1,695
[¹⁸F]FTC-146 Benzothiazolone0.96467~486
[¹⁸F]FPS Phenoxymethylpiperidine<1.0Not ReportedHigh

Causality Behind Experimental Choices: The choice of tissue homogenates (e.g., guinea pig brain, rat liver) for these assays is based on the known high expression of sigma receptors in these tissues. Using a well-characterized radioligand like -pentazocine for S1R and [³H]DTG for S2R provides a reliable baseline for competition. This self-validating system ensures that the measured affinities are robust and comparable across different studies.

Part 4: In Vivo and Pharmacokinetic Benchmarking

A tracer that excels in vitro may fail in vivo due to poor brain penetration, rapid metabolism, or unfavorable distribution. Therefore, evaluation in living systems is the ultimate test.

TracerBrain Uptake (Peak SUV)Metabolism ProfileKey In Vivo Characteristics
[¹¹C]SA4503 ModerateSlow metabolismSlightly slow kinetics for the ¹¹C half-life, making quantification challenging.
[¹⁸F]Fluspidine GoodModerate metabolismReversible binding kinetics, suitable for quantitative analysis in the human brain.
[¹⁸F]FTC-146 HighRapid metabolismIrreversible binding kinetics in the brain, limiting its use for quantification there, but excellent for imaging peripheral S1R upregulation, such as in pain and inflammation.[6]
[¹⁸F]FPS HighNot specifiedHigh affinity can lead to slow clearance from the CNS, complicating equilibrium modeling.

Expertise in Action: The choice of animal model is critical. Rodents are often used for initial screening and biodistribution, while non-human primates, with their more complex brain structure and metabolism, provide a better prediction of human performance. Blocking studies are essential for demonstrating specificity. In these experiments, a non-radioactive S1R ligand (like haloperidol or the tracer itself, known as "self-blocking") is administered before the tracer. A significant reduction in the PET signal in target regions confirms that the tracer is binding specifically to S1R and not to other sites.[7] For example, pretreatment with S1R-specific ligands has been shown to reduce the brain accumulation of tracers like [¹⁸F]FTC-146 and [¹⁸F]IAM6067 by 80-90%, confirming their high specific binding in vivo.[4][7]

Part 5: Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols used for tracer evaluation must be robust and reproducible.

Protocol 1: Radiosynthesis of a Hypothetical [¹⁸F]Benzonitrile Tracer

This protocol outlines a plausible synthesis for a tracer derived from the 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile scaffold, assuming a precursor with a nitro leaving group.

G cluster_0 Step 1: [¹⁸F]Fluoride Production & Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification p1 ¹⁸O(p,n)¹⁸F reaction in Cyclotron p2 Trap [¹⁸F]F⁻ on anion exchange column p1->p2 p3 Elute with K₂CO₃/Kryptofix 2.2.2 p2->p3 p4 Azeotropic drying with Acetonitrile p3->p4 precursor Add Nitro-precursor in DMSO p4->precursor Activated [¹⁸F]F⁻ reaction Heat at 120-150°C for 10-15 min precursor->reaction quench Quench with water reaction->quench Crude [¹⁸F]Tracer hplc Semi-preparative HPLC quench->hplc reform Formulate in saline/ethanol hplc->reform Final Product Final Product reform->Final Product

Caption: General workflow for ¹⁸F-radiosynthesis.
  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.

  • Fluoride Trapping and Elution: Trap the [¹⁸F]F⁻ on a quaternary ammonium anion-exchange cartridge (e.g., QMA). Elute the trapped fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Remove water by heating the mixture under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile until the complex is dry.

  • Radiolabeling Reaction: Add the precursor, 5-[2-(Dimethylamino)ethoxy]-2-nitrobenzonitrile, dissolved in an anhydrous polar aprotic solvent like DMSO or DMF. Seal the vessel and heat at 120-150°C for 10-15 minutes.

  • Purification: After cooling, quench the reaction with a water/acetonitrile mixture. Purify the crude product using semi-preparative reverse-phase HPLC.

  • Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the solvent under vacuum, and reformulate the final product in a sterile solution of saline with a small percentage of ethanol for injection.

Protocol 2: In Vitro Competitive Binding Assay
  • Tissue Preparation: Homogenize S1R-rich tissue (e.g., guinea pig brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a selective S1R radioligand (e.g., 2 nM -pentazocine), and varying concentrations (e.g., 10⁻¹² to 10⁻⁵ M) of the unlabeled test compound (e.g., a novel benzonitrile derivative).

  • Non-Specific Binding: Prepare a set of tubes containing a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 3: Small-Animal PET Imaging Workflow

G cluster_0 Pre-Scan cluster_1 Scan cluster_2 Post-Scan Analysis A Anesthetize Animal (e.g., isoflurane) B Place tail vein catheter A->B C Position in PET/CT scanner B->C D Acquire CT scan (for attenuation correction) C->D E Inject Tracer via catheter (~5-10 MBq) D->E F Acquire Dynamic PET Data (60-90 min) E->F G Reconstruct PET images F->G H Co-register PET with MRI/CT G->H I Draw Regions of Interest (ROIs) H->I J Generate Time-Activity Curves (TACs) I->J K Kinetic Modeling J->K

Caption: Standard workflow for a preclinical PET scan.
  • Animal Preparation: Anesthetize the subject (e.g., a Sprague-Dawley rat) with isoflurane. Place a catheter in a tail vein for tracer injection. Position the animal on the scanner bed.

  • Imaging: Perform a short CT scan for anatomical localization and attenuation correction. Inject the radiotracer (e.g., 5-10 MBq) as a bolus through the catheter and immediately start a dynamic PET scan lasting 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., OSEM3D).

  • Data Analysis: Co-register the PET images with an anatomical MRI or the CT scan. Draw regions of interest (ROIs) over S1R-rich brain areas (cortex, hippocampus) and a reference region (cerebellum). Generate time-activity curves (TACs) for each ROI, expressing uptake as Standardized Uptake Value (SUV). Apply kinetic models to the TACs to estimate binding parameters.

Part 6: Conclusion and Expert Outlook

The development of S1R PET tracers has made significant strides, with ligands like [¹⁸F]Fluspidine showing great promise for quantitative brain imaging and [¹⁸F]FTC-146 demonstrating utility in peripheral applications.[6] However, no single tracer is perfect for all applications. There remains a need for tracers with reversible kinetics suitable for quantification, combined with the longer half-life and high-resolution imaging capabilities of ¹⁸F.

The 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile scaffold represents a promising, albeit underexplored, foundation for novel S1R tracers. Its structure combines known S1R pharmacophores with a favorable site for ¹⁸F-labeling. By leveraging the structure-activity relationship insights gained from existing tracers, it is plausible that derivatives of this scaffold could be synthesized to overcome current limitations. The key will be to fine-tune the lipophilicity and metabolic stability to achieve reversible kinetics while maintaining high affinity and selectivity. Future work should focus on synthesizing and evaluating such derivatives, following the rigorous benchmarking protocols outlined in this guide.

References

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease st
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI.
  • A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. NIH.
  • [18F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. MDPI.
  • Sigma-1 targeted PET tracers. Washington University Office of Technology Management.
  • Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. PubMed Central.
  • PET Imaging of Sigma1 Receptors. Radiology Key.
  • A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in P
  • Comparison of the Pharmacokinetics of Different Analogs of 11C-Labeled TZTP for Imaging Muscarinic M2 Receptors with PET. PMC - PubMed Central.
  • Regional Pharmacokinetics of Orally Administered PET Tracers. PubMed.
  • Pharmacokinetics of radiotracers in human plasma during positron emission tomography. PubMed.

Sources

A Head-to-Head Comparison of Synthesis Routes for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a crucial building block in the synthesis of various therapeutic agents, presents a synthetic challenge that necessitates a thorough evaluation of potential manufacturing routes. This guide provides a detailed, head-to-head comparison of two prominent synthetic pathways to this valuable compound, offering experimental protocols, performance data, and expert insights to inform your process development decisions.

This analysis will dissect two plausible and strategic approaches:

  • Route 1: The Classic Williamson Ether Synthesis , a time-honored method for ether formation.

  • Route 2: Modern Copper-Catalyzed C-O Coupling , representing a more contemporary approach to aryl ether synthesis.

Through a detailed examination of each route, from the synthesis of precursors to the final product, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on factors such as yield, purity, cost-effectiveness, and process safety.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and well-established method for the formation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, this route commences with the preparation of the key intermediate, 2-fluoro-5-hydroxybenzonitrile.

Synthesis of Precursor: 2-fluoro-5-hydroxybenzonitrile

The synthesis of 2-fluoro-5-hydroxybenzonitrile can be achieved from commercially available 2-fluoro-5-nitrobenzonitrile. The process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to the desired hydroxyl group.

Final Step: Etherification via Williamson Synthesis

The final step involves the O-alkylation of 2-fluoro-5-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Reaction Mechanism:

The reaction proceeds via a classic SN2 mechanism. The phenoxide ion, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group.

Williamson Ether Synthesis 2-fluoro-5-hydroxybenzonitrile 2-fluoro-5-hydroxybenzonitrile Phenoxide_ion Phenoxide ion 2-fluoro-5-hydroxybenzonitrile->Phenoxide_ion + Base Base Base (e.g., K2CO3, NaOH) Final_Product 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile Phenoxide_ion->Final_Product + 2-(dimethylamino)ethyl chloride (SN2 reaction) 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl chloride 2-(dimethylamino)ethyl_chloride->Final_Product Salt_byproduct Salt byproduct (e.g., KCl, NaCl)

Figure 1: Williamson Ether Synthesis Pathway.

Experimental Protocol:

A detailed experimental protocol for a closely related Williamson ether synthesis is described in patent WO 2006/011696 A1 for the synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile, which can be adapted for the synthesis of the target molecule[1].

  • Reaction Setup: In a reaction vessel, dissolve 2-fluoro-5-hydroxybenzonitrile (1.0 eq.) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, for instance, potassium carbonate (1.5 eq.) or sodium hydroxide (1.5 eq.), to the solution.

  • Alkylation: To the stirred mixture, add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Route 2: Copper-Catalyzed C-O Coupling (Ullmann-type Reaction)

An alternative and more modern approach to the synthesis of aryl ethers is the copper-catalyzed C-O coupling reaction, often referred to as an Ullmann condensation or a variation of the Buchwald-Hartwig amination. This route utilizes a different set of starting materials, namely 5-bromo-2-fluorobenzonitrile and 2-(dimethylamino)ethanol.

Synthesis of Precursor: 5-bromo-2-fluorobenzonitrile

The starting material, 5-bromo-2-fluorobenzonitrile, can be prepared from o-fluorobenzonitrile through a bromination reaction. A patented method describes the synthesis of o-fluorobenzonitrile from o-fluorobenzoyl chloride and its subsequent bromination to yield 5-bromo-2-fluorobenzonitrile[2].

Final Step: Copper-Catalyzed Etherification

The core of this route is the copper-catalyzed coupling of the aryl bromide with the amino alcohol. This reaction typically requires a copper catalyst, a ligand, and a base.

Reaction Mechanism:

The mechanism of copper-catalyzed C-O coupling is complex and can vary depending on the specific catalyst system. However, a generally accepted pathway involves the formation of a copper(I) alkoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired ether and regenerate the active copper catalyst.

Copper_Catalyzed_Coupling 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile Final_Product 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile->Final_Product 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol->Final_Product Cu_catalyst Cu Catalyst (e.g., CuI) Cu_catalyst->Final_Product Ligand Ligand (e.g., phenanthroline) Ligand->Final_Product Base Base (e.g., Cs2CO3) Base->Final_Product Byproducts Byproducts

Figure 2: Copper-Catalyzed C-O Coupling Pathway.

Experimental Protocol:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-fluorobenzonitrile (1.0 eq.), 2-(dimethylamino)ethanol (1.2 eq.), a copper(I) source such as copper(I) iodide (5-10 mol%), a suitable ligand like 1,10-phenanthroline (10-20 mol%), and a base, for example, cesium carbonate (2.0 eq.).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Head-to-Head Comparison

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route.

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Copper-Catalyzed C-O Coupling
Starting Materials 2-fluoro-5-hydroxybenzonitrile, 2-(dimethylamino)ethyl chloride5-bromo-2-fluorobenzonitrile, 2-(dimethylamino)ethanol
Key Transformation SN2 O-alkylationCopper-catalyzed C-O cross-coupling
Catalyst None (stoichiometric base)Copper salt (e.g., CuI)
Ligand Not requiredOften required (e.g., phenanthroline)
Reaction Temperature Moderate (60-100 °C)High (100-150 °C)
Reported Yield High (up to 97% for a similar reaction[1])Moderate to high (typically 60-90% for similar reactions)
Substrate Scope Generally reliable for phenolsCan be sensitive to substrate and ligand choice
Cost of Reagents Generally lower cost for base and alkylating agentCopper catalysts and ligands can be more expensive
Process Safety 2-(dimethylamino)ethyl chloride is toxic and corrosiveHigh reaction temperatures can be a safety concern
Byproducts Inorganic salts (easily removed)Ligand and catalyst residues may require careful removal

Discussion and Recommendations

Route 1: The Williamson Ether Synthesis stands out as a highly efficient and cost-effective method. The high reported yield for a very similar substrate is a strong indicator of its potential for the synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile[1]. The use of readily available and relatively inexpensive reagents, along with straightforward reaction conditions and purification, makes this route highly attractive for large-scale production. However, the toxicity and corrosive nature of 2-(dimethylamino)ethyl chloride necessitate careful handling and appropriate safety measures.

Route 2: The Copper-Catalyzed C-O Coupling offers a modern alternative that avoids the use of a toxic alkylating agent. This method's main advantage lies in its potential for broader substrate scope and the continuous advancements in catalyst and ligand development that can lead to milder reaction conditions. However, this route typically requires higher reaction temperatures and the use of more expensive catalysts and ligands. The optimization of the catalyst system (copper source, ligand, base, and solvent) can be more complex and time-consuming compared to the Williamson ether synthesis. Furthermore, the removal of catalyst and ligand residues from the final product can be challenging and may require additional purification steps.

Conclusion

Based on the available data and established chemical principles, the Williamson Ether Synthesis (Route 1) appears to be the more promising route for the synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, particularly for process development and scale-up. Its high potential yield, cost-effectiveness, and simpler reaction setup outweigh the challenges associated with handling the alkylating agent.

For research and development settings where exploration of novel methodologies is a priority, or for substrates where the Williamson ether synthesis may be problematic, the Copper-Catalyzed C-O Coupling (Route 2) remains a valuable alternative . Further optimization of the catalyst system for this specific transformation could potentially enhance its efficiency and make it more competitive.

Ultimately, the choice of the synthetic route will depend on the specific project requirements, including scale, cost constraints, and available expertise in handling particular reagents and reaction types. This guide provides a solid foundation for making an informed decision in the synthesis of this important pharmaceutical intermediate.

References

Sources

A Senior Application Scientist’s Guide to the Orthogonal Validation of Commercially Sourced 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No. 1864062-45-2, Molecular Formula: C₁₁H₁₃FN₂O, Molecular Weight: 208.23 g/mol ) is a key building block in modern drug discovery.[1][2] Its unique constellation of a fluorinated benzonitrile core and a dimethylaminoethoxy side-chain makes it a valuable intermediate for synthesizing a range of pharmacologically active molecules. However, its utility is directly contingent on its chemical integrity. The presence of impurities—be it residual starting materials, regioisomers, or byproducts—can have cascading negative effects, leading to aberrant biological data, failed syntheses, and costly project delays.

This guide provides a comprehensive framework for researchers to independently confirm the identity and assess the purity of commercially sourced 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. We will eschew a simple checklist approach and instead delve into the causality behind our choice of analytical techniques, championing an orthogonal, self-validating methodology. This ensures that each analytical result is corroborated by a chemically distinct principle, providing the highest degree of confidence in your starting material.

The Orthogonal Validation Workflow: A Multi-Technique Approach

Relying on a single analytical technique, such as HPLC, or solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific research. A robust validation strategy employs multiple, independent (orthogonal) methods to assess identity and purity. A discrepancy in the results from one technique versus another immediately flags a potential issue with the material that would be missed by a single-method approach.

Our validation is structured as a two-stage logical workflow: first, confirm the molecule's identity, and second, quantify its purity.

G cluster_0 Stage 1: Identity Confirmation cluster_1 Stage 2: Purity Quantification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure MS Mass Spectrometry (HRMS) Molecular Weight NMR->MS Confirms Mass HPLC HPLC-UV Separation of Impurities NMR->HPLC MS->HPLC qNMR qNMR Absolute Quantification HPLC->qNMR Orthogonal Check Decision Decision: Accept or Reject Batch HPLC->Decision qNMR->Decision Sample Commercial Sample Received Sample->NMR Sample->MS

Caption: Orthogonal workflow for validating identity and purity.

Part I: Unambiguous Identity Confirmation

Before assessing purity, we must confirm that the material is, in fact, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), their connectivity, and their spatial relationships. For our target molecule, ¹H NMR will confirm the presence and integration of all proton-containing groups, while ¹³C and ¹⁹F NMR will verify the carbon skeleton and the critical fluorine substituent's position, respectively. The combination of these three experiments provides an unassailable structural fingerprint.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons (3H), the two methylene groups of the ethoxy chain (4H), and the two methyl groups of the dimethylamino function (6H). The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.

  • ¹³C NMR: Eleven distinct signals corresponding to each carbon atom in the molecule. The carbon bearing the fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

  • ¹⁹F NMR: A single resonance, confirming the presence of one fluorine environment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3] Ensure sufficient scans are acquired for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm the proton count for each group. Assign peaks based on chemical shifts and coupling patterns, comparing them to predicted values or reference spectra if available.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Causality: While NMR defines the structure, HRMS provides an extremely accurate mass measurement of the parent ion. This allows for the determination of the elemental formula, confirming that the molecule has the correct number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this molecule as it will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a trace amount of formic acid to promote protonation.[4]

  • Instrumentation: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula that corresponds to this mass within a narrow tolerance (e.g., < 5 ppm). For C₁₁H₁₃FN₂O, the expected exact mass of the neutral molecule is 208.1012. The protonated species [C₁₁H₁₄FN₂O]⁺ should have a mass of 209.1090.

Part II: Rigorous Purity Assessment

With identity confirmed, we now focus on quantifying the main compound and detecting any impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Expertise & Causality: HPLC excels at separating a compound from its potential impurities. A reversed-phase method using a C18 column is the logical starting point for a molecule of this polarity. The nonpolar stationary phase will retain the analyte and impurities, while a polar mobile phase elutes them. A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic one for this purpose, as it can effectively separate impurities with a wide range of polarities. UV detection is appropriate as the benzonitrile chromophore will absorb UV light.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system with a UV detector, autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 5 µL

    • Gradient Program: A typical starting gradient would be to go from 10% B to 90% B over 15-20 minutes, followed by a hold and re-equilibration.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. This provides the purity relative to other UV-active components.

Quantitative NMR (qNMR): An Absolute Purity Check

Expertise & Causality: While HPLC purity is relative, qNMR can determine the absolute purity (or assay) of a compound without needing reference standards for the impurities.[5] This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a stable, high-purity internal standard with a simple spectrum that does not overlap with the analyte, we can calculate the exact mass of our analyte in the sample.

Experimental Protocol: qNMR Analysis

  • Standard Selection: Choose a high-purity (>99.9%) internal standard such as maleic acid or dimethyl sulfone. The standard must be soluble in the same deuterated solvent and have resonances that are clear of any analyte signals.

  • Sample Preparation: Accurately weigh (using a microbalance) a specific amount of the analyte (~15 mg) and the internal standard (~10 mg) into the same vial. Dissolve in a precise volume of deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the formula: Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Pₛₜd Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard, and the subscripts x and std refer to the analyte and standard, respectively.

Comparative Analysis: A Hypothetical Case Study

Let's imagine we sourced 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile from three different commercial suppliers. Applying our orthogonal workflow yields the following results:

Parameter Supplier A Supplier B Supplier C
Label Claim >98% Purity>98% Purity>99% (Premium Grade)
Identity (NMR/HRMS) ConfirmedConfirmedInconsistent
HRMS [M+H]⁺ 209.1088 (Δ 1.0 ppm)209.1091 (Δ 0.5 ppm)209.1085 (Δ 2.4 ppm)
Purity by HPLC (%) 98.5%96.2%99.1%
Major Impurity (HPLC) 0.8% (Unknown)2.5% (Regioisomer)0.4% (Starting Material)
Purity by qNMR (%) 98.2%96.5%Not Performed
Decision Accept Reject Reject

Analysis of Results:

  • Supplier A: The data is consistent across all techniques. HPLC and qNMR purity values are in close agreement, and the identity is confirmed. This is a reliable source.

  • Supplier B: While the label claims >98% purity, both HPLC and qNMR show it to be ~96%. The major impurity is likely the regioisomer, 2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile, which can be difficult to separate synthetically and may have a similar mass spectrum, highlighting the power of chromatographic separation.

  • Supplier C: Despite the high purity claim and a clean HPLC chromatogram, the identity could not be definitively confirmed. The ¹⁹F NMR might have shown a different chemical shift, or the ¹H NMR aromatic splitting patterns could be incorrect, suggesting it might be an entirely different, though structurally similar, compound. This underscores the "Identity First" principle of the workflow.

Comparison with an Alternative: The Role of Fluorine

In drug discovery, small structural changes can have profound effects. A common alternative or precursor structure is the non-fluorinated analogue, 4-[2-(Dimethylamino)ethoxy]benzonitrile , a well-known intermediate in the synthesis of the prokinetic agent Itopride.[6][7]

Feature 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile 4-[2-(Dimethylamino)ethoxy]benzonitrile
Key Structural Difference Ortho-fluorine atomNo fluorine atom
Electronic Effect Fluorine is strongly electron-withdrawing, influencing the acidity of adjacent protons and the electron density of the aromatic ring.Standard aromatic electronics.
Potential Application Impact The fluorine atom can be used to block metabolic oxidation at that position or to modulate pKa. It can also form specific hydrogen bonds with target proteins, potentially increasing binding affinity.A well-established building block with known reactivity.
Analytical Consideration ¹⁹F NMR is a required identity test.Standard ¹H and ¹³C NMR are sufficient.

Causality: A researcher might choose the fluorinated version when developing a new chemical entity to enhance metabolic stability or target-binding affinity.[8] The validation workflow described here is equally applicable to the non-fluorinated analogue, with the omission of the ¹⁹F NMR experiment.

Conclusion and Recommendations

The identity and purity of starting materials are foundational to reproducible and reliable research. This guide has outlined a robust, orthogonal analytical workflow that provides a high degree of confidence in commercially sourced 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Key Recommendations for Researchers:

  • Trust but Verify: Always treat a supplier's CoA as a preliminary data point, not as an absolute guarantee.

  • Embrace Orthogonality: Employ a multi-technique approach (NMR, MS, HPLC) to build a self-validating data package for every new batch of critical reagents.

  • Identity First: Unambiguously confirm the chemical structure before investing time and resources in experiments.

  • Quantify with Confidence: Use a quantitative method like HPLC area percent for routine checks and consider the power of qNMR for establishing the absolute purity of reference materials or when discrepancies arise.

By implementing this rigorous validation strategy, researchers can mitigate risks associated with material quality, ensuring the integrity and success of their scientific endeavors.

References

  • Certificate of Analysis Example. Generic Certificate of Analysis for a related compound showing conformity tests. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information detailing NMR characterization. Available at: [Link]

  • European Union Reference Laboratory for Pesticides. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available at: [Link]

  • The Royal Society of Chemistry. Analytical Methods - Accepted Manuscript on fluorescent probes with characterization data. Available at: [Link]

  • Google Patents. WO 2006/011696 A1 - A patent describing synthesis of related compounds.
  • PrepChem.com. Synthesis of 5-dimethylamino-2-nitrobenzonitrile. Available at: [Link]

  • PubMed. Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase. Available at: [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available at: [Link]

  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • National Institutes of Health (NIH). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Available at: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

  • PubMed. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Available at: [Link]

  • AccelaChem. 500024-50-0,3-[2-(dimethylamino)ethoxy]benzonitrile. Available at: [Link]

  • The Royal Society of Chemistry. Analytical Methods - Accepted Manuscript on trace level determination. Available at: [Link]

  • The Royal Society of Chemistry. Analytical Methods - Accepted Manuscript on nanoparticle extraction. Available at: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link]

  • National Institutes of Health (NIH). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. Available at: [Link]

Sources

A Researcher's Guide to the Statistical Analysis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and Its Analogs in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of data from studies involving the novel compound 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. While specific biological data for this compound is not yet publicly available, its structural similarity to other benzonitrile derivatives suggests its potential as a kinase inhibitor. This document, therefore, presents a robust, hypothetical case study comparing its inhibitory activity against a known kinase target with that of established inhibitors, providing researchers with a detailed roadmap for experimental design and data analysis.

The Rationale: Why Statistical Rigor is Paramount in Drug Discovery

In the quest for novel therapeutics, the ability to discern meaningful differences in the biological activity of compounds is critical. This requires not only precise experimental execution but also the application of appropriate statistical methods. Misinterpretation of data can lead to the costly pursuit of non-viable candidates or the premature abandonment of promising ones. This guide emphasizes a statistical approach that moves beyond simple comparisons to a more nuanced understanding of dose-response relationships.

Experimental Design: Laying the Foundation for Meaningful Data

A well-designed experiment is the bedrock of reliable statistical analysis. For comparing the potency of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (herein referred to as "Compound X") and its analogs, a dose-response study is the gold standard.

Selecting Comparators

The choice of comparator compounds is crucial. Based on the benzonitrile scaffold, suitable comparators could include known kinase inhibitors with similar structural motifs. For this guide, we will consider two hypothetical comparators:

  • Comparator A: A known, potent inhibitor of the target kinase.

  • Comparator B: A structurally related compound with moderate inhibitory activity.

The Dose-Response Experiment

The fundamental principle of a dose-response experiment is to measure the effect of a compound over a range of concentrations. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Target Kinase and Substrate: Select a purified, active kinase and a corresponding substrate.

  • Compound Preparation: Prepare serial dilutions of Compound X, Comparator A, and Comparator B in a suitable solvent (e.g., DMSO). The concentration range should be wide enough to encompass the full dose-response curve, from no inhibition to maximal inhibition.

  • Assay Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the test compounds at their various concentrations. Include appropriate controls (no compound, no enzyme).

  • Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the signal (e.g., luminescence, fluorescence) which is inversely proportional to kinase activity.

  • Data Collection: Record the signal for each concentration of each compound. It is essential to perform multiple replicates (at least three) for each data point to ensure statistical power.

Statistical Analysis: From Raw Data to Actionable Insights

Once the experimental data is collected, the next step is to apply rigorous statistical analysis to compare the compounds.

Data Normalization and Transformation

Raw data from the assay should be normalized to represent the percent inhibition. The data point with no compound represents 0% inhibition, and a control with a known potent inhibitor or no enzyme activity represents 100% inhibition. The x-axis (concentration) should be log-transformed to linearize the sigmoidal dose-response curve.[1]

Nonlinear Regression: The Cornerstone of Dose-Response Analysis

The most appropriate method for analyzing dose-response data is nonlinear regression.[2][3] This approach fits a sigmoidal curve to the data, allowing for the precise determination of key parameters.

Key Parameters Derived from Nonlinear Regression:

  • IC50 (or EC50): The concentration of an inhibitor where the response is reduced by half. This is a primary measure of a compound's potency.

  • Hill Slope: Describes the steepness of the dose-response curve. A Hill slope of 1 indicates a standard binding interaction, while values greater or less than 1 can suggest cooperativity or more complex binding mechanisms.

  • Top and Bottom Plateaus: The maximal and minimal responses of the curve.

The following Graphviz diagram illustrates the workflow for dose-response data analysis:

DoseResponseWorkflow RawData Raw Experimental Data Normalization Data Normalization (% Inhibition) RawData->Normalization LogTransform Log Transform (Concentration) Normalization->LogTransform NonlinearRegression Nonlinear Regression (Sigmoidal Curve Fit) LogTransform->NonlinearRegression ParameterExtraction Parameter Extraction (IC50, Hill Slope) NonlinearRegression->ParameterExtraction StatisticalComparison Statistical Comparison (t-test, ANOVA) ParameterExtraction->StatisticalComparison Conclusion Conclusion on Relative Potency StatisticalComparison->Conclusion

Caption: Workflow for Dose-Response Curve Analysis.

Comparing Dose-Response Curves

A common pitfall is to perform multiple t-tests at each concentration to compare curves. This approach is statistically flawed because it ignores the overall shape of the curve and inflates the risk of Type I errors (false positives).[3]

The Correct Approach: Comparing Fitted Parameters

The statistically sound method is to compare the parameters derived from the nonlinear regression fits.

  • Comparing IC50 Values: A t-test or one-way ANOVA can be used to determine if there is a statistically significant difference between the log(IC50) values of Compound X, Comparator A, and Comparator B.[4]

  • Comparing Hill Slopes: Similarly, the Hill slopes can be compared to understand if the compounds have different binding characteristics.

The following Graphviz diagram illustrates the decision-making process for statistical comparison:

StatisticalComparison Start Compare Two Compounds TwoGroups Use t-test on log(IC50) values Start->TwoGroups MoreThanTwo Compare More Than Two Compounds ANOVA Use One-Way ANOVA on log(IC50) values MoreThanTwo->ANOVA PostHoc Post-Hoc Test (e.g., Tukey's) ANOVA->PostHoc

Caption: Statistical Test Selection for Comparing IC50 Values.

Data Presentation: Clarity and Comparability

Clear presentation of data is essential for communicating findings.

Table 1: Hypothetical Comparative Potency of Kinase Inhibitors

CompoundIC50 (nM) [95% Confidence Interval]Hill Slope [95% Confidence Interval]
Compound X 50 [45-55]1.1 [0.9-1.3]
Comparator A 10 [8-12]1.0 [0.8-1.2]
Comparator B 250 [220-280]1.2 [1.0-1.4]

Conclusion: Drawing Valid Inferences

  • There is a statistically significant difference in the IC50 values between the three compounds (p < 0.05 from ANOVA).

  • A post-hoc test would reveal that Comparator A is significantly more potent than Compound X, and Compound X is significantly more potent than Comparator B.

  • The Hill slopes are all close to 1, suggesting similar binding mechanisms for all three compounds.

This guide provides a foundational framework for the statistical analysis of data from studies on 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and its analogs. By adhering to these principles of experimental design and statistical analysis, researchers can ensure the integrity of their findings and make well-informed decisions in the drug discovery process.

References

  • Which statistical tool or test can be used for dose-response curve with time component? (2023, November 20). Retrieved from [Link]

  • Beware of using multiple comparisons tests to compare dose-response curves or time courses. (n.d.). GraphPad Prism 10 Statistics Guide. Retrieved from [Link]

  • Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. (2019). Clinical and Translational Science, 12(5), 448-457. Retrieved from [Link]

  • Statisic analysis for two or more dose-response curves? (2018, April 7). Reddit. Retrieved from [Link]

  • Analyzing Dose-Response Data. (n.d.). GraphPad Prism 3. Retrieved from [Link]

  • Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. (2022, October 7). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. (2022, October 7). ResearchGate. Retrieved from [Link]

  • Advancements in small molecule drug design: A structural perspective. (2023). Journal of Biomedical Science, 30(1), 53. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1846-1856. Retrieved from [Link]

  • Synthesis of 2-fluorobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Chromatographic characterization of in vitro metabolites of 5-[2-(N,N-dimethylamino)ethoxy]-7-oxo-7H-benzo[c]fluorene. (1982). Journal of Chromatography, 240(2), 512-519. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). European Journal of Medicinal Chemistry, 124, 607-617. Retrieved from [Link]

  • Synthesis and biological evaluation of new derivatives of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate: in silico anticancer evaluation. (2023). ACS Omega, 8(29), 26230-26245. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). ResearchGate. Retrieved from [Link]

  • Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). (1982). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. Retrieved from [Link]

  • Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). (1982). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. Retrieved from [Link]

Sources

A Technical Guide to 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection and validation of novel chemical entities are paramount. This guide provides a comprehensive technical overview of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, a compound of interest due to its structural motifs commonly found in biologically active agents. In the absence of extensive peer-reviewed validation for this specific molecule, this guide establishes its potential therapeutic context through a rigorous comparative analysis with well-characterized drugs sharing its core structural features. We will delve into two key therapeutic areas where the benzonitrile and dimethylaminoethoxy moieties are prevalent: Selective Estrogen Receptor Modulators (SERMs) and Tyrosine Kinase Inhibitors (TKIs). This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to evaluate 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and its analogs.

The Structural Significance of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

The chemical architecture of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile presents two key pharmacophores: the fluorinated benzonitrile group and the dimethylaminoethoxy side chain. The benzonitrile core is a versatile scaffold found in a range of therapeutic agents, contributing to target engagement through various non-covalent interactions. The fluorine substitution can enhance metabolic stability and binding affinity. The dimethylaminoethoxy side chain is a classic feature in many centrally acting and peripherally active drugs, often crucial for receptor interaction and influencing pharmacokinetic properties.

The logical first step in evaluating a novel compound with these features is to compare its potential biological activities with established drugs that have validated clinical performance. This guide will therefore focus on a comparative analysis against leading SERMs and TKIs.

Comparative Analysis I: Selective Estrogen Receptor Modulators (SERMs)

The dimethylaminoethoxy side chain is a hallmark of many SERMs, which exhibit tissue-specific estrogen receptor agonism or antagonism. This dual activity makes them critical in the treatment of hormone-receptor-positive breast cancer and osteoporosis.

Mechanism of Action: A Shared Motif

SERMs like tamoxifen and its derivatives bind to the estrogen receptor (ER), inducing conformational changes that modulate gene expression. The dimethylaminoethoxy side chain plays a pivotal role in the antagonistic activity of many SERMs in breast tissue. While direct data for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is unavailable, its structural similarity to the core of several SERMs suggests a potential for ER modulation.

dot

SERM_Mechanism SERM SERM (e.g., Tamoxifen) ER Estrogen Receptor (ER) SERM->ER Binds Dimerization Dimerization ER->Dimerization ERE Estrogen Response Element (DNA) Dimerization->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription CellProliferation Inhibition of Breast Cancer Cell Proliferation Transcription->CellProliferation

Caption: Simplified signaling pathway of SERM action in breast cancer cells.

Performance Comparison of Key SERMs

To contextualize the potential efficacy of a benzonitrile-containing SERM, we can compare the in vitro performance of established SERMs in a key assay: the inhibition of MCF-7 human breast cancer cell proliferation.

CompoundTargetAssayIC50 (µM)Reference
TamoxifenERMCF-7 Cell Proliferation20.5 ± 4.0[1]
4-OH TamoxifenERMCF-7 Cell Proliferation11.3 ± 0.6[1]
RaloxifeneERMCF-7 Cell Proliferation13.7 ± 0.3[1]
IdoxifeneERMCF-7 Cell Proliferation6.5 ± 0.6[1]
ToremifeneERMCF-7 Cell Proliferation18.9 ± 4.1[1]

This data provides a baseline for the expected potency of a novel SERM. A compound with an IC50 in the low micromolar range would be considered a promising lead for further investigation.

Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure to assess the anti-proliferative activity of a test compound on MCF-7 cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Test compound (e.g., 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.[2]

Comparative Analysis II: Tyrosine Kinase Inhibitors (TKIs)

The benzonitrile moiety is a well-established pharmacophore in a number of TKIs, particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

Mechanism of Action: Targeting Catalytic Domains

TKIs like gefitinib, erlotinib, and lapatinib are ATP-competitive inhibitors that bind to the kinase domain of their target receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[3][4] The benzonitrile group often occupies a key position within the ATP-binding pocket, forming critical interactions with the receptor.

dot

TKI_Mechanism TKI TKI (e.g., Gefitinib) RTK Receptor Tyrosine Kinase (e.g., EGFR) TKI->RTK Binds to Kinase Domain Phosphorylation Autophosphorylation TKI->Phosphorylation Inhibits RTK->Phosphorylation Catalyzes ATP ATP ATP->RTK Binds DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->DownstreamSignaling Activates CellProliferation Tumor Cell Proliferation and Survival DownstreamSignaling->CellProliferation Promotes

Caption: Mechanism of action of a Tyrosine Kinase Inhibitor (TKI).

Performance Comparison of Key TKIs

The inhibitory activity of TKIs is typically quantified by their IC50 or Ki values against the target kinase. The following table provides a comparison of key TKIs.

CompoundTarget(s)AssayIC50 / Ki (nM)Reference
GefitinibEGFRKinase AssayIC50: 2.09 (EGFR)[5]
ErlotinibEGFRKinase AssayIC50: 2[6]
LapatinibEGFR, HER2Kinase AssayKi: 3 (EGFR), 13 (HER2)[6]

This data illustrates the high potency of these inhibitors. A novel compound targeting these kinases would need to exhibit similar or improved potency to be considered a viable candidate.

Experimental Protocol: Western Blot for EGFR/HER2 Phosphorylation

This protocol details the steps to assess the inhibitory effect of a test compound on the phosphorylation of EGFR or HER2 in a relevant cancer cell line.

Objective: To determine the effect of a test compound on the phosphorylation of EGFR or HER2 in a cancer cell line that overexpresses the target receptor (e.g., A431 for EGFR, SK-BR-3 for HER2).

Materials:

  • A431 or SK-BR-3 cell line

  • Appropriate cell culture medium and supplements

  • Test compound (e.g., 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pEGFR/pHER2 and anti-total EGFR/HER2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control.

    • For EGFR studies, stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-pEGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-EGFR) to normalize for protein loading.

    • Quantify band intensities using densitometry to determine the ratio of phosphorylated to total protein.

dot

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-EGFR/p-HER2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Reprobe Strip & Reprobe (Total EGFR/HER2) Detection->Reprobe Analysis Densitometry Analysis Reprobe->Analysis

Caption: Experimental workflow for Western blot analysis of receptor phosphorylation.

Conclusion and Future Directions

While direct, peer-reviewed validation for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is currently limited, its structural components are well-represented in two major classes of clinically successful drugs: SERMs and TKIs. This comparative guide provides a robust framework for initiating the evaluation of this and structurally related compounds.

The provided experimental protocols for cell proliferation and receptor phosphorylation assays are foundational for generating the initial biological data necessary to ascertain the potential of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. By comparing the performance of this novel compound against the established benchmarks of tamoxifen, raloxifene, gefitinib, and lapatinib, researchers can make informed decisions about its therapeutic potential and guide further lead optimization efforts. Future studies should focus on generating the primary data outlined in this guide to build a comprehensive profile of this promising chemical entity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Choi, E. J., & Kim, G. H. (2014). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Toxicological research, 30(2), 97–102.
  • Cai, X., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & medicinal chemistry, 18(11), 3812–3822.
  • Frasor, J., et al. (2004). Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. Cancer Research, 64(4), 1522-1533.
  • Kushner, P. J., et al. (2001). Gene Expression Profiles with Activation of the Estrogen Receptor α-Selective Estrogen Receptor Modulator Complex in Breast Cancer Cells Expressing Wild-Type Estrogen Receptor1. Molecular Endocrinology, 15(7), 1167-1182.
  • Wardell, S. E., et al. (2011). Research Resource: Transcriptional Profiling in a Cellular Model of Breast Cancer Reveals Functional and Mechanistic Differences Between Clinically Relevant SERM and Between SERM/Estrogen Complexes. Molecular Endocrinology, 25(9), 1639-1653.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
  • BenchChem. (2025).
  • DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748.
  • Choi, E. J., & Kim, G. H. (2014). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Toxicological research, 30(2), 97–102.
  • Briceno, C., et al. (2026). Comparative efficacy and safety of novel oral selective estrogen receptor degraders in ER+/HER2- advanced breast cancer: An updated systematic review and meta-analysis of randomized controlled trials.
  • Jordan, V. C. (2008). SERMs for the treatment and prevention of breast cancer. MD Anderson Cancer Center.
  • Lewis, J. S., & Jordan, V. C. (2005). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Current cancer drug targets, 5(7), 527–543.
  • Zhang, J., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules (Basel, Switzerland), 23(11), 2999.
  • FineTest. (2025). EGFR Western Blot Protocol. FineTest.
  • Al-Hujaily, E. M., et al. (2016). Selective estrogen receptor modulators in the prevention of breast cancer in premenopausal women: a review. Journal of medicine and life, 9(4), 345–351.
  • Cuzick, J., et al. (2013). Selective oestrogen receptor modulators in prevention of breast cancer: an updated meta-analysis of individual participant data. Lancet (London, England), 381(9880), 1827–1834.
  • Kling, S., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific reports, 9(1), 13543.
  • Patel, H., & Bihani, T. (2018). Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action. Frontiers in oncology, 8, 236.
  • Hafiz, A., et al. (2021). Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses. Journal of biosciences, 46, 55.
  • Lin, S. L., et al. (1987). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical biochemistry, 164(1), 118–125.
  • Wang, Y., et al. (2015). Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Anti-cancer agents in medicinal chemistry, 15(8), 1047–1054.
  • Aytac, B., et al. (2021). Design, synthesis and anticancer/antiestrogenic activities of novel indole-benzimidazoles. Bioorganic chemistry, 115, 105199.
  • Osborne, C. K., et al. (2002). Comparison of the Selective Estrogen Receptor Modulator Arzoxifene (LY353381) with Tamoxifen on Tumor Growth and Biomarker Expression in an MCF-7 Human Breast Cancer Xenograft Model1. Clinical Cancer Research, 8(7), 2293-2301.
  • Al-Fatlawi, A. A., et al. (2016). RESEARCH ARTICLE Synergistic Effects of Exemestane and Aspirin on MCF-7 Human Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 17(4), 1831–1836.
  • Sadek, M. M., et al. (2016). Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). European journal of medicinal chemistry, 123, 758–770.
  • Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639.
  • ResearchGate. (n.d.). The structure of gefitinib and designed compounds.
  • A, R., et al. (2018). A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash. Biomedical and Pharmacology Journal, 11(3).
  • Springer Nature Experiments. (n.d.). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2)
  • Maximov, P. Y., et al. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Current clinical pharmacology, 9(3), 259–275.
  • Shan, Y., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. The FEBS journal, 279(16), 2841–2851.
  • Matsumoto, M., et al. (2013). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & cellular proteomics : MCP, 12(6), 1599–1611.
  • Bibliomed. (n.d.). Computational binding analysis and toxicity evaluation of estrogen receptor with estradiol and the approved SERMs raloxifene.
  • Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e78539.
  • Xia, W., et al. (2006). Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells.
  • American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • American Association for Cancer Research. (2005). Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines.
  • Ibrahim, A. E., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 17165.
  • Al-Suwaidan, I. A., et al. (2019). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Molecules (Basel, Switzerland), 24(17), 3108.
  • ResearchGate. (n.d.). Inhibitory effect of EGFR-TKIs (a) gefitinib and (b) erlotinib on the....
  • Ibrahim, A. E., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 17165.

Sources

Safety Operating Guide

Navigating the Disposal of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No. 1864062-45-2), a compound whose handling requires a thorough understanding of its potential hazards. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Hazard Assessment and Regulatory Framework

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is classified with several hazard statements, indicating its potential risks.[1] Understanding these hazards is the first step in safe handling and disposal.

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H318Causes serious eye damage
H332Harmful if inhaled
H335May cause respiratory irritation

Given these classifications, this compound must be treated as hazardous waste. The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enacted by the Environmental Protection Agency (EPA).[2][3] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means it is tracked from the point of generation to its final disposal.[2][3] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The following PPE is recommended to minimize exposure risks:

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential.[4][5][6] Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[8][9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection : A laboratory coat should be worn to protect the skin.[7] In cases of potential significant exposure, chemical-resistant aprons or coveralls may be necessary.[10]

  • Respiratory Protection : If handling the compound in a way that may generate dust or aerosols, a NIOSH-approved respirator is required.[7][10] All handling of this compound should ideally be done within a chemical fume hood to minimize inhalation risks.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is that it must not be released into the environment.[11] It should not be flushed down the drain or disposed of in regular trash.[11] The required method of disposal is through a licensed hazardous waste management company.[1][11] The following steps outline the procedure for accumulating and preparing this chemical for disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[12] 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile waste should be collected in a dedicated container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[13] Specifically, avoid mixing with:

  • Acids : Mixing nitriles with acids can potentially generate heat and toxic or flammable gases.[13]

  • Strong Oxidizing Agents : These can create a risk of fire or explosion.[8]

Step 2: Containerization
  • Primary Container : Collect waste 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, including any contaminated materials such as pipette tips or absorbent pads, in a chemically compatible and sealable container.[14] The container should be in good condition, free of leaks or rust.[15]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile".[14] The label should also include the approximate concentration and the date the waste was first added to the container.

Step 3: On-site Storage

Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.[14] This area should be well-ventilated.[16] It is important to adhere to institutional and regulatory limits on the amount of hazardous waste that can be stored and the time it can be held on-site.[14]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete and accurate description of the waste. All shipments of hazardous waste must be accompanied by a properly completed hazardous waste manifest, which tracks the waste from your facility to its final destination.[14]

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[11] Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[17] Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container for disposal.[9][11] Do not allow the spilled material to enter drains or waterways.[11][18] After the bulk of the spill has been cleaned up, decontaminate the area with a suitable cleaning agent. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[19]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations In-Lab Procedures cluster_WasteManagement Waste Management & Disposal A Step 1: Don Appropriate PPE B Step 2: Segregate Waste A->B Handle Chemical C Step 3: Collect in Labeled, Sealed Container B->C Isolate from incompatibles D Step 4: Store in Designated Secure Area C->D Secure for storage E Step 5: Contact EHS for Pickup D->E Schedule disposal F Step 6: Transport by Licensed Contractor E->F Manifest & Transfer G Step 7: Final Disposal at Approved Facility F->G Cradle-to-Grave Completed

Caption: Disposal workflow for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Conclusion

The proper disposal of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a multi-step process that demands careful attention to detail. By understanding the hazards, utilizing the correct PPE, and following a systematic protocol for segregation, containerization, storage, and transfer, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).
  • NITRILES - CDC Stacks.
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources.
  • Hazardous Waste - Maryland Department of the Environment.
  • Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov.
  • Safe Disposal of 2-(4-Methylphenoxy)benzonitrile: A Procedural Guide - Benchchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 1864062-45-2|5-(2-(Dimethylamino)ethoxy)-2-fluorobenzonitrile - BLDpharm.
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment (PPE) - CHEMM.
  • BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS - Loba Chemie. (2016).
  • Nitriles Waste Compatibility - CP Lab Safety.
  • SAFETY DATA SHEET - Fisher Scientific.
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • Nitrile Gloves for Chemical Handling - GlovesnStuff.
  • BENZONITRILE - CAMEO Chemicals.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • 2-Amino-5-fluorobenzonitrile - SAFETY DATA SHEET. (2023).
  • Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile - Cole-Parmer.
  • SAFETY DATA SHEET. (2024).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc.

Sources

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile. The protocols outlined herein are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Assessment: A Structural Analysis

  • 2-Fluorobenzonitrile Moiety: The presence of the 2-fluorobenzonitrile group suggests hazards associated with aromatic nitriles. Compounds in this class are often harmful if swallowed, in contact with skin, or inhaled.[1][2][3] They can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]

  • Cyano Group (-CN): The nitrile functional group is a key feature. While organic nitriles are generally less toxic than inorganic cyanide salts, they can metabolize to release cyanide in the body. Therefore, exposure should be minimized.[4]

  • Tertiary Amine Moiety: The dimethylamino group classifies the compound as a tertiary amine. Amines can be corrosive and irritating to the skin and respiratory tract.[5]

  • Ethoxy Linkage: The ether linkage is generally stable, but the overall molecule's reactivity should be considered.

Based on this analysis, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize the risk of exposure. The following table summarizes the recommended PPE for handling 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Body Part PPE Recommendation Rationale and Best Practices
Hands Double-gloving with nitrile gloves.[6]Nitrile gloves offer good resistance to a variety of chemicals, including some organic solvents, weak acids, and weak caustics.[7] Double-gloving provides an extra layer of protection against potential tears or rapid permeation.[6] Gloves should be inspected for any signs of degradation and changed immediately if contamination occurs.[8]
Eyes Chemical splash goggles.[5][9]Goggles provide a seal around the eyes and offer superior protection against splashes compared to safety glasses.
Face Face shield (in addition to goggles).[10]A face shield should be worn when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[10]
Body A laboratory coat with long sleeves.A lab coat protects the skin and personal clothing from contamination. It should be buttoned completely.[10]
Feet Closed-toe shoes.[9]Protects the feet from spills.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is paramount for the safe handling of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

  • Ventilation: Ensure adequate general laboratory ventilation.[1]

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.

    • If transferring a solution, use a pipette or syringe to minimize the risk of splashes.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use (see Section 5 for decontamination procedures).

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 handle1 Weigh and transfer in fume hood prep2->handle1 handle2 Keep reaction vessel closed handle1->handle2 post1 Decontaminate surfaces and equipment handle2->post1 post2 Remove PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3 G spill Spill Occurs in Fume Hood alert Alert nearby personnel spill->alert contain Contain spill with absorbent material alert->contain decon1 Clean with pH 10 buffer solution contain->decon1 decon2 Clean with 10% bleach solution decon1->decon2 collect Collect waste into a labeled container decon2->collect final_clean Wipe area with soap and water collect->final_clean

Caption: Small Spill Cleanup Workflow.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [12]Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [11]

Disposal Plan: Waste Management

All waste contaminated with 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile must be treated as hazardous waste.

  • Waste Segregation:

    • Do not mix cyanide-containing waste with other chemical waste streams, especially acidic waste, which could generate highly toxic hydrogen cyanide gas. [13] * Keep liquid and solid waste in separate, clearly labeled containers. [13]* Container Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE," the chemical name, and the date. [13]* Disposal Procedure: Dispose of the waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. [14]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

  • International Safety Components. (2023). A Guide to Nitrile Gloves Chemical Resistance. [Link]

  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • University of California, San Diego. Chemical Safety: Personal Protective Equipment. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • University of Florida. Laboratory Safety and Chemical Hygiene Plan. [Link]

  • GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13 - Benzonitrile. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 4-[2-(Dimethylamino)ethoxy]benzonitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67855, 2-Fluorobenzonitrile. [Link]

  • Ataman Kimya. Benzonitrile. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • University of Pittsburgh Office of Public Safety & Emergency Management. Laboratory Safety for Chemistry Students. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.